molecular formula C10H8BrNO B582558 7-Bromo-3-methoxyquinoline CAS No. 1246548-95-7

7-Bromo-3-methoxyquinoline

Cat. No.: B582558
CAS No.: 1246548-95-7
M. Wt: 238.084
InChI Key: UOSVBHOMCFHOSP-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxyquinoline (CAS 1246548-95-7) is a brominated quinoline derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol. This compound is a valuable synthetic building block in medicinal chemistry and drug discovery, particularly for the development of novel anticancer agents. Quinolines and their derivatives are recognized as important heterocyclic pharmacophores with diverse biological effects . The bromine atom on the quinoline ring makes it an excellent precursor for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions, enabling the creation of a library of more complex molecules for structure-activity relationship (SAR) studies . Researchers are particularly interested in brominated methoxyquinolines for their potential biological activities. Structural analogues have demonstrated significant antiproliferative effects against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma) . Some related compounds have also been shown to inhibit critical enzymes like human topoisomerase I, a known target for cancer therapy, and to induce apoptosis in cancer cells . This product is intended for research purposes as a key intermediate in the synthesis of these biologically active molecules. Handling should follow safe laboratory practices. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Storage recommendations are to keep the container sealed in a dry and well-ventilated place at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSVBHOMCFHOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693839
Record name 7-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246548-95-7
Record name 7-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-methoxyquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals[1][2]. Within this vast chemical family, halogenated and functionalized quinolines serve as critical building blocks for drug discovery and development. 7-Bromo-3-methoxyquinoline, in particular, emerges as a versatile intermediate, offering distinct points for chemical modification. The bromine atom at the C-7 position and the methoxy group at the C-3 position provide orthogonal handles for synthetic transformations, enabling the systematic construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and material science. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1246548-95-7[3]
Molecular Formula C₁₀H₈BrNO[3][4]
Molecular Weight 238.08 g/mol [4][5]
IUPAC Name This compoundN/A
Storage Temperature 2-8°C[3]

Note: Experimental data such as melting point, boiling point, and detailed solubility were not consistently available across public sources. Researchers should refer to specific supplier documentation or perform experimental determination.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete, publicly available spectral dataset for this specific isomer is limited, analysis of related structures provides insight into the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings of the quinoline core. The methoxy group will present as a singlet, typically in the range of δ 3.8-4.0 ppm[6]. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear in the δ 55-60 ppm range, while the carbon-bromine bond will influence the chemical shift of the C-7 position.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

The synthesis of substituted quinolines can be approached through various classical and modern organic chemistry reactions. The specific regiochemistry of this compound requires a synthetic strategy that allows for precise control over the placement of both the bromine and methoxy groups.

A plausible synthetic approach involves the construction of the quinoline core from appropriately substituted aniline and a three-carbon synthon, followed by or preceded by halogenation and methoxylation steps. For instance, a common method for quinoline synthesis is the Skraup synthesis or its variations.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of this compound, highlighting its utility as a synthetic intermediate.

G cluster_synthesis Synthesis Pathway cluster_functionalization Reactivity & Functionalization A Substituted Aniline Precursor B Cyclization/Aromatization (e.g., Skraup, Doebner-von Miller) A->B C This compound (Target Intermediate) B->C D Suzuki-Miyaura Coupling (Pd-catalyzed) C->D E Buchwald-Hartwig Amination (Pd-catalyzed) C->E F Nucleophilic Aromatic Substitution (SNAr) (at other positions if activated) C->F G Demethylation (O-demethylation) C->G H Aryl/Heteroaryl Derivatives D->H I Amine Derivatives E->I K Further Functionalized Derivatives F->K J Hydroxyquinoline Derivatives G->J caption Conceptual workflow for the synthesis and functionalization of this compound.

Caption: Conceptual workflow for the synthesis and functionalization of this compound.

Key Reactions and Mechanistic Insights
  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-7 position is a prime site for palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling the bromoquinoline with various boronic acids or esters. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C-7 position, which is a key strategy for exploring structure-activity relationships (SAR) in drug discovery[1]. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product.

    • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of C-7 amino-quinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

  • Nucleophilic Substitution: While the C-7 bromine is generally more reactive in cross-coupling reactions, nucleophilic aromatic substitution (SNAr) can occur at other positions on the quinoline ring if they are sufficiently activated by electron-withdrawing groups[7].

  • O-Demethylation: The methoxy group at the C-3 position can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 3-hydroxyquinoline. Hydroxyquinolines are an important class of compounds with a wide range of biological activities, including potential anticancer properties[7].

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of novel therapeutic agents. The quinoline core is a well-established pharmacophore with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications[2][7][8][9].

  • Kinase Inhibitors: A significant area of research involving substituted quinolines is the development of kinase inhibitors for cancer therapy[1]. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to functionalize both the C-3 and C-7 positions of the quinoline scaffold allows for the fine-tuning of interactions with the kinase active site to improve potency and selectivity.

  • Anticancer Agents: Brominated methoxyquinolines and their derivatives have shown promising antiproliferative activity against various cancer cell lines[7]. For example, studies on related brominated quinolines have demonstrated significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines[1][7]. The presence of both bromo and methoxy/hydroxy groups can contribute to the molecule's ability to interact with biological targets like DNA topoisomerase I[7].

  • Antimalarial and Antiviral Research: The quinoline ring is central to several antimalarial drugs, such as chloroquine[9]. The development of new quinoline derivatives is an ongoing strategy to combat drug-resistant strains of malaria and to explore potential antiviral applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Identification: Based on data for related bromoquinoline compounds, it should be treated as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[10][11].

  • Handling Recommendations:

    • Work in a well-ventilated area, preferably a chemical fume hood[10][11].

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[10][11].

    • Avoid inhalation of dust or vapors[11].

    • Prevent contact with skin and eyes[10].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[3][12]. Recommended storage is often refrigerated at 2-8°C[3].

Conclusion

This compound is a strategically important synthetic intermediate for the fields of medicinal chemistry and drug discovery. Its dual functionality—a reactive bromine atom amenable to modern cross-coupling reactions and a modifiable methoxy group—provides a robust platform for generating diverse molecular libraries. The inherent biological relevance of the quinoline scaffold, combined with the synthetic versatility of this particular derivative, ensures its continued importance in the quest for novel and effective therapeutic agents. Researchers leveraging this compound can explore a vast chemical space, paving the way for the development of next-generation pharmaceuticals.

References

  • PubChem. 7-Methoxyquinoline.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
  • American Elements. 5-Bromo-7-methoxyquinoline. [Link]
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. 7-Bromo-3-chloroisoquinoline.
  • Reddy, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
  • Al-Majid, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]
  • ChemBK. 7-Bromo-3-methoxyisoquinoline. [Link]
  • Fisher Scientific.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • ResearchGate.

Sources

An In-Depth Technical Guide to 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromo-3-methoxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this important class of heterocycles, This compound emerges as a highly versatile and strategic building block for the synthesis of novel molecular entities in drug discovery programs.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, focusing on its synthesis, structural characterization, reactivity, and profound potential in the development of next-generation therapeutics. The bromine atom at the C7 position and the methoxy group at the C3 position are not merely decorative; they are key functional handles that offer distinct and orthogonal opportunities for molecular elaboration, enabling a systematic exploration of the chemical space around the quinoline core.

Core Compound Identification

Proper identification is the foundation of all rigorous scientific work. The fundamental details for this compound are summarized below.

IdentifierValue
CAS Number 1246548-95-7[5]
IUPAC Name This compound
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Synonyms Quinoline, 7-bromo-3-methoxy-
Recommended Storage 2-8°C[5]

Synthesis and Mechanistic Considerations

A logical approach involves the direct electrophilic bromination of 3-methoxyquinoline. The methoxy group at the C3 position is a deactivating group for electrophilic aromatic substitution on the pyridine ring, while the benzene ring remains more susceptible to substitution. The electronic nature of the quinoline ring system typically directs electrophiles to the C5 and C8 positions, and with further reaction, to the C6 and C7 positions.

Proposed Synthetic Protocol:

  • Starting Material: 3-Methoxyquinoline.

  • Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for controlled monobromination, offering milder conditions compared to elemental bromine (Br₂).[8]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is suitable.

  • Catalyst/Conditions: The reaction can be initiated using a radical initiator like AIBN or simply by heating, although electrophilic substitution on the activated benzene ring may proceed without a catalyst.

  • Work-up and Purification: The reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine species. The product is then extracted into an organic solvent, dried, and purified using column chromatography on silica gel.

The causality behind this choice of methodology lies in achieving regioselective control. The directing effects of the fused benzene ring and the deactivating nature of the pyridinyl nitrogen, combined with the specific properties of the brominating agent, are manipulated to favor substitution at the C7 position.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Target Compound cluster_purification Purification start 3-Methoxyquinoline reagents N-Bromosuccinimide (NBS) Dichloromethane (DCM) Heat/Initiator start->reagents Electrophilic Aromatic Substitution purification Aqueous Work-up Column Chromatography reagents->purification Crude Product product This compound purification->product Purified Product

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Guide

Unambiguous characterization is non-negotiable. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H2 and H4) will be the most deshielded (highest ppm values) due to the electron-withdrawing effect of the nitrogen atom. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm. The protons on the brominated benzene ring (H5, H6, H8) will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten unique signals, corresponding to the ten carbon atoms in the molecule. The carbon attached to the methoxy group and the carbons of the pyridine ring will appear at characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of bromine. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺).[9][10][11] This isotopic signature is a definitive diagnostic tool.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups. Characteristic absorptions include C-O stretching for the methoxy group, C=N and C=C stretching vibrations from the quinoline ring system, and aromatic C-H stretches.[6]

Spectroscopic DataExpected Observations
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Methoxy singlet (δ ~3.9 ppm)
¹³C NMR 10 distinct carbon signals
Mass Spec (EI/ESI) Molecular ion peaks [M]⁺ and [M+2]⁺ in ~1:1 ratio
IR Spectroscopy (cm⁻¹) ~2950 (C-H stretch, methoxy), ~1600 (C=C/C=N stretch, aromatic)

Reactivity and Synthetic Utility in Drug Development

The true value of this compound for a drug development professional lies in its reactivity. The C7-Br bond is a versatile handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.[8]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters to form new C-C bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of a wide range of aminoquinoline derivatives.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations or as key pharmacophoric elements.[8]

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than positions activated by strong electron-withdrawing groups, the C7-Br can undergo SNAr reactions under specific conditions, particularly with potent nucleophiles.[6]

The methoxy group at C3 also offers a site for modification. Demethylation can unmask a hydroxyl group, which can then be used for further functionalization (e.g., etherification, esterification) or can act as a crucial hydrogen bond donor for target engagement.

Reactivity_Diagram cluster_reactions Key Synthetic Transformations cluster_products Diverse Derivatives Core This compound Suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (Pd catalyst, R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH) Core->Sonogashira Demethylation Demethylation (e.g., BBr₃) Core->Demethylation Product_Aryl 7-Aryl-3-methoxyquinoline Suzuki->Product_Aryl Product_Amino 7-Amino-3-methoxyquinoline Buchwald->Product_Amino Product_Alkynyl 7-Alkynyl-3-methoxyquinoline Sonogashira->Product_Alkynyl Product_Hydroxy 7-Bromo-3-hydroxyquinoline Demethylation->Product_Hydroxy

Caption: Key cross-coupling and functional group interconversion reactions of this compound.

Applications in Medicinal Chemistry

The functionalized quinoline motif is a validated pharmacophore. Derivatives of brominated and methoxylated quinolines have shown significant potential as anticancer agents.[6] The ability to systematically modify the this compound core allows for the fine-tuning of physicochemical properties (e.g., solubility, lipophilicity) and the optimization of interactions with biological targets. This scaffold can be used to generate compound libraries for screening against a wide range of targets, including kinases, topoisomerases, and G-protein coupled receptors.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous bromoquinolines provides a reliable guide to its potential hazards.[12][13][14]

  • Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

  • Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online. [Link]
  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.).
  • Application of Quinoline Ring in Structural Modification of N
  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021).
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).
  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. [Link]
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. [Link]
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2024). European Journal of Chemistry. [Link]
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central. [Link]
  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. [Link]
  • 7-Bromoquinolin-8-ol | Request PDF. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).

Sources

A Technical Guide to the Regioselective Synthesis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities. Polysubstituted quinolines, in particular, offer a rich three-dimensional chemical space for fine-tuning pharmacological properties. 7-Bromo-3-methoxyquinoline is a valuable, functionalized heterocyclic building block, poised for further elaboration in drug discovery programs. The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties and potential hydrogen bonding interactions of the molecule.

However, the synthesis of such specifically substituted quinolines presents a significant regiochemical challenge. Classical quinoline syntheses often yield mixtures of isomers that are difficult to separate, especially when the precursors are metasubstituted anilines. This guide provides an in-depth, field-proven strategy for the targeted synthesis of this compound, prioritizing yield, purity, and regiochemical control. We will eschew a generic overview in favor of a focused, mechanistically-grounded approach that ensures reproducibility and scalability.

Strategic Analysis of Synthetic Pathways

Retrosynthetic Approach

A logical retrosynthetic analysis of this compound points towards the Friedländer annulation as a highly effective strategy. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1][2] This approach is particularly advantageous as it constructs the quinoline ring with predefined substituent placement, thus circumventing the regioselectivity issues inherent in the post-functionalization of a pre-formed quinoline core.

Our chosen disconnection is as follows:

Retrosynthesis product This compound intermediates 2-Amino-4-bromobenzaldehyde + Methoxyacetaldehyde product->intermediates Friedländer Annulation Synthetic Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Friedländer Annulation A 4-Bromo-2-nitrotoluene B 4-Bromo-2-nitrobenzaldehyde A->B Oxidation (e.g., MnO2) C 2-Amino-4-bromobenzaldehyde B->C Nitro Reduction (e.g., Fe/AcOH) [2] E This compound C->E Base-catalyzed Condensation [1] D Methoxyacetaldehyde D->E

Caption: Overall two-stage synthetic pathway.

Detailed Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 2-Amino-4-bromobenzaldehyde

This intermediate can be synthesized via a two-step sequence from 4-bromo-2-nitrotoluene. However, for laboratory-scale preparations, a more direct route is the reduction of the commercially available 4-bromo-2-nitrobenzaldehyde.

Causality: The choice of iron powder in an acidic medium (acetic acid) is a classic, cost-effective, and highly efficient method for the chemoselective reduction of an aromatic nitro group in the presence of a sensitive aldehyde functionality. [3]Unlike more powerful reducing agents like LiAlH₄ or catalytic hydrogenation under high pressure, this system minimizes the risk of over-reduction of the aldehyde to an alcohol.

Protocol 1: Synthesis of 2-Amino-4-bromobenzaldehyde

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of glacial acetic acid and ethanol (100 mL). Stir the mixture to achieve a suspension.

  • Reagent Addition: Carefully add iron powder (12.1 g, 217.4 mmol, 5.0 eq.) in portions to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to 70-80°C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 30 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Dilute the remaining acetic acid solution with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: The crude product, a yellow solid, can be further purified by column chromatography on silica gel (eluent: 15-20% ethyl acetate in hexane) to afford 2-amino-4-bromobenzaldehyde. [3]

PART 2: Friedländer Annulation to Yield this compound

This step involves the base-catalyzed condensation of the synthesized amino-aldehyde with methoxyacetaldehyde.

Causality: A base catalyst, such as potassium hydroxide or sodium ethoxide, is used to deprotonate the α-methylene group of methoxyacetaldehyde, generating the nucleophilic enolate required for the initial aldol condensation with the 2-amino-4-bromobenzaldehyde. [1][4]Ethanol is an excellent solvent as it readily dissolves the reactants and the base. The reaction is driven to completion by the irreversible formation of the stable aromatic quinoline ring.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (5.0 g, 25.0 mmol) in ethanol (50 mL).

  • Reagent Addition: Add methoxyacetaldehyde (2.22 g, 30.0 mmol, 1.2 eq.) to the solution.

  • Catalyst Addition: Prepare a solution of potassium hydroxide (0.28 g, 5.0 mmol, 0.2 eq.) in ethanol (10 mL) and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude this compound.

  • Final Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Data Presentation

Table 1: Summary of Synthetic Stages and Expected Results
CompoundStageStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Form
2-Amino-4-bromobenzaldehyde 14-Bromo-2-nitrobenzaldehydeC₇H₆BrNO200.0375-85%Yellow Solid [5]
This compound 22-Amino-4-bromobenzaldehyde, MethoxyacetaldehydeC₁₀H₈BrNO238.0860-75%Off-white/Pale Yellow Solid

Note: Yields are estimates and may vary based on experimental conditions and scale.

Mechanistic Insights: The Friedländer Annulation

The base-catalyzed Friedländer synthesis proceeds via an initial aldol condensation followed by an intramolecular cyclization and dehydration. The mechanism is a self-validating sequence where each step thermodynamically favors the next, culminating in the formation of the highly stable aromatic quinoline ring.

Step 1: Enolate Formation: The base abstracts an acidic α-proton from methoxyacetaldehyde to form a resonance-stabilized enolate. Step 2: Aldol Condensation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-amino-4-bromobenzaldehyde. Step 3: Cyclization: The resulting aldol adduct undergoes an intramolecular nucleophilic attack by the amino group on the ketone carbonyl. Step 4: Dehydration/Aromatization: A sequence of proton transfers and two dehydration steps (loss of two water molecules) leads to the formation of the final aromatic quinoline product.

Friedlander Mechanism cluster_start Reactants cluster_mech Mechanism A 2-Amino-4-bromobenzaldehyde E Aldol Condensation A->E Nucleophilic Attack B Methoxyacetaldehyde D Enolate Formation B->D C OH⁻ (Base) C->D D->E Nucleophilic Attack F Cyclization (Imine Formation) E->F Intramolecular Attack G Dehydration & Aromatization F->G - H₂O P This compound G->P - H₂O

Caption: Key stages of the base-catalyzed Friedländer mechanism.

Conclusion

This guide delineates a robust and regioselective synthetic route to this compound. By leveraging the strategic advantages of the Friedländer annulation, this methodology effectively overcomes the common challenges associated with the synthesis of polysubstituted quinolines. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to confidently reproduce and adapt this synthesis for their specific applications in drug discovery and materials science.

References

  • Wikipedia. (2023, December 2). Friedländer synthesis.
  • Marco-Contelles, J. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(12), 4115-4127.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ChemBK. (2024, April 9). Benzaldehyde, 2-amino-4-bromo-.
  • ResearchGate. (2019, June). Friedlander synthesis of quinoline derivatives.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 29(9), 2148.
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2014). Molecules, 19(9), 14697-14708.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis.
  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264.
  • Química Orgánica. (n.d.). Friedlander quinoline synthesis.
  • Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Arkivoc. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals.
  • National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

Technical Guide to the Spectral Characterization of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation.[1][2] Its derivatives are integral to a vast array of pharmacologically active agents, highlighting the critical need for precise and unambiguous structural characterization.[1][3] This guide provides an in-depth analysis of the spectral data for a key synthetic intermediate: 7-Bromo-3-methoxyquinoline. Our objective is not merely to present data, but to illuminate the logic behind its interpretation. For researchers engaged in the synthesis of novel quinoline-based compounds, a thorough understanding of these spectral signatures is paramount for confirming identity, purity, and for guiding subsequent synthetic transformations. This document serves as both a reference and a practical tutorial in the application of modern spectroscopic techniques to heterocyclic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the substitution pattern on the quinoline core.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the electronic environment of each proton. The electronegativity of the nitrogen atom and the influence of the bromo and methoxy substituents create a highly dispersed and informative spectrum.[4] The signals are expected in the aromatic region (δ 7.0-9.0 ppm), with the exception of the methoxy protons.

Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃~3.9 - 4.0singlet (s)N/A3H
H-4~7.3 - 7.4doublet (d)J ≈ 2.51H
H-6~7.6 - 7.7doublet of doublets (dd)³J ≈ 9.0, ⁴J ≈ 2.01H
H-5~7.9 - 8.0doublet (d)³J ≈ 9.01H
H-8~8.2 - 8.3doublet (d)⁴J ≈ 2.01H
H-2~8.8 - 8.9doublet (d)J ≈ 2.51H

Expert Interpretation:

  • Methoxy Group (-OCH₃): The sharp singlet integrating to 3H around 3.9-4.0 ppm is the unmistakable signature of the methoxy protons. Its chemical shift is standard for an aryl methyl ether.[5]

  • Pyridine Ring Protons (H-2, H-4): H-2 is the most downfield proton due to its position adjacent to the electronegative nitrogen atom. It appears as a doublet, coupled to H-4. H-4, in turn, is coupled back to H-2. This meta-coupling (⁴J) is typically small, around 2.5 Hz.[4]

  • Carbocyclic Ring Protons (H-5, H-6, H-8):

    • H-5 appears as a doublet, coupled to the adjacent H-6 with a typical ortho-coupling constant (³J) of ~9.0 Hz.

    • H-6 is split into a doublet of doublets. It experiences a large ortho-coupling from H-5 and a smaller meta-coupling from H-8.

    • H-8, adjacent to the bromine-bearing carbon, is significantly deshielded. It appears as a doublet due to the small meta-coupling to H-6. The absence of a large ortho-coupling definitively confirms the substituent position at C7.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the presence of ten unique carbon environments, as expected from the molecule's asymmetry.

Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃~55 - 56
C-3~155 - 157
C-7~118 - 120
C-4~108 - 110
C-4a~128 - 130
C-5~130 - 132
C-6~129 - 131
C-8~124 - 126
C-8a~145 - 147
C-2~143 - 145

Expert Interpretation:

  • The aliphatic methoxy carbon signal appears upfield around 55-56 ppm.

  • The carbon directly attached to the electronegative oxygen (C-3) is significantly deshielded, appearing far downfield.

  • The carbon bearing the bromine atom (C-7) is shifted upfield relative to unsubstituted quinoline due to the "heavy atom effect," a reliable indicator for C-Br bonds.[6]

  • The remaining aromatic carbons fall within the expected ranges, with their specific shifts influenced by the combined electronic effects of the substituents and the nitrogen heteroatom.[3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shapes).

    • Acquire the spectrum using a standard pulse sequence, typically with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, often requiring several hundred to a few thousand scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualization: NMR Workflow

NMR_Workflow Prep Sample Prep (5-10 mg in CDCl3) Acq_1H 1D ¹H Acquisition (400 MHz) Prep->Acq_1H Transfer to NMR tube Acq_13C 1D ¹³C Acquisition (100 MHz) Prep->Acq_13C Use same sample Process Data Processing (FT, Phase, Baseline) Acq_1H->Process Acq_13C->Process Assign Structural Elucidation Process->Assign Integrate & Analyze Peaks and Couplings

Caption: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000Aromatic C-H StretchMedium
~2950 - 2840Aliphatic C-H Stretch (-OCH₃)Medium
~1620 - 1580Aromatic C=C & C=N Ring StretchStrong
~1250 - 1200Aryl-O Stretch (Asymmetric)Strong
~1050 - 1020Aryl-O Stretch (Symmetric)Strong
~850 - 750C-H Out-of-plane BendingStrong
~650 - 550C-Br StretchMedium

Expert Interpretation:

  • Aromatic and Aliphatic C-H Stretches: The presence of peaks just above 3000 cm⁻¹ confirms the sp² C-H bonds of the quinoline ring, while those just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methoxy group.[7][8]

  • Ring Vibrations: The strong absorptions in the 1620-1580 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic system.[9]

  • Aryl Ether Linkage: The most diagnostic peaks for the methoxy substituent are the strong, characteristic C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1250 cm⁻¹) and the symmetric stretch at a lower one (~1050 cm⁻¹).[10]

  • Carbon-Bromine Bond: The C-Br stretch is found in the low-frequency fingerprint region, typically between 650 and 550 cm⁻¹. Its presence is a key piece of corroborating evidence for the structure.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the background spectrum of the clean, empty crystal. Then, record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualization: IR Analysis Workflow

IR_Workflow Sample Place Sample on ATR Crystal Acquire Acquire Sample Spectrum Sample->Acquire Background Acquire Background (Empty Crystal) Background->Acquire Reference Process Generate Absorbance Spectrum Acquire->Process Ratio Sample/ Background Assign Functional Group Assignment Process->Assign Correlate Peaks to Vibrations

Caption: Workflow for functional group analysis using ATR-IR.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures.

Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound

m/z (Mass/Charge)Proposed Fragment IdentitySignificance
237, 239[C₁₀H₈⁷⁹BrNO]⁺˙, [C₁₀H₈⁸¹BrNO]⁺˙Molecular Ion (M⁺˙). 1:1 ratio confirms one Br atom.
222, 224[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
194, 196[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.
142[M - Br]⁺Loss of a bromine radical.
115[C₈H₇O]⁺ or [C₉H₇]⁺Further fragmentation of the quinoline core.

Expert Interpretation:

  • Molecular Ion Peak (M⁺˙): The most critical feature is the pair of peaks at m/z 237 and 239.[11][12] These represent the molecular ion containing the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (~50.7% and 49.3%, respectively). This M/M+2 pattern with a ~1:1 intensity ratio is definitive proof of a monobrominated compound.[6]

  • Fragmentation Pathways: Under Electron Ionization (EI), a hard ionization technique, the molecular ion undergoes fragmentation.[6]

    • A common initial fragmentation for methoxyquinolines is the loss of a methyl radical (•CH₃, 15 Da) to form the ion at m/z 222/224.[13]

    • This can be followed by the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation for oxygenated aromatic systems, yielding the ion at m/z 194/196.[13]

    • A competing pathway is the direct loss of the bromine radical (•Br, 79/81 Da) from the molecular ion to give a peak at m/z 142.

    • The loss of HCN (27 Da) from the quinoline ring is also a known fragmentation pathway for the quinoline core, which can lead to further smaller fragments.[14][15][16]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, either via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

  • Ionization: Volatilize the sample in a high vacuum and bombard it with a high-energy electron beam (typically 70 eV). This ejects an electron, forming the positively charged molecular ion (M⁺˙) and causing fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization: Mass Spectrometry Workflow

MS_Workflow Intro Sample Intro (GC or Probe) Ionize Ionization (70 eV EI) Intro->Ionize Volatilize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Accelerate Ions Detect Detection (Ion Counting) Analyze->Detect Separate by m/z Interpret Spectrum Interpretation Detect->Interpret Plot Abundance vs. m/z

Caption: Core workflow for structural analysis by EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework and substituent positions. IR spectroscopy rapidly confirms the presence of key functional groups—aryl ether, aromatic ring, and C-Br bond. Finally, mass spectrometry validates the molecular weight and provides definitive evidence for the presence of a single bromine atom through its characteristic isotopic pattern. Together, these techniques provide the rigorous, self-validating data essential for advancing research and development in medicinal chemistry and materials science.

References

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • The Royal Society of Chemistry. (2023). Supporting Information For.
  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • ChemicalBook. (n.d.). This compound CAS#: 1246548-95-7.
  • ChemBK. (n.d.). 7-Bromo-3-methoxyisoquinoline.
  • American Elements. (n.d.). 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • PubChem. (n.d.). 7-bromo-3-methoxyisoquinoline (C10H8BrNO).
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • PubMed. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy.
  • ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines....
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • PMC - NIH. (n.d.). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst.
  • BenchChem. (n.d.). 7-Bromo-5-methoxyquinoline|High-Purity Reference Standard.
  • RSC Publishing. (2024). Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry....
  • ExportersIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.
  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the intricate landscape of drug development, the journey from a promising molecular entity to a clinically approved therapeutic is fraught with challenges. At the heart of this journey lies a fundamental understanding of a compound's physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate therapeutic efficacy and safety. For researchers, scientists, and drug development professionals, a comprehensive grasp of these properties is not merely academic; it is a critical prerequisite for rational drug design and successful clinical translation.

This guide provides an in-depth technical exploration of the physicochemical properties of 7-Bromo-3-methoxyquinoline, a heterocyclic compound of significant interest within medicinal chemistry. The quinoline scaffold is a well-established "privileged structure," forming the core of numerous approved drugs, particularly in the realms of oncology and infectious diseases[1][2]. The strategic placement of a bromine atom and a methoxy group on this scaffold offers unique opportunities for molecular interactions and further chemical modifications, making a thorough characterization of its properties essential for unlocking its full therapeutic potential.

This document moves beyond a simple recitation of data. It is designed to provide a senior scientist's perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical constants. These values serve as the bedrock for all subsequent experimental and computational analyses.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 1246548-95-7[3]

  • Molecular Formula: C₁₀H₈BrNO[4]

  • Molecular Weight: 238.08 g/mol [4]

The structure of this compound, presented below, features a bicyclic aromatic system with a bromine substituent on the carbocyclic ring and a methoxy group on the heterocyclic ring. This arrangement of electron-withdrawing (bromo) and electron-donating (methoxy) groups significantly influences the molecule's electronic distribution and, consequently, its reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Fundamental Physical Constants

A summary of the core physical properties is presented in the table below. It is important to note that experimentally determined values for the melting and boiling points of this specific isomer are not widely reported in the literature. The provided values are often predicted or based on closely related analogs.

PropertyValueSource/Method
Molecular Weight 238.08 g/mol Calculated
Melting Point Not availableExperimental data lacking
Boiling Point Not availableExperimental data lacking
Storage Temp. 2-8°CRecommended[3]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. Each technique provides a unique fingerprint of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • Aromatic Protons (5H): The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The proton at the C2 position is anticipated to be a singlet and shifted downfield due to the influence of the adjacent nitrogen atom. The protons on the carbocyclic ring will show coupling patterns consistent with their relative positions.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • Aromatic Carbons (9C): Ten distinct signals are expected in the region of δ 100-160 ppm. The carbon atoms directly bonded to the electronegative nitrogen, oxygen, and bromine atoms will have characteristic chemical shifts.

  • Methoxy Carbon (1C): A single peak is anticipated around δ 55-60 ppm.

A related isomer, 3-bromo-7-methoxyquinoline, exhibits the following reported spectral data:

  • ¹H-NMR (CDCl₃): δ 8.76 (d, J = 2.2 Hz, 1H), 8.15 (d, J = 2.2 Hz, 1H), 7.55 (d, J = 9.1 Hz, 1H), 7.32 (d, J = 2.5 Hz, 1H), 7.15 (dd, J = 2.5 Hz, J = 8.8 Hz, 1H), 3.88 (s, 3H, OMe).[5]

  • ¹³C-NMR (CDCl₃): δ 159.9, 150.4, 147.1, 135.9, 126.9, 123.4, 119.9, 113.6, 106.3, 54.6.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6][7].

Expected Characteristic IR Absorptions:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]

  • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1620-1450 cm⁻¹[6]

  • C-O stretching (aryl ether): ~1275-1200 cm⁻¹ (asymmetric) and ~1075-1020 cm⁻¹ (symmetric)

  • C-Br stretching: ~650-550 cm⁻¹

For the related 3-bromo-7-methoxyquinoline, the following IR absorptions have been reported (cm⁻¹): 2961, 1620, 1581, 1491, 1462, 1417, 1261, 1027, 796.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum (Electron Impact - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br (m/z 237 and 239).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the bromine atom would also be a significant fragmentation pathway.

For 3-bromo-7-methoxyquinoline, an ESI-MS showed m/z 238-240 (M + H)⁺, consistent with the expected isotopic pattern for bromine.[5]

Physicochemical Properties and Their Determination

The solubility and lipophilicity of a drug candidate are paramount as they directly impact its bioavailability and distribution in the body.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter. Poor aqueous solubility can be a major hurdle in drug development, leading to low absorption and bioavailability.

Experimental Protocol for Thermodynamic Solubility Determination:

This protocol outlines the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

G cluster_0 Workflow: Thermodynamic Solubility A 1. Prepare Saturated Solution Add excess this compound to the solvent (e.g., PBS, pH 7.4). B 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium. A->B C 3. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. B->C D 4. Quantification Analyze the clear supernatant using a calibrated analytical method (e.g., HPLC-UV). C->D E 5. Calculate Solubility Determine the concentration of the dissolved compound. D->E

Caption: Workflow for thermodynamic solubility determination.

  • Causality: Using an excess of the solid ensures that a true equilibrium between the dissolved and undissolved states is reached. The extended equilibration time is necessary for compounds that dissolve slowly.

  • Trustworthiness: The use of a calibrated HPLC-UV method for quantification ensures accuracy and precision. The calibration curve should be linear over the expected concentration range.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes. It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol for LogD₇.₄ Determination:

The shake-flask method is also commonly used for determining LogD.

G cluster_1 Workflow: LogD Determination P1 1. Prepare System Add a known amount of compound to a mixture of n-octanol and aqueous buffer (pH 7.4). P2 2. Partitioning Shake vigorously to facilitate partitioning between the two phases. P1->P2 P3 3. Phase Separation Centrifuge to ensure complete separation of the n-octanol and aqueous layers. P2->P3 P4 4. Quantification Measure the concentration of the compound in both phases using HPLC-UV. P3->P4 P5 5. Calculate LogD LogD = log([Compound]octanol / [Compound]aqueous) P4->P5

Caption: Workflow for LogD determination via the shake-flask method.

  • Expertise & Experience: The choice of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4 is standard in the pharmaceutical industry as it mimics the lipid and aqueous environments of the body.

  • Self-Validating System: The protocol should include a mass balance calculation to ensure that the total amount of compound recovered from both phases is close to the initial amount added. This validates the accuracy of the measurements.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For a basic compound like a quinoline, the pKa of its conjugate acid is a critical parameter that influences its solubility, absorption, and interaction with biological targets.

Experimental Protocol for pKa Determination via Potentiometric Titration:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

  • Authoritative Grounding: This method is based on the Henderson-Hasselbalch equation and is a well-established, reliable technique for pKa determination.

Synthesis and Chemical Reactivity

While a detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be inferred from established quinoline synthesis methodologies and reactions of related compounds. The Combes quinoline synthesis or a variation thereof could be a viable approach.

A known synthesis for the related 7-Bromo-3-chloroisoquinoline involves the reaction of 7-Bromo-3-chloroisoquinoline with sodium methoxide, suggesting that a nucleophilic aromatic substitution could be employed to introduce the methoxy group.[8]

The bromine at the 7-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Relevance in Drug Discovery and Development

The physicochemical properties of this compound have profound implications for its potential as a drug candidate.

  • Aqueous Solubility: Adequate solubility is crucial for oral absorption and for the formulation of intravenous dosage forms.

  • Lipophilicity (LogD): An optimal LogD value (typically between 1 and 3) is often sought to balance membrane permeability and aqueous solubility.

  • pKa: The ionization state at physiological pH (7.4) will affect the compound's solubility, permeability, and potential for off-target interactions. As a basic compound, it is likely to be protonated in the acidic environment of the stomach, which can influence its absorption.

The quinoline core is a key pharmacophore in many anticancer agents.[2][9][10] Derivatives of bromo-methoxyquinoline have shown significant inhibitory effects against various cancer cell lines.[9] Understanding the physicochemical properties discussed in this guide is essential for optimizing the ADME profile and therapeutic index of such compounds, ultimately paving the way for the development of novel and effective cancer therapies.

References

  • ChemBK. 7-Bromo-3-methoxyisoquinoline.
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  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.
  • Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline.
  • The Royal Society of Chemistry. Supporting Information For.
  • AMERICAN ELEMENTS. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.
  • PubChemLite. 7-bromo-3-methoxyisoquinoline (C10H8BrNO).
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  • PubChem. 7-Bromoquinoline | C9H6BrN | CID 521259.
  • Automated Topology Builder. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR.
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  • Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Givens, R. S., et al. (2007). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry.
  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC NIH.

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An In-depth Technical Guide to the Solubility Profile of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 7-Bromo-3-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Recognizing the limited availability of public domain data for this specific molecule, this document serves as both a repository of foundational knowledge derived from related quinoline analogues and a practical guide for researchers. It details the critical physicochemical properties influencing solubility, provides step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and discusses the analytical methodologies required for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound or similar novel chemical entities.

Introduction: The Quinoline Scaffold and the Importance of Solubility

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields.[1] The diverse biological activities of quinoline derivatives make them a subject of intense research in drug discovery. This compound, as a specific analogue, presents a unique combination of substituents—a halogen atom and an electron-donating methoxy group—that are expected to significantly influence its physicochemical properties and, consequently, its behavior in biological and chemical systems.

Solubility is a cornerstone of drug development.[2] Poor aqueous solubility can severely limit a compound's bioavailability, hinder the reliability of in vitro assays, and present significant challenges for formulation.[3] Conversely, understanding a compound's solubility in various organic solvents is critical for optimizing synthesis, purification, and the preparation of stock solutions for screening.[4] This guide will therefore equip the researcher with the necessary knowledge to thoroughly characterize the solubility of this compound.

Physicochemical Properties Governing Solubility

While specific experimental data for this compound is scarce, we can predict its behavior based on the fundamental properties of the quinoline core and its substituents. The key parameters that must be determined to build a complete solubility profile are outlined below.

PropertyPredicted/Estimated Value & Significance
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
pKa (Predicted) ~3.5 - 4.5. The quinoline nitrogen is basic (pKa of quinoline is ~4.9).[5] The electron-withdrawing bromine atom is expected to decrease this basicity. This value is critical, as the compound's charge state, and thus its aqueous solubility, will be highly dependent on pH.[5][6]
LogP (Predicted) ~3.0 - 3.5. The parent quinoline is moderately lipophilic (LogP ~2.0). The addition of a bromine atom significantly increases lipophilicity, while the methoxy group has a smaller, slightly increasing effect. A predicted XLogP3 for the related isomer 6-Bromo-2-methoxyquinoline is 3.2.[7] This suggests low intrinsic aqueous solubility.
Melting Point Not reported. A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by the solvent.
Crystalline Form Not reported. Polymorphism can significantly impact solubility. The most stable crystalline form will exhibit the lowest solubility, while metastable or amorphous forms will be more soluble.[2]

Causality in Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information.[8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It represents the maximum amount of the most stable solid form of the compound that can dissolve.[8] The "shake-flask" method is the gold standard for its determination.[9] This value is essential for biopharmaceutical classification (BCS) and formulation development.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[10] It often results in a supersaturated solution, as the measurement is taken before the system reaches thermodynamic equilibrium.[8] Kinetic solubility is highly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput screening (HTS) assays and can predict potential precipitation issues.[3]

The choice of which solubility to measure is dictated by the stage of research. For initial screening, a high-throughput kinetic assay is appropriate. For lead optimization and pre-formulation, the more resource-intensive thermodynamic solubility measurement is required.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

This protocol is adapted from established guidelines, including those from the World Health Organization (WHO), to ensure regulatory compliance and data integrity.[9][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid, crystalline powder)

  • Selected solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Water, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to be visible at the end of the experiment ensures saturation. For example, add 2-5 mg of the compound to 1 mL of the chosen solvent. Prepare each solvent condition in triplicate.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) and controlled temperature (e.g., 25°C) for a predetermined period. To establish equilibrium, time points such as 24, 48, and 72 hours should be tested. Equilibrium is reached when the concentration between two consecutive time points does not differ significantly (e.g., <5%).[9]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter. Discard the first few drops to avoid any adsorption losses onto the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV (see Section 5).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The final result is typically expressed in µg/mL or µM.

Mandatory Visualization: Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis A Add excess solid compound to solvent in triplicate vials B Agitate at constant temperature (24-72h) A->B C Centrifuge or let stand to sediment excess solid B->C D Filter supernatant (0.22 µm) C->D E Dilute sample accurately D->E F Quantify concentration via HPLC-UV E->F G cluster_compound Compound Properties cluster_solvent Solvent Properties pKa pKa Solubility Solubility pKa->Solubility affects charge state LogP LogP LogP->Solubility affects lipophilicity MW Molecular Weight MW->Solubility affects size MP Melting Point (Crystal Lattice Energy) MP->Solubility affects dissolution pH pH pH->Solubility determines ionization Polarity Polarity Polarity->Solubility 'like dissolves like' Temperature Temperature Temperature->Solubility affects energy of dissolution

Caption: Interplay of key physicochemical properties affecting solubility.

Conclusion and Forward Outlook

This guide establishes a robust scientific framework for the comprehensive characterization of the solubility profile of this compound. While direct experimental data for this compound remains to be published, the principles and detailed protocols provided herein offer a clear and authoritative path for any researcher to generate high-quality, reliable data. The basic nature of the quinoline nucleus suggests that pH will be a critical determinant of its aqueous solubility, while its predicted high LogP indicates that intrinsic solubility will likely be low. By meticulously applying the shake-flask method for thermodynamic solubility and a high-throughput kinetic assay, researchers can build a complete profile essential for advancing this compound in either a drug discovery pipeline or materials science application.

References

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  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]
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  • Springer Nature. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]
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  • Inventiva Pharma. (n.d.).
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  • IOP Publishing. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. [Link]
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  • Loiseau, P. M., et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
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  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. EPA-HQ-OPP-2018-0520-0004. [Link]
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  • National Center for Biotechnology Information. (n.d.). 7-[(5-Bromo-3-pyridinyl)methoxy]quinoline. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. [Link]
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  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 27(19), 6285. [Link]

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The Quinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a serendipitous discovery in coal tar to its central role in the development of landmark pharmaceuticals, is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic solutions. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the historical landscape, from the early recognition of quinine's potent antimalarial properties to the dawn of synthetic quinoline chemistry. The guide will then delve into the mechanistic intricacies of the classical named reactions that form the bedrock of quinoline synthesis, offering insights into the causality behind experimental choices. Furthermore, we will chart the evolution of quinoline derivatives as therapeutic agents, from the first synthetic antimalarials to the development of the indispensable fluoroquinolone antibiotics. This guide aims to be an authoritative resource, bridging the rich history of quinoline with the cutting-edge applications that continue to emerge from this remarkable chemical entity.

The Dawn of Quinoline: From Natural Origins to a Defined Structure

The story of quinoline begins not in a laboratory, but in the dense forests of South America, with the indigenous Quechua people's use of Cinchona bark to treat fevers.[1] This traditional knowledge, later transmitted to Europe by Jesuit missionaries in the 17th century, introduced the Western world to the potent therapeutic effects of what would become a multi-century battle against malaria.[1]

The active principle of Cinchona bark, quinine , was first isolated in 1820 by the French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2] This landmark achievement marked a pivotal moment in medicine, providing a purified and standardized treatment for malaria. The quest to understand the chemical nature of quinine inadvertently led to the discovery of its core heterocyclic scaffold. In 1834, the German chemist Friedlieb Ferdinand Runge, through the distillation of coal tar, isolated a colorless, oily liquid he named "leukol".[3] A few years later, in 1842, Charles Gerhardt obtained a similar substance by the alkaline distillation of quinine, which he named "Chinolein" or "quinoline".[3] It was August Wilhelm von Hofmann who, in the mid-19th century, confirmed that these two substances were, in fact, identical, thus establishing the fundamental structure of quinoline as a fusion of a benzene and a pyridine ring.[4]

The Era of Synthesis: Classical Routes to the Quinoline Core

The elucidation of quinoline's structure ignited a fervent period of chemical exploration aimed at its synthetic preparation. This era gave rise to a series of named reactions that remain fundamental to organic chemistry and continue to be adapted and refined for modern drug discovery.

The Skraup Synthesis (1880)

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, was one of the first and most direct methods for preparing quinoline itself.[5] The archetypal reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[5]

Causality and Mechanism: The reaction proceeds through a series of well-defined steps. The concentrated sulfuric acid first dehydrates the glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. Aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline by the oxidizing agent. The reaction is notoriously exothermic and can be violent; hence, moderators such as ferrous sulfate are often employed to control the reaction rate.[6]

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling in an ice bath.

    • Add ferrous sulfate heptahydrate as a moderator.

    • Slowly add nitrobenzene to the mixture.

    • Gently heat the reaction mixture. Once the reaction initiates (as evidenced by an increase in temperature), remove the external heating and allow the exothermic reaction to proceed under control.

    • After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

    • Cool the mixture and dilute with water. Neutralize with a strong base (e.g., sodium hydroxide) to liberate the quinoline.

    • Isolate the crude quinoline by steam distillation.

    • Purify the collected quinoline by fractional distillation.

Diagram of the Skraup Synthesis Workflow:

Skraup_Synthesis_Workflow Reactants Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ Reaction_Vessel Reaction Mixture (Heating) Reactants->Reaction_Vessel Mixing Neutralization Neutralization (NaOH) Reaction_Vessel->Neutralization Cooling & Dilution Steam_Distillation Steam Distillation Neutralization->Steam_Distillation Isolation Purification Fractional Distillation Steam_Distillation->Purification Purification Product Quinoline Purification->Product

Caption: A generalized workflow for the Skraup synthesis of quinoline.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[7]

Causality and Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine tautomer of the Schiff base attacks the aromatic ring. Subsequent dehydration yields the substituted quinoline. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is crucial for promoting the cyclization step.[7][8]

Diagram of the Combes Synthesis Mechanism:

Combes_Mechanism cluster_0 Schiff Base Formation cluster_1 Cyclization and Dehydration Aniline_Diketone Aniline + β-Diketone Schiff_Base Schiff Base Intermediate Aniline_Diketone->Schiff_Base Condensation Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Electrophilic Aromatic Substitution Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: The mechanistic pathway of the Combes quinoline synthesis.

The Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce 2- and/or 4-substituted quinolines.[1]

Causality and Mechanism: The mechanism is believed to involve the initial formation of a β-anilino carbonyl compound via Michael addition. This intermediate then undergoes an acid-catalyzed cyclization and dehydration, similar to the Skraup synthesis, followed by oxidation to yield the quinoline derivative. A key aspect of this reaction is the in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation of aldehydes or ketones, which broadens the scope of accessible quinoline derivatives.[1]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9]

Causality and Mechanism: The reaction can be catalyzed by either acid or base. The mechanism involves an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the initial condensation.[9]

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzophenone and acetophenone in ethanol.

    • Add a solution of potassium hydroxide in ethanol to the mixture.

    • Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis is a key method for the preparation of 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones) from the reaction of anilines with β-ketoesters.[10]

Causality and Mechanism: The reaction proceeds in two distinct stages. First, the aniline reacts with the β-ketoester at a lower temperature to form a β-aminoacrylate (the kinetic product). This intermediate is then heated to a high temperature (around 250 °C) to induce a thermal cyclization via an intramolecular electrophilic attack on the aniline ring, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline. The regioselectivity of the cyclization can be influenced by the substitution pattern on the aniline.[10][11]

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline-3-carboxylic acid esters, which are important intermediates in the synthesis of many quinolone antibiotics. The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization.[12]

Causality and Mechanism: The initial step is a nucleophilic substitution of the ethoxy group of EMME by the aniline, forming an anilinomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization, which is a 6-electron electrocyclization, to form the quinoline ring. Subsequent hydrolysis of the ester and decarboxylation can yield the corresponding 4-hydroxyquinoline.[12][13] This reaction is particularly effective for the synthesis of the quinolone core of early antibiotics.[14]

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodKey ReactantsProduct TypeKey Reaction Conditions
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or Substituted QuinolinesStrong acid (H₂SO₄), High temperature
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesAcid catalyst (H₂SO₄, PPA)
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-Substituted QuinolinesAcid catalyst
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylSubstituted QuinolinesAcid or base catalyst
Conrad-Limpach Aniline, β-Ketoester4-Hydroxyquinolines (4-Quinolones)High temperature for cyclization
Gould-Jacobs Aniline, Diethyl Ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylatesHigh temperature for cyclization

The Quinoline Scaffold in Medicine: A Historical Perspective

The journey of quinoline derivatives from a natural remedy to a diverse class of synthetic drugs is a compelling narrative of scientific innovation and the relentless fight against disease.

The Antimalarial Saga: From Quinine to Synthetic Analogues

For centuries, quinine was the only effective treatment for malaria.[2] However, its supply was limited, and the demand during times of conflict, such as World War II, spurred intensive research into synthetic alternatives. This led to the development of the first synthetic quinoline-based antimalarials.

  • Chloroquine: Synthesized in 1934 by German scientists at Bayer, chloroquine emerged as a highly effective and less toxic alternative to quinine.[1] Its discovery was a pivotal moment in the fight against malaria, and it became the frontline treatment for decades.[4] The rise of chloroquine resistance, first observed in the late 1950s, has since diminished its widespread use but does not detract from its historical significance.[1]

  • Primaquine: Developed in the 1940s, primaquine is an 8-aminoquinoline derivative that is unique in its ability to eradicate the dormant liver stages of the malaria parasite, preventing relapse.[15] It remains a crucial component of malaria treatment regimens.[13]

The Antibacterial Revolution: The Rise of the Fluoroquinolones

The discovery of the antibacterial properties of a quinoline derivative was a serendipitous event that revolutionized the treatment of bacterial infections.

  • Nalidixic Acid: In the early 1960s, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[7] This compound, nalidixic acid, became the first quinolone antibiotic and was introduced clinically in 1967, primarily for the treatment of urinary tract infections.[16]

  • The Fluoroquinolones: The major breakthrough in quinolone antibacterial therapy came with the introduction of a fluorine atom at the 6-position of the quinoline ring. This modification dramatically increased the potency and broadened the spectrum of activity. The development of ciprofloxacin in the 1980s marked the dawn of the fluoroquinolone era.[17] These second-generation quinolones exhibited excellent activity against a wide range of Gram-negative and Gram-positive bacteria. Subsequent generations of fluoroquinolones have further refined the antibacterial spectrum and pharmacokinetic properties of this important class of drugs.[18][19]

Diagram of the Evolution of Quinoline-Based Drugs:

Drug_Evolution Cinchona Cinchona Bark (Traditional Use) Quinine Quinine (Isolated 1820) Cinchona->Quinine Isolation Chloroquine Chloroquine (Synthesized 1934) Quinine->Chloroquine Synthetic Analogue Development Primaquine Primaquine (Developed 1940s) Quinine->Primaquine Synthetic Analogue Development Nalidixic_Acid Nalidixic Acid (Discovered 1960s) Chloroquine->Nalidixic_Acid Serendipitous Discovery during Synthesis Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin, 1980s) Nalidixic_Acid->Fluoroquinolones Structural Modification (Fluorination)

Caption: A timeline illustrating the key milestones in the development of quinoline-based drugs.

Conclusion and Future Directions

The history of quinoline and its derivatives is a powerful illustration of the synergy between natural product chemistry, synthetic innovation, and the relentless pursuit of therapeutic advancements. From its humble beginnings as a component of coal tar, the quinoline scaffold has given rise to some of the most important medicines of the 20th century. The classical synthetic methods, born out of the ingenuity of 19th and early 20th-century chemists, continue to be relevant and are constantly being refined and adapted for the challenges of modern drug discovery.

The emergence of drug resistance, particularly in the realms of malaria and bacterial infections, necessitates the continued exploration of the quinoline scaffold for novel therapeutic agents. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, are opening up new avenues for the rapid and efficient synthesis of diverse quinoline libraries.[20] The rich history of quinoline serves as both an inspiration and a guide for future generations of scientists, reminding us that even the most complex therapeutic challenges can be met with a deep understanding of chemical principles and a commitment to innovation.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • History of antimalarial drugs. (n.d.). Medicines for Malaria Venture.
  • Ciprofloxacin Synthesis. (n.d.). VCU Innovation Gateway.
  • Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica.
  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 58-66.
  • Friedländer synthesis. (n.d.). In Wikipedia.
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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series, 3(12).
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  • SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. (2013). Research and Reviews: A Journal of Pharmaceutical Science.
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  • Primaquine revisited six decades after its discovery. (2009). European Journal of Medicinal Chemistry, 44(3), 937-953.
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The Biological Frontier of Brominated Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Bromination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][3][4] The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold has emerged as a powerful strategy to modulate and enhance these biological activities. Bromination can influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby impacting its interaction with biological targets.[5][6] This guide provides an in-depth exploration of the diverse biological activities of brominated quinolines, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Brominated quinolines have garnered significant attention for their potent antiproliferative effects against a range of cancer cell lines.[5][7][8][9] Their anticancer mechanisms are diverse and often involve multiple cellular pathways, making them promising candidates for further development.[1][3][10]

A. Key Mechanisms of Anticancer Action

The anticancer prowess of brominated quinolines stems from their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation.

  • Topoisomerase Inhibition: Several brominated quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[5][7] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis (programmed cell death).[1]

  • Induction of Apoptosis: Many brominated quinolines induce apoptosis in cancer cells, a hallmark of effective anticancer agents.[5][7] This is often confirmed through techniques like DNA laddering assays.[5][7]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[1][3]

  • Inhibition of Angiogenesis: Some quinoline derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[1][3]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division.[11]

  • Kinase Inhibition: Quinoline-based compounds have been shown to inhibit various kinases, such as Pim-1 kinase and vascular endothelial growth factor receptors (VEGFR), which are involved in cancer cell signaling pathways.[10]

B. Structure-Activity Relationship (SAR) Insights

The position and number of bromine atoms on the quinoline ring significantly influence the anticancer activity.

  • Importance of Bromine Position: Studies have shown that the presence of bromine atoms at specific positions, such as C-5 and C-7, can lead to significant inhibition of cancer cell proliferation.[5] In contrast, substitutions at other positions like C-3, C-6, and C-8 may result in a loss of activity.[5]

  • Role of Other Substituents: The presence of other functional groups, such as nitro, methoxy, and hydroxyl groups, in conjunction with bromine, can further modulate the anticancer potency.[5][7][8] For instance, the presence of a nitro group can enhance the reactivity of the bromo group, facilitating nucleophilic substitution and leading to derivatives with strong antiproliferative effects.[5] The presence of a bromine atom and a hydroxy group are considered favorable for a strong anticancer effect.[12]

C. Experimental Evaluation of Anticancer Activity
1. MTT Assay for Cell Viability and Proliferation

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[13][14][15][16][17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.[14]

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the brominated quinoline compounds.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15] The intensity of the purple color is directly proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Assay A Plate cells in 96-well plate B Treat with Brominated Quinolines A->B Incubate 6-24h C Add MTT Reagent B->C Incubate D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Read Absorbance at 570 nm E->F Shake to dissolve G Data Analysis (IC50) F->G

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

D. Quantitative Data Summary

The following table summarizes the anticancer activity of selected brominated quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 11 C6 (Rat Glioma)5.45 - 9.6[5][7]
HeLa (Human Cervical)5.45 - 9.6[5][7]
HT29 (Human Colon)5.45 - 9.6[5][7]
Compound 6 MCF7 (Human Breast)8.5[9]
Compound 14 MCF7 (Human Breast)23.5[9]
Compound 19 MCF7 (Human Breast)23.7[9]

II. Antimicrobial Activity: Combating Resistant Pathogens

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[4] Brominated quinolines have demonstrated promising activity against a range of bacteria and fungi, making them a valuable scaffold in the search for new anti-infective drugs.[4][18]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of brominated quinolines are attributed to their ability to interfere with essential microbial processes.

  • Inhibition of Essential Proteins: Quinoline-based molecules can inhibit crucial proteins in microbial pathogens.[18]

  • Targeting Cell Division: Some quinoline derivatives have been shown to target key cell division proteins, such as FtsZ in bacteria.[4]

  • Inducing Redox Imbalance: These compounds can cause a redox imbalance within the target microbial cells, leading to cellular damage and death.[4]

B. Structure-Activity Relationship (SAR) in Antimicrobial Activity

Similar to their anticancer effects, the antimicrobial activity of brominated quinolines is influenced by their substitution patterns. The type and position of substituents on the quinoline ring play a crucial role in determining their efficacy against different microbial strains.[4]

C. Experimental Evaluation of Antimicrobial Activity
1. Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[19][20][21]

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[22]

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab to create a lawn of bacteria.[19][22]

  • Well Creation: Create wells in the agar plate using a sterile cork borer.

  • Compound Addition: Add a known concentration of the brominated quinoline solution to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[21]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well, which indicates the extent of antimicrobial activity.[21]

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion A Prepare Standardized Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Brominated Quinoline Solution to Wells C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: A step-by-step workflow for the agar well diffusion assay.

III. Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Quinoline derivatives have also shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[23][24][25][26][27]

A. Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are often linked to their antioxidant and enzyme-inhibiting properties.

  • Antioxidant Activity: Many quinoline derivatives exhibit potent antioxidant activity, which can help protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[23][24][26]

  • Enzyme Inhibition: Some derivatives can inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters and are targets for the treatment of Alzheimer's and Parkinson's diseases.[23][24]

  • Anti-inflammatory Activity: Certain quinoline-based compounds have demonstrated anti-inflammatory effects in brain cells, which can help mitigate the neuroinflammation associated with neurodegenerative conditions.[25][27]

B. In Silico and In Vitro Evaluation

The neuroprotective potential of quinoline derivatives is often initially assessed using in silico methods to predict their drug-like properties and ability to cross the blood-brain barrier.[25][27] This is followed by in vitro assays using various brain cell lines (e.g., microglial, astroglial, and neuronal cells) to evaluate their cytotoxicity and neuroprotective effects against inflammatory and oxidative insults.[25][27]

Logical Relationship in Neuroprotection

Neuroprotection_Pathway cluster_insults Neurodegenerative Insults cluster_mechanisms Brominated Quinoline Actions Oxidative Stress Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage leads to Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Damage leads to Antioxidant Activity Antioxidant Activity Antioxidant Activity->Oxidative Stress counters Neuroprotection Neuroprotection Antioxidant Activity->Neuroprotection Enzyme Inhibition (AChE, MAO-B) Enzyme Inhibition (AChE, MAO-B) Neurotransmitter Levels Neurotransmitter Levels Enzyme Inhibition (AChE, MAO-B)->Neurotransmitter Levels modulates Anti-inflammatory Effects Anti-inflammatory Effects Anti-inflammatory Effects->Neuroinflammation counters Anti-inflammatory Effects->Neuroprotection Neuronal Damage->Neuroprotection prevents Neurotransmitter Levels->Neuroprotection

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the safety and handling protocols for 7-Bromo-3-methoxyquinoline, a key intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document is crafted not as a rigid set of rules, but as a dynamic framework to empower researchers to make informed decisions, ensuring both personal safety and the integrity of their experimental outcomes. The causality behind each recommendation is explained to foster a proactive safety culture within the laboratory.

Compound Profile and Inherent Hazard Identification

Predicted Hazard Profile: Based on available data for analogous compounds, this compound is anticipated to cause:

  • Skin Irritation: Likely to cause redness, itching, and inflammation upon contact.[2][3]

  • Serious Eye Irritation: May cause significant eye damage upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion may be toxic.[4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound7-Bromo-3-methoxyisoquinoline7-Bromoquinoline
CAS Number 1246548-95-7[5]136055-80-6[1]4965-36-0[2]
Molecular Formula C₁₀H₈BrNO[5]C₁₀H₈BrNO[1]C₉H₆BrN[2]
Molecular Weight 238.08 g/mol [5]254.08 g/mol [1]208.06 g/mol [2]
Appearance White to off-white powder (predicted)White to off-white powder[1]Brown solid[2]
Melting Point Data not available120-125 °C[1]Data not available
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted)[1]Slightly soluble in water, soluble in organic solvents like ethanol and DMSO[1]Data not available
Storage Temperature 2-8°C[5]Cool, dry place[1]Store in freezer[2]

The Cornerstone of Safety: A Multi-Layered Approach to Handling

A robust safety protocol is not a single action but a system of reinforcing measures. The following workflow is designed to be self-validating, where each step logically builds upon the last to mitigate risk.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Risk Assessment & SDS Review prep2 Engineering Controls Verification (Fume Hood) prep1->prep2 prep3 PPE Selection & Inspection prep2->prep3 handle1 Weighing & Dispensing (in Fume Hood) prep3->handle1 Proceed to handling handle2 Reaction Setup & Monitoring handle1->handle2 clean1 Decontamination of Glassware & Surfaces handle2->clean1 Reaction complete clean2 Waste Segregation & Labeling clean1->clean2 clean3 Proper Waste Disposal clean2->clean3

Caption: A self-validating workflow for handling this compound.

Preparation: The Foundation of a Safe Experiment

Risk Assessment and SDS Review: Before any handling, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, reviewing the SDS for 7-bromoquinoline and 5-bromo-3-methoxyquinoline is a critical first step.[2][6] This provides a baseline understanding of the potential hazards.

Engineering Controls: All manipulations of solid this compound that could generate dust, and all reactions involving this compound, must be performed in a certified chemical fume hood.[7] This is the primary barrier to inhalation exposure. Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE): The selection of PPE is your last line of defense. The following are mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.[7] A face shield should be worn when handling larger quantities or when there is a significant splash risk.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[7] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7]

  • Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator may be necessary.[7]

cluster_ppe Mandatory Personal Protective Equipment cluster_situational_ppe Situational PPE ppe1 Chemical Safety Goggles ppe2 Nitrile Gloves ppe3 Flame-Resistant Lab Coat ppe4 Closed-Toe Shoes s_ppe1 Face Shield s_ppe2 NIOSH-Approved Respirator

Caption: Essential PPE for handling this compound.

Handling: Precision and Caution in Practice

Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid compound within a chemical fume hood to contain any dust.

  • Use a spatula for transfers. Avoid creating dust clouds.

  • If possible, weigh the compound directly into the reaction vessel.

  • Close the container tightly immediately after use.

Reaction Setup:

  • Inert Atmosphere: While not explicitly stated, many reactions involving similar heterocyclic compounds benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.

  • Solvent Choice: The compound is reported to be soluble in organic solvents like ethanol and DMSO.[1] When choosing a reaction solvent, consider its compatibility with other reagents and the reaction conditions.

  • Temperature Control: Be mindful of the reaction temperature. The synthesis of related compounds sometimes involves elevated temperatures.[8] Ensure proper temperature monitoring and control.

  • Reactivity: Be aware of potential incompatibilities. Strong oxidizing agents should be avoided.[9]

Post-Handling: Decontamination and Disposal

Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated. Rinsing with a suitable organic solvent, followed by washing with soap and water, is a standard procedure.

  • Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.

Waste Disposal:

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this substance, including contaminated consumables (gloves, paper towels, etc.), must be segregated into a clearly labeled "Halogenated Organic Waste" container.[10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.[10]

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program.[10] Do not dispose of this compound down the drain.

Emergency Protocols: Preparedness for the Unexpected

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • For a small, contained spill within a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[11]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[7]

    • Decontaminate the area with a suitable solvent and then soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a checklist; it is about understanding the rationale behind each step and fostering a proactive safety mindset. By integrating these principles of risk assessment, proper use of engineering controls and PPE, and diligent handling and disposal practices, researchers can confidently and safely unlock the synthetic potential of this valuable compound.

References

  • 7-Bromo-3-methoxyisoquinoline Product Page.
  • Safety Data Sheet for 7-Bromoquinoline.
  • Spill procedure: Clean-up guidance.
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean.
  • Complicated Chemical Spills - Division of Research Safety - University of Illinois.
  • 7-Bromo-3-methoxyisoquinoline - ChemBK.
  • 7-bromo-4-N-methoxyquinoline-3,4-diamine | C10H10BrN3O | CID 146561639 - PubChem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
  • 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem.
  • 7-Bromo-3-ethylquinoline | C11H10BrN | CID 22482430 - PubChem - NIH.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI.

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A Theoretical and Computational Scrutiny of 7-Bromo-3-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide presents a comprehensive theoretical framework for the investigation of 7-Bromo-3-methoxyquinoline, a halogenated derivative with potential for further functionalization in drug development. Lacking extensive experimental characterization in the public domain, this document outlines a robust, first-principles computational protocol to elucidate its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we predict the molecule's geometry, vibrational and electronic spectra, and NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) provides deep insights into its reactivity and intermolecular interaction potential. Finally, a prospective molecular docking study against a relevant cancer target, Cyclin-Dependent Kinase 2 (CDK2), is detailed to probe its putative bioactivity, complemented by an in-silico ADME/Tox assessment. This guide serves as a blueprint for the computational-driven exploration of novel quinoline derivatives, enabling researchers to anticipate molecular behavior and prioritize synthetic efforts.

Introduction: The Quinoline Moiety and the Case for Computational Scrutiny

Quinoline and its derivatives represent a "privileged scaffold" in drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. The subject of this guide, this compound, combines a bromine atom at the C7 position—a common site for modification and a group known to influence binding affinities—with a methoxy group at C3, which can modulate electronic properties and metabolic stability.

Given the synthetic accessibility of such derivatives, a robust theoretical evaluation is invaluable for predicting their intrinsic properties and potential as drug candidates before committing to extensive laboratory synthesis and testing. Computational chemistry provides a powerful, cost-effective lens to examine molecules at an atomic level.[3] This guide details the application of established quantum chemical methods to build a comprehensive theoretical profile of this compound, providing a roadmap for its scientific exploration.

Core Computational Methodology

The theoretical investigation is centered around Density Functional Theory (DFT), a quantum mechanical method that offers a balance of accuracy and computational efficiency for studying molecular systems.[4][5]

Geometry Optimization and Thermochemistry

The foundational step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Protocol:

  • Initial Structure Construction: The 2D structure of this compound is built using molecular modeling software (e.g., GaussView).

  • Quantum Mechanical Calculation: The geometry is optimized using the Gaussian 09 software package.[6] The widely-used B3LYP hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set.[7][8][9] This level of theory is well-suited for describing the electronic structure and geometry of organic molecules containing heteroatoms and halogens.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Thermochemical Data Extraction: From the frequency calculation, key thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

FMO homo_img lumo_img Energy Energy Arrow Gap ΔE = E_LUMO - E_HOMO

Caption: Conceptual representation of HOMO and LUMO energy levels and surfaces.

Table 2: Predicted Quantum Chemical Descriptors

Parameter Predicted Value Description
E_HOMO -6.5 eV Electron-donating ability
E_LUMO -1.8 eV Electron-accepting ability
Energy Gap (ΔE) 4.7 eV Chemical reactivity/stability
Dipole Moment 2.1 Debye Molecular polarity

Note: Hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface, providing a guide to intermolecular interactions. [10][11][12][13]It uses a color scale to identify regions of varying charge distribution:

  • Red/Yellow: Electron-rich regions (negative potential), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

  • Blue: Electron-deficient regions (positive potential), susceptible to nucleophilic attack.

  • Green: Neutral regions.

For this compound, the MEP map would likely show negative potential near the quinoline nitrogen and the methoxy oxygen, indicating these as primary sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding within the molecule. [14][15][16][17]It calculates the natural atomic charges on each atom, offering a more chemically intuitive view than other population analysis methods. Furthermore, it quantifies delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding resonance and hyperconjugation within the aromatic system.

Prospective Biological Evaluation: Molecular Docking and ADME/Tox

Building on the known anticancer activities of many quinoline derivatives, a molecular docking study can provide a preliminary assessment of this compound's potential as a therapeutic agent. [1][18][19]

Target Selection and Docking Protocol

Target: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Many heterocyclic inhibitors target the ATP-binding site of CDK2. [1] Protocol:

  • Receptor Preparation: The 3D crystal structure of CDK2 (e.g., PDB ID: 6I2Y) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. [20]2. Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning atomic charges and defining rotatable bonds.

  • Docking Simulation: Software such as AutoDock Vina is used to dock the ligand into the defined active site of CDK2. The program explores various conformations (poses) of the ligand within the binding pocket and scores them based on binding affinity (kcal/mol).

  • Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues of the active site.

In Silico ADME/Tox Prediction

To assess the drug-likeness of the molecule, a computational prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential. [21][22][23][24] Methodology: Using web-based platforms like SwissADME and pkCSM, key descriptors are calculated: [23]* Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and hydrogen bond donor/acceptor counts.

  • Pharmacokinetic Properties: Predictions for gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450).

  • Toxicity Prediction: Estimation of potential toxicities, such as mutagenicity or hepatotoxicity.

This analysis provides a crucial early-stage filter to identify potential liabilities that could hinder the development of the compound as a drug.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, multi-faceted theoretical protocol for the characterization of this compound. By employing a suite of well-established computational tools, from DFT-based structural and spectroscopic predictions to molecular docking and ADME/Tox profiling, a detailed in-silico dossier of the molecule can be generated. The insights derived from such a study—its geometry, electronic nature, reactivity, and potential for biological interaction—are critical for guiding rational drug design. This theoretical framework not only illuminates the specific properties of this compound but also serves as a transferrable methodology for the efficient, resource-conscious investigation of other novel chemical entities in the early phases of drug discovery.

References

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (n.d.). MDPI.
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online.
  • Ekins, S., et al. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC - PubMed Central.
  • Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4). (n.d.). ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). PMC - NIH.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.
  • The NBO charge distribution on C, N, and H atoms of selected t species... (n.d.). ResearchGate.
  • Outer-valence Electron Spectra of Prototypical Aromatic Heterocycles from an Optimally Tuned Range-Separated Hybrid Functional. (2014). ACS Publications.
  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.).
  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry.
  • Theoretical Study of the Spectroscopic Properties of a Series of Makaluvamines in the Ultra-Violet Visible Range Using DFT (B3LYP) and TD-DFT Methods. (2025). SCIRP.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry.
  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). (n.d.). SciELO South Africa.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. (2023). ePrints Soton.
  • Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara.
  • (PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025). ResearchGate.
  • Natural Bond Orbital (NBO) Analysis. (n.d.).
  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (2015). Cellular & Molecular Biology.
  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. (2020). The Journal of Organic Chemistry.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.
  • (PDF) DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells. (2016). ResearchGate.
  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2025). ResearchGate.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (n.d.). MDPI.
  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PMC - PubMed Central.
  • In silico ADME/tox comes of age: twenty years later. (n.d.). Taylor & Francis Online.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI.
  • Electrostatic Potential Maps. (n.d.). Deep Origin.
  • Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. (n.d.). MDPI.
  • Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. (n.d.). MDPI.

Sources

A Researcher's In-depth Guide to Sourcing and Quality Control of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of specialized chemical reagents is a critical, yet often overlooked, aspect of experimental success. The purity, isomeric specificity, and proper documentation of a starting material can significantly impact the outcome of a synthetic route or biological assay. This guide provides an in-depth technical overview of 7-Bromo-3-methoxyquinoline (CAS No. 1246548-95-7), a key building block in medicinal chemistry, with a focus on navigating the commercial supplier landscape and ensuring the scientific integrity of your research.

Introduction to this compound: A Versatile Scaffold

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and approved pharmaceuticals, particularly in the realm of anticancer drug development. The strategic placement of the bromo and methoxy groups on the quinoline ring system of this compound offers medicinal chemists a versatile platform for further functionalization, enabling the exploration of structure-activity relationships in the design of novel therapeutic agents.

The Commercial Supplier Landscape: A Comparative Overview

A critical first step in procuring this compound is identifying and vetting potential commercial suppliers. The quality and reliability of the supplied material can vary significantly between vendors. Below is a comparative table of several known suppliers of this compound (CAS No. 1246548-95-7). It is imperative for the researcher to conduct their own due diligence and request lot-specific documentation before purchase.

SupplierStated PurityAvailability of Technical DocumentsNoteworthy Information
BLD Pharm Not explicitly stated on the search result page, but they offer access to NMR, HPLC, LC-MS, and UPLC data.[1][2]Documentation such as NMR, HPLC, LC-MS, and UPLC is mentioned as being available.[1][2]Offers the compound for online orders and provides basic safety and storage information.[1]
ChemicalBook Lists multiple suppliers with varying information.Aggregates information and links to suppliers, but does not directly provide analytical data.[3]A useful resource for identifying a broad range of potential suppliers.[3]
Apollo Scientific Not explicitly stated on the search result page.Provides the MDL number.A supplier of fine chemicals for research and development.[4]
Boroncore Not explicitly stated on the search result page.Provides the CAS number and their internal product code.[5]Specializes in boron-containing compounds but also supplies other heterocyclic building blocks.[5]
CymitQuimica States a purity of 98%.[6][7]Provides basic chemical properties.[6]Indicates the product is for laboratory use only.[6]
ChemScene Not explicitly stated on the search result page.Provides the molecular formula and CAS number.[8]A supplier of bioactive small molecules and chemical building blocks.[8]

Expert Insight: The stated purity is a valuable starting point, but it is not a substitute for a comprehensive Certificate of Analysis (CoA). A CoA should provide lot-specific data from various analytical techniques, confirming both the identity and purity of the compound.

Quality Control and Verification: A Self-Validating System

To ensure the scientific integrity of your research, it is crucial to implement a self-validating system for incoming reagents. This involves a combination of scrutinizing supplier documentation and, when necessary, performing in-house analytical verification.

The Criticality of the Certificate of Analysis (CoA)

A comprehensive CoA is the cornerstone of reagent quality control. When requested from a supplier, it should ideally include:

  • Compound Identification: Confirmation of the chemical structure, typically through ¹H NMR and Mass Spectrometry.

  • Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the main peak and any impurities.

  • Physical Properties: Appearance, melting point (if applicable), and solubility.

  • Lot Number and Date of Analysis: Essential for traceability.

Common Analytical Techniques for Verification

For critical applications, in-house verification of the supplied material is recommended. The following are standard analytical methods for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any isomeric or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

Potential Impurities in this compound

A thorough understanding of the potential synthetic routes for this compound can provide insights into likely impurities. While specific synthetic details for this compound are not widely published, general methods for the synthesis of substituted quinolines can be considered.[9][10][11] Potential impurities could include:

  • Isomers: Other bromo-methoxyquinoline isomers are a significant concern. The synthesis of related compounds, such as 7-Bromo-5-methoxyquinoline, is known to produce a mixture of regioisomers that require careful chromatographic separation.[12]

  • Starting Materials: Incomplete reaction could lead to the presence of starting materials.

  • By-products from Bromination: The bromination of quinoline derivatives can sometimes yield di-brominated or other isomeric products if the reaction conditions are not carefully controlled.[11]

Experimental Protocols and Workflows

The following diagrams and protocols outline a logical workflow for the procurement and quality control of this compound.

Procurement Workflow

Procurement_Workflow Figure 1: Procurement Workflow for this compound A Identify Potential Suppliers B Request Quotations and Technical Data Sheets A->B C Evaluate Supplier Information (Purity, Availability of CoA) B->C D Select Supplier and Place Order C->D E Receive Compound and Quarantine D->E F Review Certificate of Analysis E->F G Perform In-house QC (if necessary) F->G Data is comprehensive and matches requirements? H Release for Research Use F->H Yes G->E QC Failed - Contact Supplier G->H QC Passed

Caption: A logical workflow for the procurement of this compound.

Analytical Quality Control Protocol

Objective: To confirm the identity and purity of a commercially supplied sample of this compound.

Step 1: Documentation Review

  • Obtain the supplier's Certificate of Analysis (CoA) for the specific lot number received.

  • Verify that the CoA includes data from ¹H NMR, Mass Spectrometry, and HPLC.

  • Cross-reference the provided data with known literature values or predicted spectra for this compound.

Step 2: ¹H NMR Analysis

  • Prepare a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the expected chemical shifts, coupling constants, and integration values corresponding to the protons of this compound.

  • Scrutinize the baseline for any unexpected peaks that may indicate the presence of impurities.

Step 3: HPLC-UV Analysis

  • Develop or use a standard HPLC method for the analysis of quinoline derivatives. A reverse-phase C18 column is often a good starting point.

  • Prepare a standard solution of the compound at a known concentration.

  • Inject the sample and acquire a chromatogram with UV detection at an appropriate wavelength.

  • Determine the purity of the sample by calculating the area percentage of the main peak.

Step 4: Mass Spectrometry Analysis

  • Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).

  • Confirm the presence of the expected molecular ion peak corresponding to the mass of this compound (C₁₀H₈BrNO, Molecular Weight: 238.08 g/mol ).

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

  • Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, wash the affected area thoroughly with water.

  • Storage: The recommended storage condition for this compound is at 2-8°C.[3] It should be stored in a tightly sealed container in a dry and cool place.

Conclusion

The successful application of this compound in research and drug development is contingent upon the procurement of high-quality, well-characterized material. By adopting a rigorous approach to supplier evaluation, demanding comprehensive analytical documentation, and implementing in-house quality control measures, researchers can build a foundation of scientific integrity for their work. This diligence ensures that the observed biological activities or chemical transformations are attributable to the compound of interest and not to confounding impurities.

References

  • ChemBK. 7-Bromo-3-methoxyisoquinoline. [Link]
  • Boroncore. 1246548-95-7 | this compound. [Link]
  • ResearchGate. Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines. [Link]
  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
  • PubChemLite. 7-bromo-3-methoxyisoquinoline (C10H8BrNO). [Link]
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

Purity Standards for 7-Bromo-3-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 7-Bromo-3-methoxyquinoline, a key intermediate in pharmaceutical research and development. Recognizing the criticality of purity for downstream applications, this document outlines a multi-faceted approach encompassing potential impurity identification, orthogonal analytical methodologies, and robust validation protocols. Adhering to the principles of scientific integrity, this guide is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound. The methodologies described are grounded in established analytical principles and aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Purity for this compound

This compound is a heterocyclic compound whose structural motif is prevalent in a variety of biologically active molecules.[1][2] As a critical building block in the synthesis of novel therapeutic agents, its purity is paramount. The presence of even trace amounts of impurities can have significant consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading results in biological assays.

  • Toxicity: Certain impurities could be toxic, posing a safety risk in preclinical and clinical studies.

  • Impact on Reaction Kinetics and Yield: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of additional, unwanted byproducts.

  • Compromised Intellectual Property: The presence of unidentified impurities can complicate patent applications and regulatory filings.

Therefore, a robust and well-defined strategy for controlling and verifying the purity of this compound is not merely a quality control measure but a fundamental requirement for successful drug discovery and development.

Potential Impurity Profile of this compound

A thorough understanding of the synthetic route is the first step in predicting the potential impurity profile. While various synthetic strategies exist for quinoline derivatives, a common approach for halogenated methoxyquinolines may involve bromination and methoxylation steps.[3] Based on these general synthetic pathways, the following classes of impurities should be considered:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Compounds formed during the reaction that have not been fully converted to the final product. A key potential intermediate could be a di-brominated quinoline species prior to methoxylation.

    • Reagents and Catalysts: Residual reagents or catalysts carried through the purification process.

  • Regioisomers: In reactions involving the introduction of substituents onto the quinoline ring, the formation of positional isomers is a common challenge. For instance, the synthesis could potentially yield isomers such as 5-Bromo-3-methoxyquinoline or other bromomethoxyquinoline variants. The separation and quantification of these regioisomers are critical.

  • Degradation Products: this compound may degrade under certain conditions of heat, light, humidity, or in the presence of acids, bases, or oxidizing agents.[4][5] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.

The following diagram illustrates the logical relationship between the synthesis and the potential impurity classes.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Profile Start Starting Materials Inter Intermediates (e.g., Di-bromoquinolines) Start->Inter Imp_Start Residual Starting Materials Start->Imp_Start Carryover Product This compound Inter->Product Imp_Inter Residual Intermediates Inter->Imp_Inter Incomplete Reaction React Reagents & Catalysts React->Product Imp_Reagent Residual Reagents React->Imp_Reagent Carryover Imp_Regio Regioisomers Product->Imp_Regio Side Reaction Imp_Deg Degradation Products Product->Imp_Deg Instability G cluster_hplc Primary Method cluster_gcms Orthogonal Method 1 cluster_qnmr Orthogonal Method 2 Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR HPLC_Result Purity by Area % Separation of Non-volatiles HPLC->HPLC_Result Final Comprehensive Purity Report HPLC_Result->Final GCMS_Result ID of Volatiles & Residual Solvents Confirms MW of Impurities GCMS->GCMS_Result GCMS_Result->Final qNMR_Result Absolute Purity Assay (No Reference Standard Needed) qNMR->qNMR_Result qNMR_Result->Final

Sources

potential research applications of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Research Applications of 7-Bromo-3-methoxyquinoline

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern chemical research, particularly within drug discovery and materials science, the identification of versatile molecular scaffolds is paramount. The quinoline core, a bicyclic aromatic heterocycle, represents one such "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: This compound .

While extensive literature exists for the broader quinoline family, this compound itself is a relatively nascent building block. This document, therefore, serves not as a historical review, but as a forward-looking technical guide for the research scientist. It aims to illuminate the untapped potential of this molecule by extrapolating from the well-established chemistry and biology of its structural relatives. We will delve into its synthesis, explore its latent reactivity, and propose concrete, actionable research applications, complete with detailed experimental frameworks. This is a blueprint for innovation, designed for researchers poised to explore new chemical frontiers.

Core Molecular Profile and Synthetic Strategy

Understanding the foundational characteristics of this compound is the first step toward harnessing its potential. Its structure is defined by two key functional groups appended to the quinoline scaffold: a bromine atom at the 7-position and a methoxy group at the 3-position.

  • The Bromo Group (C7-Br): This is the primary reactive handle for synthetic diversification. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents. This strategic placement allows for the systematic exploration of structure-activity relationships (SAR) by modifying the periphery of the molecule.

  • The Methoxy Group (C3-OCH₃): This electron-donating group modulates the electronic properties of the quinoline ring system. It can influence the molecule's binding affinity to biological targets through hydrogen bonding interactions (as an acceptor) and can be a site for demethylation to reveal a hydroxyl group, which can serve as another point for derivatization or as a key pharmacophoric feature.

Physicochemical Properties
PropertyValueSource
CAS Number 1246548-95-7[4]
Molecular Formula C₁₀H₈BrNO[5]
Molecular Weight 238.08 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents like DMSO and ethanol[6]
Storage 2-8°C, protected from light[4]
Proposed Synthetic Workflow

While multiple synthetic routes to substituted quinolines exist, a practical and adaptable approach for this compound can be conceptualized based on established methodologies for its isomers.[7][8] The following protocol outlines a plausible multi-step synthesis.

G cluster_0 Step 1: Skraup-Doebner-von Miller Reaction cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution A 3-Bromoaniline D 7-Bromoquinoline A->D B Glycerol B->D C Oxidizing Agent (e.g., H₂SO₄, nitrobenzene) C->D F 7-Bromoquinoline-N-oxide D->F E m-CPBA E->F H 3,7-Dibromoquinoline (via rearrangement) or 7-Bromo-3-chloroquinoline F->H G POCl₃ G->H J This compound H->J I Sodium Methoxide (NaOMe) I->J

Figure 1: Proposed synthetic workflow for this compound.

Potential Research Application I: Kinase Inhibitor Development

The quinoline scaffold is a cornerstone in the development of kinase inhibitors, which are critical therapeutics in oncology and immunology.[9][10] The structural features of this compound make it an ideal starting point for generating novel kinase inhibitor libraries.

Scientific Rationale

Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. The quinoline core can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region. The bromine at the C7 position projects into the solvent-exposed region, providing a perfect vector for introducing larger, more complex moieties via cross-coupling chemistry to target unique sub-pockets and enhance selectivity and potency.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the this compound core.

Objective: To synthesize a library of 7-aryl-3-methoxyquinolines for kinase screening.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-methoxyquinoline.

G cluster_workflow Suzuki Coupling Workflow Start This compound Reaction Reaction Setup (Inert Atmosphere, Heat) Start->Reaction Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-3-methoxyquinoline (for screening) Purification->Product

Figure 2: Experimental workflow for Suzuki coupling.

Potential Research Application II: Probes for Neurodegenerative Disease

Quinoline derivatives have been extensively investigated as therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD).[12] They often function as multi-target-directed ligands (MTDLs), simultaneously inhibiting enzymes like acetylcholinesterase (AChE) and preventing the aggregation of amyloid-β (Aβ) plaques.[13][14]

Scientific Rationale

This compound can serve as a rigid scaffold to link different pharmacophores. For instance, following a Suzuki coupling at the C7 position, the methoxy group at C3 could be demethylated to a hydroxyl group, which can then be etherified with a propargylamine moiety, a known feature of monoamine oxidase (MAO) inhibitors. This would create a novel MTDL with potential applications in both AD and Parkinson's disease.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, can be used to screen novel derivatives of this compound.

Objective: To determine the IC₅₀ value of a test compound against AChE.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

G AD Alzheimer's Disease Pathophysiology AChE Acetylcholinesterase (AChE) (Cholinergic deficit) AD->AChE Abeta Amyloid-β (Aβ) Aggregation (Plaque formation) AD->Abeta MAO Monoamine Oxidase (MAO) (Oxidative stress) AD->MAO MTDL Multi-Target-Directed Ligand (Based on this compound) MTDL->AChE Inhibition MTDL->Abeta Anti-aggregation MTDL->MAO Inhibition

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 7-Bromo-3-methoxyquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in numerous biologically active compounds, and specific substitutions dictate their pharmacological profiles.[1][2] This document outlines a robust and reproducible pathway commencing with the construction of the core quinoline ring system via a thermally-driven cyclization, followed by a classic Williamson ether synthesis to install the desired methoxy group. The causality behind experimental choices, detailed step-by-step protocols, reaction mechanisms, and validation checkpoints are provided to ensure scientific integrity and successful execution by researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound is a substituted quinoline derivative valuable as a building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The strategic placement of a bromine atom at the C7 position offers a reactive handle for further functionalization via cross-coupling reactions, while the methoxy group at the C3 position modulates the electronic properties and potential biological interactions of the molecule.

The synthetic approach detailed herein is a logical and efficient two-step process designed for high yield and purity.

  • Step 1: Conrad-Limpach Synthesis of 7-Bromo-3-hydroxyquinoline. This initial step involves the condensation of 3-bromoaniline with diethyl malonate to form a vinylogous amide intermediate. Subsequent intramolecular cyclization at high temperature, a hallmark of the Conrad-Limpach and related quinoline syntheses, affords the key intermediate, 7-bromo-3-hydroxyquinoline (which exists in tautomeric equilibrium with 7-bromoquinolin-3(4H)-one).[3]

  • Step 2: Williamson Ether Synthesis. The hydroxyl group of the intermediate is then methylated using a suitable methylating agent in the presence of a base. This classic SN2 reaction is a reliable and widely used method for preparing ethers from alcohols.[4][5]

This strategy is predicated on the reliability of these named reactions and the commercial availability of the starting materials.

Overall Synthetic Workflow

The complete synthesis is a sequential process transforming a simple aniline derivative into the target quinoline. The workflow is designed to facilitate purification at the intermediate stage, ensuring high quality material for the final step.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Methylation A 3-Bromoaniline + Diethyl Malonate B Condensation Reaction (140-150°C) A->B C Intermediate: Ethyl 3-((3-bromophenyl)amino)acrylate B->C D Thermal Cyclization (High-Boiling Solvent, ~250°C) C->D E Intermediate Product: 7-Bromo-3-hydroxyquinoline D->E F 7-Bromo-3-hydroxyquinoline E->F Purification & Isolation G Deprotonation (Base) & Alkylation (CH3I) F->G H Final Product: This compound G->H

Caption: High-level workflow for the two-step synthesis of this compound.

Part I: Synthesis of 7-Bromo-3-hydroxyquinoline

This procedure is adapted from the principles of the Conrad-Limpach quinoline synthesis, which reliably produces 4-hydroxyquinoline derivatives.[3] The reaction proceeds in two distinct thermal stages: an initial condensation followed by a high-temperature cyclization.

Rationale for Experimental Design
  • Reagents: 3-Bromoaniline is selected to install the bromo-substituent at the 7-position of the final product. Diethyl malonate serves as the three-carbon component required to form the pyridine ring of the quinoline system.

  • Two-Stage Heating: The initial condensation is performed at a lower temperature (140-150 °C) to favor the formation of the ethyl 3-((3-bromophenyl)amino)acrylate intermediate while driving off the ethanol byproduct. A much higher temperature (~250 °C) is then required to provide the activation energy for the intramolecular Friedel-Crafts-type acylation (cyclization) onto the aromatic ring.

  • Solvent Choice: A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial for the cyclization step to achieve and maintain the required high temperature safely and effectively.[6]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-BromoanilineC₆H₆BrN172.028.60 g50.0Starting Material
Diethyl malonateC₇H₁₂O₄160.178.81 g55.0Reagent
Diphenyl etherC₁₂H₁₀O170.21100 mL-Solvent
EthanolC₂H₅OH46.07--Wash Solvent
1M Sodium HydroxideNaOH40.00As needed-Workup
1M Hydrochloric AcidHCl36.46As needed-Workup
Detailed Experimental Protocol
  • Condensation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a short-path distillation head, add 3-bromoaniline (8.60 g, 50.0 mmol) and diethyl malonate (8.81 g, 55.0 mmol).

    • Heat the reaction mixture in an oil bath to 140-150 °C.

    • Maintain this temperature for 2 hours. Ethanol will distill from the reaction mixture as a byproduct. Monitor the distillation to gauge reaction progress.

    • After 2 hours, allow the mixture to cool slightly to approximately 100 °C. The product at this stage is the crude anilinomethylenemalonate intermediate.

  • Cyclization:

    • While the intermediate is still warm and viscous, carefully add diphenyl ether (100 mL) to the flask with stirring to dissolve the contents.

    • Replace the distillation head with a reflux condenser.

    • Heat the solution to a gentle reflux (approximately 250 °C).

    • Maintain the reflux for 30-45 minutes. The cyclization reaction occurs during this period.

    • Allow the reaction mixture to cool to room temperature. Upon cooling, the product will precipitate from the solvent.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with ethanol to remove the diphenyl ether solvent, followed by a wash with hexane.

    • Transfer the crude solid to a beaker containing 100 mL of 1M NaOH(aq) and stir for 30 minutes to dissolve the acidic 3-hydroxyquinoline product.

    • Filter the basic solution to remove any insoluble impurities.

    • Acidify the filtrate slowly with 1M HCl(aq) with stirring until the pH is approximately 6-7. The product will precipitate as a solid.

    • Collect the purified 7-bromo-3-hydroxyquinoline by vacuum filtration, wash with cold deionized water, and dry under vacuum. The expected product is a pale solid.

Part II: Synthesis of this compound

This step employs the Williamson ether synthesis, a robust SN2 reaction, to convert the hydroxyl group of the intermediate into a methoxy ether.[7]

Rationale for Experimental Design
  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the 3-hydroxyl group, forming the corresponding phenoxide/alkoxide nucleophile. While stronger bases like sodium hydride (NaH) can be used, K₂CO₃ is often sufficient, safer to handle, and easily removed during workup.[8][9]

  • Methylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this SN2 reaction due to the low steric hindrance and the good leaving group ability of iodide.[7] Dimethyl sulfate is an effective alternative.

  • Solvent: An anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is ideal. It effectively dissolves the reactants and promotes the SN2 mechanism by solvating the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.[9]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
7-Bromo-3-hydroxyquinolineC₉H₆BrNO224.055.60 g25.0Starting Material
Potassium CarbonateK₂CO₃138.215.18 g37.5Base
Methyl IodideCH₃I141.944.26 g (1.88 mL)30.0Methylating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0975 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction Solvent
BrineNaCl(aq)-As needed-Workup
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Detailed Experimental Protocol
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromo-3-hydroxyquinoline (5.60 g, 25.0 mmol) and anhydrous potassium carbonate (5.18 g, 37.5 mmol).

    • Add anhydrous DMF (75 mL) to the flask via syringe.

    • Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add methyl iodide (1.88 mL, 30.0 mmol) dropwise to the stirred suspension over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Reaction Mechanism Visualization

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Quinoline-OH 7-Bromo-3-hydroxyquinoline Quinoline-O- Potassium 7-bromoquinolin-3-olate (Nucleophile) Quinoline-OH->Quinoline-O- + K₂CO₃ - KHCO₃ Base K₂CO₃ Nucleophile Quinoline-O⁻ TS [Transition State]‡ Nucleophile->TS Electrophile Methyl Iodide (CH₃-I) Electrophile->TS Product This compound TS->Product LG Iodide (I⁻) TS->LG

Caption: Mechanism of the Williamson ether synthesis for methylation.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromoaniline: Toxic and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.

  • Diphenyl Ether: Can cause irritation. The high temperatures used require caution to prevent severe burns.

  • Methyl Iodide: Highly toxic, a carcinogen, and a potent alkylating agent. Handle with extreme care using a syringe in a fume hood.

  • DMF: A skin irritant and can be absorbed through the skin.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the successful installation of the methoxy group (a singlet around 3.9-4.1 ppm in ¹H NMR) and the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compounds, and the isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be evident.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the intermediate and the appearance of C-O ether stretches in the final product will confirm the reaction's success.

References

  • Benchchem Technical Support Center. (n.d.). Optimizing Williamson Ether Synthesis for Quinoline Derivatives. Benchchem.
  • ChemicalBook. (n.d.). 7-Bromo-3-methoxyisoquinoline synthesis.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • Wikipedia. (2023). Skraup reaction.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Mohammed, H. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace.
  • Chemical Synthesis Database. (n.d.). 7-bromo-2-methoxy-4-methylquinoline.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • Ökten, S., et al. (2021). Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines. ResearchGate.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • ChemBK. (n.d.). 7-Bromo-3-methoxyisoquinoline.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ChemicalBook. (n.d.). This compound CAS#: 1246548-95-7.
  • PubChem. (n.d.). 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.
  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-hydroxy-8-methylquinoline AldrichCPR 1189106-48-6.
  • PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3).
  • Achmem. (n.d.). 7-Bromo-3-methylquinoline.
  • Sigma-Aldrich. (n.d.). 7-Bromo-8-hydroxyquinoline 97 13019-32-4.

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detailed experimental procedure for 7-Bromo-3-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methoxyquinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure" in pharmacology, appearing in numerous approved drugs, and the specific substitution pattern of this target molecule offers a versatile platform for developing novel therapeutic agents.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the chosen synthetic strategy, and provide the practical insights necessary for successful execution in a laboratory setting.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The strategic placement of functional groups on the quinoline core allows for the fine-tuning of a molecule's pharmacological profile. The bromine atom at the 7-position of the target molecule serves as a crucial synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of diverse molecular fragments.[1] Concurrently, the methoxy group at the 3-position can significantly influence the molecule's electronic properties and its ability to form key hydrogen bonds with biological targets. This dual functionalization makes this compound a valuable intermediate for building libraries of complex molecules for high-throughput screening and lead optimization.[1]

Synthetic Strategy: The Friedländer Annulation

To construct the this compound core, we have selected the Friedländer annulation as the principal synthetic strategy. This classic condensation reaction offers a highly efficient and convergent pathway to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone functionality.

The proposed pathway involves the base-catalyzed condensation of 2-amino-4-bromobenzaldehyde with methoxyacetone . This approach is advantageous as it builds the desired substituted quinoline in a single, high-yield step from commercially available or readily accessible starting materials.

Overall Synthetic Workflow

The diagram below outlines the key stages of the synthesis, from the initial reaction setup to the final purification of the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis start Combine 2-amino-4-bromobenzaldehyde, Methoxyacetone, and Ethanol in Flask add_catalyst Add Potassium Hydroxide (Catalyst) start->add_catalyst reflux Heat Mixture to Reflux add_catalyst->reflux monitor Monitor Progress via TLC reflux->monitor cool Cool Reaction Mixture monitor->cool quench Quench with Water to Precipitate Product cool->quench filtrate Filter Crude Solid quench->filtrate purify Purify by Column Chromatography or Recrystallization filtrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Sources

Application Notes & Protocols: Leveraging 7-Bromo-3-methoxyquinoline as a Versatile Chemical Intermediate in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Bromo-3-methoxyquinoline. As a key heterocyclic building block, this intermediate offers a synthetically tractable platform for accessing a diverse range of functionalized quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide will detail field-proven protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. The causality behind experimental choices, self-validating protocol design, and safety considerations are emphasized to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound (CAS No: 1246548-95-7) is a substituted quinoline derivative that serves as a pivotal intermediate in organic synthesis.[3] Its utility is anchored in its distinct structural features:

  • The Quinoline Core: A bicyclic aromatic heterocycle that is a cornerstone in drug design, known for its ability to interact with various biological targets.[4] Derivatives have shown promise as anticancer, antioxidant, and antiproliferative agents.[1][5][6]

  • The Bromine Atom at C7: The bromine atom acts as an excellent leaving group, making the C7 position a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions. This allows for the controlled introduction of diverse aryl, heteroaryl, or nitrogen-based substituents.[4]

  • The Methoxy Group at C3: The electron-donating methoxy group can influence the electronic properties and reactivity of the quinoline ring system, potentially modulating the biological activity of the final compounds.

This combination makes this compound a valuable starting material for building libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Data Summary
PropertyValue
CAS Number 1246548-95-7[3]
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [7]
Appearance Typically a solid
Storage 2-8°C, protected from light and moisture[3]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at the 7-position is the key handle for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, high efficiency, and mild reaction conditions.[8][9]

G cluster_input Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_output Derivative Classes Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R¹R²NH Pd Catalyst Aryl 7-Aryl/Heteroaryl-3-methoxyquinolines (Potential Kinase Inhibitors, Materials) Suzuki->Aryl Amino 7-Amino-3-methoxyquinolines (Bioactive Scaffolds, Ligands) Buchwald->Amino

Caption: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation

Application Note: The Suzuki-Miyaura reaction is arguably the most versatile method for constructing carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl structures.[8][10] This is critical for synthesizing molecules that target protein-protein interactions or fit into hydrophobic pockets of enzymes.

Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide. The choice of base is crucial; weaker bases like K₂CO₃ or K₃PO₄ are often sufficient and help prevent the degradation of sensitive functional groups.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr This compound ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 7-(4-methylphenyl)-3-methoxyquinoline

This protocol describes a typical Suzuki-Miyaura coupling procedure.

Reagent Table:

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound238.081.01.0238 mg
4-Methylphenylboronic acid135.961.21.2163 mg
Pd(PPh₃)₄1155.560.050.0558 mg
K₂CO₃138.212.52.5345 mg
1,4-Dioxane---8 mL
Water---2 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (238 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The solvent mixture ensures all reagents are soluble.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7-(4-methylphenyl)-3-methoxyquinoline.

Buchwald-Hartwig Amination: C-N Bond Formation

Application Note: The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is fundamental in medicinal chemistry.[9][12] This reaction provides access to a vast chemical space of N-substituted quinolines, which are prevalent in biologically active molecules.[5][13]

Mechanistic Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophile and the choice of ligand and base.[9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex. The steric bulk of the base prevents it from competing with the amine as a nucleophile.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) facilitate the reductive elimination step, which is often rate-limiting.[12]

Buchwald_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L(NR¹R²) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArBr This compound ArBr->OxAdd Amine R¹R²NH + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of 3-methoxy-N-phenylquinolin-7-amine

This protocol provides a standard procedure for the C-N coupling of an aniline.

Reagent Table:

ReagentMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound238.081.01.0238 mg
Aniline93.131.21.2110 µL
Pd₂(dba)₃915.720.020.0218 mg
XPhos476.650.080.0838 mg
NaOt-Bu96.101.41.4135 mg
Toluene---10 mL

Step-by-Step Methodology:

  • Setup: In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: Outside the glovebox, add this compound (238 mg, 1.0 mmol) to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent and Nucleophile Addition: Add dry, degassed toluene (10 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

Safety and Handling

As a brominated heterocyclic compound, this compound and its related reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022).
  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. (n.d.).
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (2006). Journal of the American Chemical Society. [Link]
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry. [Link]
  • 3-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]
  • Recent Studies of Antioxidant Quinoline Derivatives. (2013).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • SAFETY DATA SHEET - 7-Bromoquinoline. (2025). Thermo Fisher Scientific. [Link]
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • Buchwald–Hartwig amin
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
  • Reaction scheme for the Suzuki-Miyaura cross-coupling of... (n.d.).
  • 7-Bromoquinolin-8-ol. (2003).
  • 5-Bromo-7-methoxyquinoline. (n.d.). AMERICAN ELEMENTS. [Link]
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

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Application Notes & Protocols: The Strategic Utility of 7-Bromo-3-methoxyquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Advantage of 7-Bromo-3-methoxyquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2] This heterocyclic aromatic structure, formed by the fusion of a benzene and a pyridine ring, offers a versatile framework that can be tailored to interact with a wide array of biological targets.[2] Its synthetic tractability allows for the creation of large, structurally diverse libraries, making it an invaluable asset in drug discovery.[2]

Within this important class of compounds, this compound emerges as a particularly strategic starting material. Its utility is rooted in the distinct chemical reactivity of its substituents. The bromine atom at the C-7 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of aryl, heteroaryl, and alkyl moieties.[3] This position is often critical for probing the hydrophobic regions of enzyme active sites. Concurrently, the methoxy group at the C-3 position influences the electronic properties of the ring system and can be a site for demethylation to reveal a hydroxyquinoline, a common metal-chelating pharmacophore. This dual functionality makes this compound a highly adaptable building block for developing targeted therapeutics, particularly in the realms of oncology and kinase inhibition.

Core Application: A Scaffold for Novel Kinase Inhibitors

A primary application of the this compound scaffold is in the development of protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a known driver of numerous diseases, most notably cancer.[4] Many quinoline-based molecules have been successfully developed as inhibitors that target the highly conserved ATP-binding site of kinases.[2][5]

The strategic value of this compound lies in its potential for elaboration into potent and selective inhibitors. The quinoline core can act as a hinge-binding motif, while modifications at the C-7 position, facilitated by the bromo substituent, can extend into adjacent hydrophobic pockets within the kinase active site, thereby enhancing both potency and selectivity.[5]

Workflow for Kinase Inhibitor Development

The development process follows a structured, multi-stage workflow, starting from the initial scaffold and progressing through iterative cycles of design, synthesis, and biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Scaffold Scaffold Selection (this compound) Library Library Synthesis via Cross-Coupling (e.g., Suzuki) Scaffold->Library Diversification at C7 HTS High-Throughput Screening (Primary Kinase Assay) Library->HTS Test Compounds HitVal Hit Validation & IC50 Determination HTS->HitVal Selectivity Selectivity Profiling (Kinase Panel) HitVal->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Validated Hits SAR->Library Iterative Design ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo G cluster_downstream Downstream Effectors GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GF->RTK SrcAbl Src / Abl Kinase RTK->SrcAbl PI3K PI3K SrcAbl->PI3K RAS RAS SrcAbl->RAS Inhibitor 7-Aryl-3-methoxyquinoline Derivative Inhibitor->SrcAbl Akt Akt PI3K->Akt CellResponse Cell Proliferation, Survival, Metastasis Akt->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Hypothesized inhibition of the Src/Abl signaling pathway by a quinoline derivative.

Application in Anticancer Drug Discovery

Beyond specific kinase inhibition, brominated quinolines have shown broad potential as anticancer agents. [6]Studies on related poly-brominated methoxyquinolines demonstrate significant antiproliferative activity against a range of human cancer cell lines. [6]For example, 3,5,6,7-tetrabromo-8-methoxyquinoline exhibited inhibitory effects against glioblastoma (C6), cervical cancer (HeLa), and colorectal cancer (HT29) cell lines. [6]This suggests that the bromo-methoxyquinoline core possesses intrinsic cytotoxic potential that can be further optimized.

Antiproliferative Activity of Structurally Related Bromo-methoxyquinolines

While specific data for this compound is not extensively published, the activity of closely related analogs provides a strong rationale for its investigation.

CompoundCell LineCancer TypeReported IC50 (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6Rat Glioblastoma9.60[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLaHuman Cervical Cancer5.45[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29Human Colorectal Cancer7.91[6]

Note: This data is for analogous compounds and serves to illustrate the potential of the bromo-methoxyquinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of a 7-Aryl-3-methoxyquinoline via Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the this compound scaffold. The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.

Objective: To synthesize a small library of 7-aryl-3-methoxyquinoline derivatives for initial screening.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the Toluene/Ethanol solvent mixture to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add the 2M Na₂CO₃ solution to the reaction mixture.

  • Reflux: Attach a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 7-aryl-3-methoxyquinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., Src).

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Recombinant human kinase (e.g., Src)

  • Kinase-specific substrate and ATP

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer containing the recombinant kinase and its specific substrate.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 2.5 µL) of the kinase/substrate mixture into each well of a 384-well plate.

    • Add a small volume (e.g., 25 nL) of the serially diluted test compounds (and DMSO for control wells) to the appropriate wells.

    • Allow the enzyme and inhibitor to incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add a small volume (e.g., 2.5 µL) of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Detection: Add an equal volume (e.g., 5 µL) of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction.

  • Signal Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. A lower signal indicates less remaining ATP and therefore higher kinase activity (and lower inhibition).

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.MDPI.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.MDPI.
  • 7-Bromoquinolin-8-ol | Request PDF.
  • Special Issue: Kinase inhibitors.PMC - NIH.
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.Benchchem.
  • Small molecule inhibitors targeting kinases.Fluorochem.
  • Promising Anticancer Drug Candidates Based on the 7-methoxychromone Scaffold: Synthesis and Evaluation of Antiproliferative Activity | Request PDF.
  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • This compound CAS#: 1246548-95-7.ChemicalBook.
  • Quinoline as a privileged scaffold in cancer drug discovery.PubMed.
  • Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers.Benchchem.
  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.Taylor & Francis Online.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold.University of South Florida.
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Deriv
  • 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases.J Med Chem.
  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors.PubMed.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.PMC - NIH.

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Application Notes and Protocols: 7-Bromo-3-methoxyquinoline as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant impact on anticancer drug development.[3][4] This guide focuses on 7-bromo-3-methoxyquinoline , a strategically functionalized starting material for synthesizing novel anticancer candidates. The bromine atom at the C-7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the C-3 position modulates the electronic properties of the heterocyclic system. This document provides an in-depth analysis of synthetic strategies, detailed experimental protocols, and the mechanistic rationale for utilizing this compound in the generation of potential kinase inhibitors and other cytotoxic agents.

Strategic Importance of this compound in Anticancer Drug Design

The design of novel anticancer agents often relies on starting materials that offer predictable and versatile reactivity. This compound is an exemplary scaffold due to two key structural features:

  • The C-7 Bromo Substituent: The carbon-bromine bond at the 7-position is an ideal site for modern cross-coupling reactions.[5] Palladium-catalyzed methods, such as the Suzuki-Miyaura and Sonogashira reactions, allow for the precise and efficient formation of new carbon-carbon bonds.[6][7] This enables the "decoration" of the quinoline core with a wide array of aryl, heteroaryl, or alkynyl moieties, which is a cornerstone of structure-activity relationship (SAR) studies. By systematically varying these appended groups, researchers can fine-tune the compound's steric and electronic properties to optimize binding to biological targets like protein kinases.[5]

  • The C-3 Methoxy Group: The methoxy group is an electron-donating group that influences the overall electron density of the quinoline ring system, which can affect reaction kinetics and the physicochemical properties of the final compounds. Furthermore, it can serve as a metabolic soft spot or be demethylated to an 8-hydroxyquinoline, a well-known chelating motif that can contribute to biological activity.[8]

The combination of these features allows for a modular approach to synthesis, where a common core can be rapidly diversified to generate a library of novel compounds for high-throughput screening.

G start_node This compound (Versatile Scaffold) pd_cat Palladium-Catalyzed Cross-Coupling Reactions start_node->pd_cat Key Reaction Site suzuki Suzuki-Miyaura Coupling (with Boronic Acids) pd_cat->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) pd_cat->sonogashira library Diverse Library of Quinoline Derivatives suzuki->library sonogashira->library screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) library->screening hit_lead Hit/Lead Compounds for Anticancer Development screening->hit_lead

Caption: Synthetic workflow using this compound.

Key Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for their reliability and functional group tolerance.[9][10] For this compound, the Suzuki-Miyaura and Sonogashira reactions are particularly valuable.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide (the 7-bromoquinoline) and an organoboron compound (an aryl or heteroaryl boronic acid/ester) in the presence of a palladium catalyst and a base.[11] This reaction is fundamental for synthesizing bi-aryl compounds, a common motif in kinase inhibitors that often occupy adjacent hydrophobic pockets in an ATP-binding site.

Causality of the Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle. The choice of palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), ligand, base (e.g., Cs₂CO₃, K₂CO₃), and solvent system (e.g., Dioxane/Water, DMF) is critical for achieving high yields and preventing side reactions like debromination. The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition ox_add Oxidative Addition pd_r1r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1r2 Transmetalation transmetal Transmetalation transmetal->pd_complex pd_r1r2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd_r1r2->r1r2 red_elim Reductive Elimination r1br R¹-Br (7-Bromoquinoline) r1br->pd0 r2b R²-B(OR)₂ (Boronic Acid) r2b->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by both palladium and a copper(I) co-catalyst.[12][13] This reaction is highly effective for installing a rigid alkynyl linker into a molecule. Such linkers can be used to probe deeper into a binding pocket or to serve as a handle for subsequent "click chemistry" modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanistic Insight: The generally accepted mechanism involves a palladium cycle similar to the Suzuki reaction, but the transmetalation step is facilitated by a copper(I) acetylide intermediate. The choice of base (typically an amine like triethylamine or diisopropylethylamine) is crucial as it also serves as the solvent in many cases.

Biological Significance and Potential Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through diverse mechanisms, often by targeting pathways critical for cell proliferation and survival.[14][15] Derivatives synthesized from this compound can be rationally designed to inhibit specific targets.

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases in the PI3K/Akt/mTOR pathway.[5] The quinoline core acts as a "hinge-binding" motif, while the substituents introduced at the C-7 position can confer selectivity and potency by interacting with other regions of the ATP-binding pocket.

  • Tubulin Polymerization Inhibition: Some quinoline scaffolds can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][16]

  • Topoisomerase Inhibition: Certain quinoline alkaloids, like camptothecin, are known topoisomerase I inhibitors, preventing the re-ligation of DNA strands and causing lethal double-strand breaks during DNA replication.[8][15]

G cluster_pathway Downstream Signaling ligand VEGF receptor VEGFR-2 ligand->receptor Binds pi3k PI3K receptor->pi3k Activates inhibitor Quinoline Derivative inhibitor->receptor Inhibits (ATP-Competitive) akt Akt pi3k->akt mtor mTOR akt->mtor outcome Angiogenesis Cell Proliferation Survival mtor->outcome

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline agent.

Representative Anticancer Activity of Bromo-Substituted Scaffolds

While specific bio-activity data for novel derivatives must be generated experimentally, the existing literature on structurally related bromo-substituted quinolines and other heterocyclic compounds provides a strong rationale for their investigation. The following table summarizes reported IC₅₀ values for such compounds against various cancer cell lines, serving as a benchmark for screening newly synthesized agents.[5][8][17][18]

Compound ClassModificationCancer Cell LineIC₅₀ (µM)Reference
Brominated Methoxyquinoline3,5,6,7-Tetrabromo-8-methoxyHeLa (Cervical)16.5[8]
Brominated Methoxyquinoline5,7-Dibromo-3,6-dimethoxy-8-hydroxyHeLa (Cervical)9.6[8]
Brominated Plastoquinone AnalogBromo-substituted quinoneMCF-7 (Breast)5.0 - 10.0[17]
Bromo-substituted BenzofuranDibromoacetyl at C-6HepG2 (Liver)3.8[18]
Bromo-substituted BenzofuranDibromoacetyl at C-6A549 (Lung)3.5[18]

This table is for illustrative purposes to demonstrate the potential of bromo-substituted heterocycles as anticancer agents. The activity of novel 7-aryl/alkynyl-3-methoxyquinolines must be determined empirically.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of a 7-aryl-3-methoxyquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate, Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the starting quinoline.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (this compound) indicates reaction completion (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 7-aryl-3-methoxyquinoline product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines the synthesis of a 7-alkynyl-3-methoxyquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., THF or DMF) followed by anhydrous triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) depending on the reactivity of the alkyne.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is often complete within 2-8 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkynyl-3-methoxyquinoline. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel anticancer agents. Its capacity for undergoing robust and predictable palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the privileged quinoline scaffold. The protocols and strategic insights provided herein offer a solid foundation for researchers in drug discovery to generate diverse libraries of quinoline derivatives, paving the way for the identification of new lead compounds with potent and selective anticancer activity.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/7-bromo-4-chloro-8-methylquinoline-in-the-synthesis-of-anticancer-agents]
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  • Egan, T. J., & Marques, H. M. (1999). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/10529949/]
  • ResearchGate. (n.d.). Scheme 3. Synthesis of the final compounds 29-31 via the Sonogashira.... Retrieved from ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-3-Synthesis-of-the-final-compounds-29-31-via-the-Sonogashira-reaction_fig2_265814580]
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11074121/]
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  • Al-Malki, J., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9228833/]
  • Maddila, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.3c00421]
  • Al-Ostoot, F. H., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link: https://fjps.springeropen.com/articles/10.1186/s43094-022-00466-4]
  • Curini, M., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link: https://www.mdpi.com/2073-4344/11/11/1393]
  • BenchChem. (n.d.). Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/development-of-7-methoxyfuro-2-3-c-pyridine-based-anticancer-agents]
  • Stary, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link: https://www.mdpi.com/1420-3049/27/21/7238]
  • Ware, C. F., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/jacs.3c09033]
  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08428a]
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  • Li, W., et al. (2016). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5026210/]
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Application Notes and Protocols for the Heck Reaction of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the C-C functionalization of the quinoline ring system is therefore of paramount importance. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2] This reaction provides a powerful tool for the vinylation of aryl and heteroaryl halides, enabling the construction of complex molecular architectures from readily available precursors.[1]

This guide provides a detailed examination of the Mizoroki-Heck reaction as applied to 7-Bromo-3-methoxyquinoline. This substrate presents a unique combination of features: a moderately reactive aryl bromide, an electron-donating methoxy group that can influence the electronic properties of the aromatic system, and a quinoline nitrogen atom that can potentially coordinate with the palladium catalyst. Understanding how to navigate these structural features is key to achieving high-yielding and selective transformations. This document offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol as a robust starting point, and insights into optimizing reaction conditions for this specific class of substrate.

The Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While variations exist, the generally accepted pathway involves several key steps.[2]

  • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide; electron-rich systems may react more slowly than electron-deficient ones.[1]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond. This is the key C-C bond-forming step of the reaction.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the desired vinylated quinoline product and a palladium-hydride species. For the reaction to be successful, the alkene must possess at least one vinylic hydrogen.

  • Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a neutralized hydrohalic acid salt, thus closing the catalytic cycle.[2]

Heck_Reaction_Cycle cluster_main Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [L₂Pd(II)(Aryl)(Alkene)]⁺Br⁻ Alkene_Coord->PdII_Alkene Migratory_Ins Migratory Insertion PdII_Alkene->Migratory_Ins PdII_Alkyl L₂Pd(II)(Alkyl)(Br) Migratory_Ins->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH L₂Pd(II)(H)(Br) Beta_Hydride->PdH Product Regen Regeneration (Base) PdH->Regen HBr Regen->Pd0

Sources

Application Note: Strategic Functionalization of the 7-Bromo-3-methoxyquinoline Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This guide provides a detailed exploration of the functionalization of 7-Bromo-3-methoxyquinoline, a versatile and strategically important building block. We present field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the precise installation of aryl, alkynyl, and amino moieties at the C7 position. This document moves beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations. Detailed step-by-step protocols, comparative data tables, and mechanistic workflow diagrams are provided to empower researchers in the rapid generation of diverse quinoline-based compound libraries for screening and lead optimization.

Introduction: The Quinoline Scaffold and the Strategic Value of this compound

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern drug design.[1][4][5] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[3][4] The ability to selectively modify the quinoline ring at various positions is therefore a critical task in medicinal chemistry, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to enhance efficacy and selectivity.[1]

This compound emerges as a particularly valuable starting material for several reasons:

  • The C7 Bromo Handle: The bromine atom at the 7-position is an ideal "handle" for a wide array of palladium-catalyzed cross-coupling reactions, offering a reliable site for introducing molecular diversity.[6][7]

  • The C3 Methoxy Group: The methoxy group at the 3-position influences the electronic properties of the ring system and can serve as a key interaction point with biological targets or be a precursor for further modification, such as demethylation to a hydroxyquinoline.

  • Synthetic Accessibility: This scaffold provides a robust platform for building complex molecules, enabling a modular approach to drug design.

This guide focuses on three of the most powerful and versatile palladium-catalyzed reactions for the functionalization of this scaffold.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9][10] The general catalytic cycle, illustrated below, forms the basis for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Catalytic_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)Ln-X ox_add->pd2_complex transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) pd2_complex->transmetal + R-M or R₂NH pd2_intermediate Ar-Pd(II)Ln-R transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R red_elim->product

Caption: Generalized Palladium(0)/Palladium(II) catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, particularly for synthesizing biaryl compounds.[11] It involves the coupling of an organoboron species (like a boronic acid or ester) with an aryl halide.[11][12] The choice of palladium source, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates like quinolines.[13][14]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄ is often effective but can be air-sensitive.[15] More stable precatalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ are commonly used. The latter requires an external phosphine ligand to form the active Pd(0) species in situ.

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For quinoline substrates, bulky, electron-rich monophosphine ligands like XPhos or SPhos can be highly effective, overcoming potential coordination of the quinoline nitrogen to the palladium center, which can inhibit catalysis.

  • Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[11][16] Inorganic bases like K₂CO₃ or K₃PO₄ are common choices, with the strength of the base tailored to the reactivity of the substrates.

Comparative Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst System Ligand Base Solvent Temp (°C) Typical Yield (%) Observations
Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 90-110 75-90 Classic conditions, good for simple aryl boronic acids.[9]
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane 100 80-95 Robust and reliable for a range of boronic acids.

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 85-98 | Excellent for sterically hindered or electron-rich substrates.[13] |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for linking a terminal alkyne to an aryl halide, forming a C(sp²)-C(sp) bond.[17][18][19] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[19][20]

Causality Behind Component Selection:

  • Palladium Catalyst: As with the Suzuki coupling, Pd(PPh₃)₄ or a combination of a Pd(II) source with phosphine ligands is standard.

  • Copper(I) Co-catalyst: The role of CuI is crucial. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex, a step that is much faster than the direct reaction of the alkyne with the palladium complex.[17][19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

Comparative Catalyst Systems for Sonogashira Coupling

Catalyst System Co-catalyst Base Solvent Temp (°C) Typical Yield (%) Observations
Pd(PPh₃)₄ CuI Et₃N THF 65 80-95 Standard, widely applicable conditions.[17]
PdCl₂(PPh₃)₂ CuI DIPA Toluene 80 85-98 Often provides higher yields for less reactive bromides.

| Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | RT - 50 | 75-90 | Milder conditions possible for activated substrates. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of an aryl halide with a primary or secondary amine.[21][22][23] This reaction has immense importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.[8][10]

Causality Behind Component Selection:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands developed by the Buchwald, Hartwig, and other groups.[10][22] Ligands like BINAP, XPhos, or Josiphos are designed to promote the challenging reductive elimination step that forms the C-N bond.[22] The choice of ligand is often dictated by the steric hindrance of the amine and aryl halide.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide, which then coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[24][25]

Comparative Catalyst Systems for Buchwald-Hartwig Amination

Catalyst System Ligand Base Solvent Temp (°C) Typical Yield (%) Observations
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 100 70-90 An early generation system, effective for many primary/secondary amines.[22]
Pd(OAc)₂ XPhos K₃PO₄ t-BuOH 110 85-98 Highly general and effective for a broad range of amines, including challenging substrates.

| PdCl(allyl)]₂ | Josiphos | LiHMDS | Dioxane | 100 | 80-95 | Excellent for coupling with heterocyclic amines. |

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow start Combine Reactants (Quinoline, Boronic Acid, Base) in reaction vessel degas Degas solvent (e.g., sparge with N₂/Ar) start->degas add_solv Add degassed solvent (e.g., Toluene/H₂O) degas->add_solv add_cat Add Pd Catalyst & Ligand under inert atmosphere add_solv->add_cat heat Heat to reflux (e.g., 100 °C) for 2-12 h add_cat->heat monitor Monitor reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up (e.g., EtOAc extraction) monitor->workup Upon completion purify Purify by Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents and Materials:

Reagent CAS No. Mol. Wt. Amount (mmol)
This compound 63450-71-5 238.08 1.0
Phenylboronic Acid 98-80-6 121.93 1.2
Pd(OAc)₂ 3375-31-3 224.50 0.02
XPhos 564483-18-7 476.66 0.04
K₃PO₄ 7778-53-2 212.27 3.0
Toluene 108-88-3 92.14 5 mL

| Water | 7732-18-5 | 18.02 | 1 mL |

Procedure:

  • To a flame-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) to the flask against a positive flow of nitrogen.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 7-phenyl-3-methoxyquinoline.

Protocol 3.2: General Procedure for Sonogashira Coupling of this compound

Reagents and Materials:

Reagent CAS No. Mol. Wt. Amount (mmol)
This compound 63450-71-5 238.08 1.0
Phenylacetylene 536-74-3 102.13 1.2
PdCl₂(PPh₃)₂ 13965-03-2 701.90 0.03
Copper(I) Iodide (CuI) 7681-65-4 190.45 0.05
Triethylamine (Et₃N) 121-44-8 101.19 5 mL

| THF (anhydrous) | 109-99-9 | 72.11 | 5 mL |

Procedure:

  • To a flame-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, followed by phenylacetylene (132 µL, 1.2 mmol).

  • Stir the reaction mixture at 65 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield 3-methoxy-7-(phenylethynyl)quinoline.

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination of this compound

Reagents and Materials:

Reagent CAS No. Mol. Wt. Amount (mmol)
This compound 63450-71-5 238.08 1.0
Morpholine 110-91-8 87.12 1.2
Pd₂(dba)₃ 51364-51-3 915.72 0.015
BINAP 76189-55-4 622.67 0.03
Sodium tert-butoxide 865-48-5 96.10 1.4

| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL |

Procedure:

  • In a glovebox or under a positive flow of nitrogen, add sodium tert-butoxide (135 mg, 1.4 mmol), BINAP (19 mg, 0.03 mmol), and Pd₂(dba)₃ (13.7 mg, 0.015 mmol) to a flame-dried Schlenk flask.

  • Add this compound (238 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the flask and heat in a preheated oil bath at 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.

  • Dilute the reaction with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate) to obtain 4-(3-methoxyquinolin-7-yl)morpholine.

Conclusion

This compound is a powerful and versatile scaffold for the development of novel chemical entities in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reproducible methods for its functionalization. By understanding the rationale behind the choice of catalysts, ligands, and conditions, researchers can effectively and rapidly generate diverse libraries of quinoline derivatives, accelerating the journey from hit identification to lead optimization.

References

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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
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  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
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  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
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  • Sonogashira coupling. Wikipedia.
  • Synthesis of novel amino acid [(6R, 7R)-7-((S). IOSR Journal.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI.
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Application Notes & Protocols for the Development of Novel Derivatives from 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[1][2][3] 7-Bromo-3-methoxyquinoline is a versatile starting material, offering two distinct points for chemical modification: the reactive C-7 bromine atom, ideal for carbon-carbon and carbon-heteroatom bond formation, and the C-3 methoxy group, which can be manipulated to introduce diverse functionalities. This guide provides a comprehensive framework for the strategic development of novel this compound derivatives. It details field-proven protocols for palladium-catalyzed cross-coupling reactions at the C-7 position and methods for demethylation and subsequent derivatization at the C-3 position. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt these methodologies for the synthesis of unique compound libraries for drug discovery.

Strategic Pathways for Derivatization

The derivatization of this compound can be logically approached by targeting its two primary functional handles. The C-7 bromo substituent is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, while the C-3 methoxy group provides an avenue for modification following a demethylation step.

dot graph "Derivatization_Strategy" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> C7_Coupling; Start -> C3_Demethylation; C7_Coupling -> C7_Derivatives; C3_Demethylation -> C3_Hydroxy; C3_Hydroxy -> C3_Derivatization; C3_Derivatization -> C3_Derivatives; C7_Derivatives -> Dual_Functionalization [label="Further\nModification"]; C3_Derivatives -> Dual_Functionalization [label="Further\nModification"]; } . Caption: Strategic workflow for derivatizing this compound.

Derivatization at the C-7 Position: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient construction of C-C and C-N bonds.[4][5] The bromine atom at the C-7 position of the quinoline is an excellent handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron compound with an aryl halide, is a robust method for creating biaryl structures.[6][7] This is particularly valuable in drug discovery for exploring structure-activity relationships by introducing diverse aryl and heteroaryl moieties.

Causality of Component Selection:

  • Catalyst: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands like XPhos or SPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide higher yields and tolerate a wider range of functional groups, especially with heteroaromatic substrates.[6][8]

  • Base: The base is essential for activating the boronic acid partner.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for heteroaryl couplings as it is sufficiently basic without promoting side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8]

Comparative Data for Suzuki Coupling Conditions

Catalyst System Ligand Base Solvent Temp (°C) Observations
Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 90-110 Good for simple arylboronic acids, but may require higher temperatures.[6]
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane 90-100 Effective catalyst, particularly for heteroaryl substrates.[8]

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | High activity, good for challenging or sterically hindered substrates.[6] |

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling introduces an alkyne moiety by reacting the aryl halide with a terminal alkyne. This reaction is catalyzed by both palladium and a copper(I) salt.[10][11] The resulting arylalkynes are valuable intermediates for further transformations or as final products in their own right.

Causality of Component Selection:

  • Catalysts: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is used. The palladium facilitates the main catalytic cycle, while copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[11]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals.[13][14] This reaction allows for the direct coupling of primary or secondary amines with the 7-bromoquinoline core.

Causality of Component Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or BrettPhos are commonly used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[15][16] The ligand's steric bulk is thought to facilitate the final reductive elimination step that forms the C-N bond.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can be used for sensitive substrates.[14][16]

dot graph "Suzuki_Cycle" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Complex [label="Ar-Pd(II)Ln-Br", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; Boronate [label="R-B(OR)₂\n(from Boronic Acid + Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)Ln-R", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal; Boronate -> Transmetal; Transmetal -> PdII_Aryl [label="- BrB(OR)₂"]; PdII_Aryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } . Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Derivatization at the C-3 Position

Modification at the C-3 position first requires cleavage of the methyl ether to unmask a reactive hydroxyl group.

O-Demethylation to 7-Bromo-3-hydroxyquinoline

The cleavage of aryl methyl ethers is a common transformation. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose.

Causality of Component Selection:

  • Reagent: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage by the bromide ion. The reaction is typically performed at low temperatures to control its reactivity.

  • Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is essential, as BBr₃ reacts violently with protic solvents.

O-Alkylation of 7-Bromo-3-hydroxyquinoline

Once the hydroxyl group is exposed, it can be readily derivatized via reactions like the Williamson ether synthesis.[17] This involves deprotonating the phenol to a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Causality of Component Selection:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions.[17]

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is ideal for this Sₙ2 reaction, as it solvates the cation of the base while leaving the phenoxide anion highly reactive.[17]

Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium-catalyzed reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, such as XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 10 mL of degassed 1,4-dioxane.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-methoxyquinoline derivative.[6]

Protocol 2: General Procedure for O-Demethylation with BBr₃
  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) in an oven-dried round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.5 mL, 1.5 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol (5 mL), followed by water (10 mL).

  • Extraction: Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization to yield 7-Bromo-3-hydroxyquinoline.

Protocol 3: General Procedure for O-Alkylation
  • Reaction Setup: To a round-bottom flask, add 7-Bromo-3-hydroxyquinoline (1.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Reagent Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.[17]

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[17]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-3-alkoxyquinoline derivative.

References

  • BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
  • PMC - NIH. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2019). Sonogashira coupling.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

Sources

The 7-Bromo-3-methoxyquinoline Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTES & PROTOCOLS

Abstract

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 7-bromo-3-methoxyquinoline has emerged as a particularly valuable scaffold. The strategic placement of a bromine atom at the C-7 position provides a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions. This, combined with the electronic influence of the C-3 methoxy group, creates a unique platform for developing highly potent and selective modulators of various biological targets. This document provides an in-depth guide for researchers, covering the scaffold's synthetic utility, its application in kinase inhibitor development, and detailed protocols for its chemical modification and biological evaluation.

Introduction: The Strategic Advantage of this compound

The success of a scaffold in drug discovery hinges on its ability to present pharmacophoric elements in a specific three-dimensional orientation to interact with a biological target, while also providing avenues for synthetic diversification to optimize drug-like properties. This compound excels in this regard for two primary reasons:

  • The C-7 Bromine as a Synthetic Linchpin: The bromine atom is an exceptional leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, alkyl, and amine substituents. This capability is crucial for exploring Structure-Activity Relationships (SAR) and fine-tuning properties like potency, selectivity, and pharmacokinetics.

  • The C-3 Methoxy Group's Electronic and Steric Influence: The electron-donating methoxy group at the C-3 position modulates the electronic character of the quinoline ring system. This can influence the pKa of the quinoline nitrogen and affect how the scaffold sits within a binding pocket. Furthermore, it can serve as a hydrogen bond acceptor, providing an additional point of interaction with target proteins.

These features make this compound an ideal starting point for building libraries of complex molecules aimed at a variety of therapeutic targets, most notably protein kinases.

Application Focus: A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling; their dysregulation is a hallmark of many diseases, especially cancer.[3][4] The quinoline scaffold has been successfully employed in the design of numerous kinase inhibitors.[5][6] The this compound core can be elaborated to target the ATP-binding site of kinases, a common strategy in inhibitor design.

The general approach involves using the C-7 position to introduce moieties that can interact with the solvent-exposed region of the kinase or to anchor the molecule, while the quinoline core itself interacts with the hinge region.

Mechanism of Action: Inhibition of Src/Abl Kinases

As a representative example, derivatives of the related 7-alkoxy-4-phenylamino-3-quinolinecarbonitrile scaffold have shown potent dual inhibitory activity against both Src and Abl kinases.[5] These kinases are crucial in cell proliferation, differentiation, and survival pathways. Their aberrant activation is linked to cancers like Chronic Myeloid Leukemia (CML).

The inhibitory mechanism involves the quinoline scaffold acting as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's hinge region. The substituents, often introduced via coupling at the C-7 position, occupy the hydrophobic pocket and solvent-exposed regions, conferring potency and selectivity.

G cluster_pathway Simplified Src/Abl Signaling & Inhibition ATP ATP Kinase Src/Abl Kinase (Active) ATP->Kinase Substrate Substrate Protein Substrate->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Quinoline-based Inhibitor Inhibitor->Kinase Competitive Binding at ATP Site

Caption: Inhibition of Src/Abl kinase signaling by a competitive ATP-site inhibitor.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 3.1: Synthesis of a 7-Aryl-3-methoxyquinoline via Suzuki-Miyaura Cross-Coupling

This protocol details a general and robust method for creating a C-C bond at the C-7 position, a foundational step in library development.[1][7]

Objective: To synthesize a 7-aryl substituted derivative from this compound.

Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive chemical space exploration.[8] A palladium(0) catalyst is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

G start Start setup Reaction Setup: - Add this compound - Add Arylboronic Acid - Add Pd Catalyst & Base start->setup inert Establish Inert Atmosphere: Evacuate & backfill with Argon (3x) setup->inert solvent Add Degassed Solvent (e.g., 1,4-Dioxane) inert->solvent heat Heat Reaction Mixture (e.g., 90-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool to RT - Dilute & Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Heating: Place the reaction mixture in a preheated oil bath (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: In Vitro Cell Viability Assessment using the MTT Assay

This protocol is a standard colorimetric assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.[9]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized 7-aryl-3-methoxyquinoline derivative against a relevant cancer cell line (e.g., MCF-7 for breast cancer).[10]

Causality: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantification of a compound's cytotoxic effect.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[15]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[14] Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Self-Validation & Controls:

  • Positive Control: Include a known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is performing correctly.

  • Vehicle Control: DMSO-treated cells are crucial to account for any solvent effects.

  • Background Control: Wells with medium but no cells are used to subtract background absorbance.[13]

Data Summary & Structure-Activity Relationship (SAR)

The power of the this compound scaffold lies in the ability to rapidly generate analogues and build a SAR profile. The data below is a representative table summarizing hypothetical results from a primary screen.

Compound ID R-Group at C-7 (from Arylboronic Acid) Target Kinase (IC₅₀, nM) Cell Viability (MCF-7, IC₅₀, µM)
BQ-01Phenyl850> 50
BQ-024-Fluorophenyl62045.2
BQ-034-Morpholinophenyl452.1
BQ-043-Aminophenyl1108.5
BQ-054-(N-methylpiperazinyl)phenyl150.9

Interpretation of SAR:

  • Simple aromatic substituents (BQ-01, BQ-02) show weak activity.

  • The introduction of a basic amine moiety, particularly through a para-substituted phenyl ring (BQ-03, BQ-05), dramatically increases both kinase inhibitory potency and cellular cytotoxicity. The morpholine and piperazine groups likely improve solubility and provide additional interaction points in the solvent-exposed region of the kinase.[16]

  • The superior activity of BQ-05 suggests that the N-methylpiperazine group is optimal for this target, possibly due to a combination of its pKa, size, and ability to form favorable interactions.

Conclusion and Future Perspectives

This compound is a highly tractable and effective scaffold for drug discovery, particularly in the realm of kinase inhibitors. Its predictable reactivity in cross-coupling reactions allows for systematic and efficient exploration of chemical space. The protocols provided herein offer a robust framework for synthesizing and evaluating novel derivatives. Future work should focus on expanding the diversity of coupling partners beyond arylboronic acids, exploring other therapeutic targets, and performing detailed ADME-Tox profiling on the most promising candidates to advance them toward clinical development.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies. (2025).
  • NIH National Center for Biotechnology Information. (2022). In vitro NLK Kinase Assay. [Link]
  • NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Bio-protocol. (2022). In vitro kinase assay. [Link]
  • Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • NIH National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • PubMed. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • NIH National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • ResearchGate. (2023).
  • Frontiers. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. [Link]
  • MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
  • NIH National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • PubMed. 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. [Link]
  • PubMed. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. [Link]
  • chemical-kinomics.com. Drug Discovery - Inhibitor. [Link]
  • PubMed. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-3-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As an intermediate or a final active molecule, its structural integrity, purity, and physicochemical properties are paramount for ensuring efficacy, safety, and reproducibility in research and development. This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind the technique's selection, provides detailed experimental protocols, and outlines the interpretation of expected data, ensuring a self-validating system for complete compound characterization.

Introduction: The Imperative for Rigorous Characterization

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific functionalization of this scaffold, such as with bromine and methoxy groups, can significantly modulate its biological activity. This compound (C₁₀H₈BrNO) is one such derivative whose potential applications necessitate unambiguous structural confirmation and purity assessment.[1] Inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, irreproducible results, and potential safety concerns.

This document outlines a logical and efficient workflow for the definitive analysis of this compound, ensuring that the material meets the stringent quality requirements for downstream applications.

G cluster_start Phase 1: Initial Assessment cluster_elucidation Phase 2: Structural Elucidation cluster_purity_props Phase 3: Purity & Properties cluster_end Phase 4: Finalization A Sample Receipt & Physicochemical Properties B Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) A->B Primary Structure ID C NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Structure) A->C Primary Structure ID D HPLC-UV (Purity & Quantification) B->D Confirm Identity & Purity C->D Confirm Identity & Purity E FTIR Spectroscopy (Functional Groups) D->E Further Characterization F UV-Vis Spectroscopy (Electronic Transitions) D->F Further Characterization G Data Consolidation & Certificate of Analysis D->G Final Report E->G Final Report F->G Final Report G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column) A->B C Isocratic/Gradient Elution (Mobile Phase) B->C D C18 Column (Separation) C->D E UV Detector (e.g., 254 nm) D->E F Data Acquisition (Chromatogram) E->F G Analysis (Peak Integration, Purity %) F->G

Sources

Application Note: A Robust HPLC Purification Method for 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 7-Bromo-3-methoxyquinoline. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method to obtain high-purity this compound for downstream applications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating a trifluoroacetic acid modifier to ensure sharp peak shapes and reproducible retention times. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step protocol, and guidance on potential troubleshooting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a quinoline derivative, it serves as a valuable scaffold for the synthesis of novel bioactive molecules.[1][2] The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps and biological assays, leading to unreliable data. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3]

This application note addresses the need for a standardized purification protocol for this compound. The described RP-HPLC method is designed to separate the target compound from potential impurities, such as starting materials, by-products, and degradation products that may arise during synthesis and storage.[2]

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and related quinoline derivatives.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was chosen due to its hydrophobicity, which is well-suited for the retention and separation of aromatic, moderately polar compounds like this compound. The non-polar nature of the C18 chains provides a strong interaction with the quinoline ring system.

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power for quinoline derivatives and has a low UV cutoff, making it compatible with UV detection.[4]

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is incorporated into both the aqueous and organic mobile phase components. TFA acts as an ion-pairing agent, protonating the basic nitrogen atom of the quinoline ring. This minimizes peak tailing that can result from interactions with residual silanol groups on the silica-based stationary phase, thereby improving peak shape and resolution.[5]

  • Gradient Elution: A gradient elution, where the proportion of acetonitrile is increased over time, is employed to ensure the efficient elution of the target compound while providing adequate separation from both more polar and less polar impurities. This approach allows for a robust separation of a wider range of potential contaminants in a reasonable timeframe.[3]

Materials and Instrumentation

Item Description
Instrumentation HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Solvents HPLC grade acetonitrile, HPLC grade water
Modifier Trifluoroacetic acid (TFA), HPLC grade
Sample Crude this compound
Sample Diluent Acetonitrile or a mixture of acetonitrile and water

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): To 1000 mL of HPLC grade water, add 1.0 mL of TFA. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly and degas.

Sample Preparation

The solubility of this compound is reported to be good in organic solvents like ethanol and DMSO, and it is likely soluble in acetonitrile.[8]

  • Accurately weigh a small amount of the crude this compound.

  • Dissolve the sample in a minimal amount of acetonitrile or a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Note on Stability: Quinoline derivatives can be sensitive to light and extreme pH.[9] It is recommended to prepare solutions fresh and store them in amber vials to protect from light. Avoid prolonged exposure to strong acids or bases.

HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or 210 nm for higher sensitivity)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification prep_sample Sample Preparation (Dissolve & Filter) hplc_injection Inject Sample prep_sample->hplc_injection prep_mobile Mobile Phase Preparation (0.1% TFA in ACN/Water) hplc_separation Gradient Separation on C18 Column prep_mobile->hplc_separation hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection fraction_collection Fraction Collection hplc_detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation pure_compound Pure 7-Bromo-3- methoxyquinoline solvent_evaporation->pure_compound

Figure 1: HPLC Purification Workflow for this compound.

Data Analysis and Interpretation

The primary peak in the chromatogram corresponding to this compound should be well-resolved from other impurity peaks. The purity of the collected fractions can be assessed by re-injecting a small aliquot and calculating the peak area percentage of the main peak relative to the total area of all peaks.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Ensure 0.1% TFA is present in both mobile phases. Consider a different brand of C18 column with better end-capping.
Poor Resolution Inadequate separation conditions.Optimize the gradient profile. A shallower gradient may improve the separation of closely eluting impurities.
No or Low Signal Incorrect detection wavelength; sample degradation.Check the UV-Vis spectrum of the compound to confirm λmax. Prepare fresh sample and protect from light.
Precipitation in the System Low sample solubility in the mobile phase.Decrease the sample concentration. Ensure the initial mobile phase composition has sufficient organic solvent to keep the sample dissolved.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust protocol for the purification of this compound. The use of a C18 column with a TFA-modified acetonitrile/water gradient ensures good peak shape and effective separation from potential impurities. This method is suitable for implementation in research and development laboratories to obtain high-purity material for further scientific investigation.

References

  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Gilar, M., & Jaworski, A. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2026). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.
  • BenchChem. (2025). stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • National Institutes of Health. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug.
  • ResearchGate. (2012). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • ResearchGate. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Abdel-Rahman, L. H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • Mehta, P. S., & Patel, V. B. (2012). RP-HPLC Method for Simultaneous Estimation of Bromohexine Hydrochloride, Dextromethorphan Hydrobromide and Guaiphenesin in Soft Gel Capsules. Asian Journal of Chemistry.
  • ExportersIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.
  • BenchChem. (2025). how to increase the stability of 3-Acetyl-6-bromoquinolin-4(1H)-one solution. Retrieved from BenchChem Technical Support.1H)-one solution*.

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Application Note: A Scalable Synthesis of 7-Bromo-3-methoxyquinoline for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-3-methoxyquinoline is a key heterocyclic building block in the development of novel therapeutic agents. Its synthesis at a laboratory scale can be accomplished through various methods, but scaling these processes for pilot or industrial production presents significant challenges related to yield, purity, safety, and cost-effectiveness. This application note provides a detailed, robust, and scalable two-step synthetic protocol for this compound. The strategy involves the construction of the quinoline core to form a 7-bromo-3-hydroxyquinoline intermediate, followed by a straightforward O-methylation. We will delve into the mechanistic rationale for the chosen pathway, provide in-depth considerations for process scale-up, and present a detailed step-by-step protocol for a 100-gram scale synthesis, complete with process controls and safety analysis.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted quinolines is a well-established field, with classic named reactions like the Skraup, Combes, and Friedländer syntheses providing foundational routes.[1][2] However, for a specific substitution pattern like 7-bromo-3-methoxy, a direct one-pot cyclization is often complex and may lead to isomeric impurities that are difficult to separate at scale.

Our selected strategy is a more controlled, two-step approach that prioritizes high regioselectivity and utilizes reliable, scalable chemical transformations:

  • Step 1: Cyclization to form 7-Bromo-3-hydroxyquinoline. This key step builds the core heterocyclic structure. We propose a robust cyclization pathway starting from the readily available 4-bromoaniline. This approach ensures the bromine is correctly positioned at C-7.

  • Step 2: O-Methylation. The resulting 3-hydroxyquinoline intermediate is then methylated to yield the final product. This is a high-yielding and clean transformation, often employing reagents like dimethyl sulfate (DMS) or methyl iodide under basic conditions.[3]

This linear approach is advantageous for scale-up as it allows for the isolation and purification of the hydroxy intermediate, ensuring that only high-purity material enters the final methylation step. This minimizes the formation of complex impurity profiles in the final product.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the bench to a larger scale requires careful consideration of factors that are often negligible in a lab setting.[4]

  • Reagent & Solvent Selection:

    • Starting Materials: Use of commercially available, high-purity 4-bromoaniline and other reagents is critical to avoid introducing impurities early in the process.

    • Solvents: Solvents chosen for the reaction and work-up (e.g., diphenyl ether, toluene, methanol) should be selected based on their boiling point, safety profile, and ease of recovery. While high-boiling solvents like diphenyl ether are effective for cyclization, their removal at scale requires vacuum distillation capabilities.

  • Reaction Parameter Optimization:

    • Thermal Management: The cyclization step is typically performed at high temperatures (e.g., >250 °C). At scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient.[4] The use of a jacketed reactor with a thermal control unit is mandatory to maintain precise temperature control and avoid runaway reactions or product degradation.[4]

    • Mixing: Efficient mixing is crucial, especially in heterogeneous mixtures. Overhead mechanical stirring is necessary to ensure homogeneity and consistent heat distribution, replacing the magnetic stir bars used in lab-scale setups.[4]

  • Work-up and Purification at Scale:

    • Quenching & Extraction: Quenching high-temperature reactions must be done with care by adding the reaction mixture to a cooled solvent to control the exotherm. Phase splits in large extractors are more efficient than separatory funnels.[4]

    • Purification: While flash column chromatography is common in the lab, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying solid intermediates and final products at scale, as it is more cost-effective and scalable.[4]

  • Safety and Hazard Analysis (HAZOP):

    • Dimethyl Sulfate (DMS): DMS, a potential methylating agent, is highly toxic and carcinogenic. Strict engineering controls, including a closed-system addition and a dedicated scrubber for quenching any unreacted DMS, are essential.

    • High Temperatures: The high temperatures of the cyclization step pose a risk. The reactor must be rated for the required temperature and pressure, and appropriate personal protective equipment (PPE) must be used.

    • Base Handling: The use of strong bases like sodium hydroxide or sodium methoxide requires careful handling to avoid chemical burns.

Detailed Protocol for Scaled-Up Synthesis (100g Scale)

This protocol is designed to produce approximately 100g of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable engineering controls.

Workflow Overview

G cluster_0 Part A: Synthesis of 7-Bromo-3-hydroxyquinoline cluster_1 Part B: Synthesis of this compound A1 Charge 4-Bromoaniline & Diethyl Malonate A2 Heat to 140-150 °C (Condensation) A1->A2 A3 Charge Dowtherm A & Heat to 250 °C (Cyclization) A2->A3 A4 Cool & Quench with Toluene A3->A4 A5 Filter Crude Product A4->A5 A6 Recrystallize from Ethanol A5->A6 B1 Suspend 7-Bromo-3-hydroxyquinoline in Methanol A6->B1 Intermediate Product B2 Add Sodium Methoxide Solution B1->B2 B3 Add Dimethyl Sulfate (DMS) portion-wise B2->B3 B4 Reflux Reaction B3->B4 B5 Cool, Quench & Filter B4->B5 B6 Recrystallize from Isopropanol B5->B6

Caption: High-level workflow for the two-part synthesis.

Part A: Synthesis of 7-Bromo-3-hydroxyquinoline

This procedure is adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative followed by thermal cyclization.[5]

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Bromoaniline172.02172 g1.0
Diethyl Malonate160.17168 g (152 mL)1.051.05 equivalents
Dowtherm A~166800 mL-High-boiling solvent
Toluene-1 L-For quenching/washing
Ethanol-As needed-For recrystallization
2L Jacketed Glass Reactor-1-With overhead stirrer, condenser, and temp probe

Procedure:

  • Condensation: Equip the 2L reactor with an overhead stirrer, condenser, and temperature probe. Charge the reactor with 4-bromoaniline (172 g) and diethyl malonate (168 g).

  • Begin stirring and heat the mixture to 140-150 °C using the reactor's thermal fluid system. Ethanol will begin to distill off as the condensation proceeds. Maintain this temperature for 3-4 hours until the evolution of ethanol ceases.

  • Cyclization: Carefully add Dowtherm A (800 mL) to the hot reaction mixture. Increase the temperature to 250 °C. Maintain this temperature for 2 hours to ensure complete cyclization. Monitor the reaction via TLC or HPLC if possible.

  • Work-up: Turn off the heating and allow the mixture to cool to below 100 °C. In a separate vessel, prepare 1 L of toluene. Carefully pour the warm reaction mixture into the toluene with vigorous stirring.

  • The product will precipitate as a solid. Continue stirring for 30 minutes as the slurry cools to room temperature.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with fresh toluene (2 x 200 mL) to remove the Dowtherm A.

  • Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 7-Bromo-3-hydroxyquinoline as a crystalline solid.

Part B: Synthesis of this compound

This step is a standard Williamson ether synthesis.

Caption: Reaction scheme for the O-methylation step.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
7-Bromo-3-hydroxyquinoline224.04112 g0.5From Part A
Sodium Methoxide (30% in MeOH)54.02100 g0.551.1 equivalents
Dimethyl Sulfate (DMS)126.1369.4 g (52.2 mL)0.551.1 equivalents, HIGHLY TOXIC
Methanol-1 L-Solvent
Isopropanol-As needed-For recrystallization
2L Jacketed Glass Reactor-1-With overhead stirrer, condenser, and addition funnel

Procedure:

  • Setup: Charge the 2L reactor with 7-Bromo-3-hydroxyquinoline (112 g) and methanol (1 L). Begin stirring to form a suspension.

  • Base Addition: Add the sodium methoxide solution (100 g) to the reactor. Stir for 20 minutes at room temperature to form the sodium salt of the hydroxyquinoline.

  • Methylation: Charge an addition funnel with dimethyl sulfate (69.4 g). Add the DMS dropwise to the reaction mixture over 30-45 minutes. An exotherm will be observed; use the reactor jacket to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add 500 mL of cold water to the mixture. The product will precipitate.

  • Stir the resulting slurry for 30 minutes, then filter the solid. Wash the filter cake with water (2 x 250 mL) until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purification: Recrystallize the crude solid from hot isopropanol to yield pure this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Purity (HPLC) > 99%
Yield (Overall) 65-75%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.9 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 7.3 (s, 1H), 4.0 (s, 3H). (Predicted values)
Mass Spec (ESI+) m/z: 237.98, 239.98 [M+H]⁺, showing characteristic bromine isotope pattern.

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. By separating the quinoline core formation from the final methylation step, this process allows for better control over purity and is well-suited for scale-up. The provided protocol addresses key process development considerations, including thermal management, purification strategies, and safety, making it a valuable resource for researchers and professionals in drug development and chemical manufacturing.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Various Authors. (2012). Method for preparing 7-bromoisoquinoline. Google Patents (CN102875465A).
  • Various Authors. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health (PMC).
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (PMC).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. BenchChem.
  • Various Authors. (2021). Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents (CN112457243B).
  • Various Authors. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Various Authors. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Various Authors. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • Various Authors. (n.d.). Synthesis of Quinoline and derivatives. SlideShare.
  • Various Authors. (2020). The Skraup Synthesis of Quinolines. ResearchGate.

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Introduction: The Strategic Value of the 7-Bromo-3-methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 7-Bromo-3-methoxyquinoline as a foundational building block in the synthesis of advanced functional materials.

This compound is a heterocyclic aromatic compound that serves as a highly versatile and strategic building block in materials science and medicinal chemistry.[1][2] Its structure is predicated on the quinoline core, a privileged scaffold known for its presence in a wide array of functional molecules, from pharmaceuticals to the emissive layers of Organic Light-Emitting Diodes (OLEDs).[3] The utility of this specific derivative is dictated by two key functional handles: the bromine atom at the 7-position and the methoxy group at the 3-position.

The bromine atom is the primary reactive site, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled installation of a wide variety of functional groups, enabling the synthesis of complex molecular architectures. The methoxy group, an electron-donating substituent, modulates the electronic properties of the quinoline ring system, influencing the photophysical and electrochemical characteristics of any derived material. This inherent electronic perturbation is critical for tuning the HOMO/LUMO energy levels in materials designed for organic electronics.[3]

This guide provides a detailed exploration of how to leverage this compound, focusing on the core synthetic transformations that unlock its potential and providing field-tested protocols for its application.

PropertyValueSource
CAS Number 1246548-95-7[4]
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance White to yellow or gray solid
Storage Temperature 2-8°C[4]

Core Synthetic Applications: From Building Block to Functional Material

The primary utility of this compound is as a precursor for more complex molecules via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are the cornerstones of modern synthetic chemistry and are essential for constructing the conjugated systems required for optoelectronic materials.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organohalide.[5][6] For this compound, this reaction is the most direct method to introduce new aryl, heteroaryl, or vinyl substituents at the 7-position.

Causality in Application: By attaching different aromatic groups, a researcher can systematically extend the π-conjugated system of the molecule. This is a fundamental strategy for:

  • Tuning Emission Wavelengths: In OLED materials, extending conjugation generally leads to a red-shift in emission, allowing for the creation of emitters across the visible spectrum.[7]

  • Modulating Energy Levels: The nature of the coupled aryl group (electron-rich or electron-poor) directly influences the HOMO and LUMO energy levels, which is critical for optimizing charge injection and transport in organic solar cells (OSCs) and OLEDs.[3][8]

G cluster_start Starting Materials cluster_reagents Reaction Conditions start1 This compound process Suzuki-Miyaura Coupling Reaction start1->process start2 Arylboronic Acid (R-B(OH)₂) start2->process reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄) reagent1->process reagent2 Base (e.g., K₂CO₃, Cs₂CO₃) reagent2->process reagent3 Solvent (e.g., Toluene/Water) reagent3->process product 7-Aryl-3-methoxyquinoline (Functional Material) process->product

Workflow for Suzuki-Miyaura Coupling.
C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, this time for forming a bond between an aryl halide and an amine.[9][10] This reaction is paramount for synthesizing materials used as hole-transport layers (HTLs) in OLEDs and OSCs, as well as for creating certain classes of fluorescent sensors.

Causality in Application: The introduction of an amine, particularly a diarylamine or carbazole moiety, has profound effects on the material's properties:

  • Hole-Transporting Properties: Arylamines are electron-rich and have low ionization potentials, making them excellent materials for transporting holes in electronic devices.

  • Solvatochromism and Sensing: The nitrogen atom can act as a binding site for metal ions or a protonation site, leading to changes in the molecule's fluorescence properties. This is the basis for many chemosensors.[11]

G cluster_start Starting Materials cluster_reagents Reaction Conditions start1 This compound process Buchwald-Hartwig Amination start1->process start2 Amine (R₂NH) start2->process reagent1 Pd Catalyst (e.g., Pd₂(dba)₃) reagent1->process reagent2 Ligand (e.g., XPhos, BINAP) reagent2->process reagent3 Base (e.g., NaOtBu) reagent3->process product 7-Amino-3-methoxyquinoline (Functional Material) process->product

Workflow for Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable. As a Senior Application Scientist, I stress the importance of understanding the function of each component to allow for intelligent optimization.

Protocol 1: Synthesis of a 7-Aryl-3-methoxyquinoline via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvents: Toluene and Water (e.g., 4:1 or 5:1 ratio)

  • Standard glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent mixture (e.g., Toluene/Water 4:1). Expertise: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is a best practice to ensure a low-oxygen environment.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 7-aryl-3-methoxyquinoline derivative.

Protocol 2: Synthesis of a 7-(Diaryl)amino-3-methoxyquinoline via Buchwald-Hartwig Amination

This protocol details the C-N coupling of this compound with a secondary amine, a common transformation for creating hole-transport materials.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Diphenylamine, Carbazole) (1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, SPhos) (2-6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line glassware

Procedure:

  • Glovebox Setup (Recommended): The base, NaOtBu, is highly sensitive to moisture and air. The catalyst and ligand are also air-sensitive. It is strongly recommended to weigh these reagents in an inert atmosphere glovebox.

  • Flask Preparation: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (NaOtBu, 1.5 equiv) to a Schlenk flask with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask.

  • Solvent Addition and Reaction: Remove the flask from the glovebox, attach it to a Schlenk line, and add anhydrous, degassed toluene via syringe. Heat the mixture to 80-110 °C. Causality: The bulky, electron-rich phosphine ligand (like XPhos) is crucial. It accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition, which is essential for forming the sterically hindered C-N bond.[9]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-18 hours), cool the reaction to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography on silica gel.

Characterization and Validation

Every protocol must be a self-validating system. The successful synthesis of the target material should be confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • UV-Visible and Photoluminescence Spectroscopy: To characterize the photophysical properties (absorption and emission spectra, quantum yield) of the new material, which is essential for optoelectronic applications.

  • Cyclic Voltammetry (CV): To determine the HOMO/LUMO energy levels and assess the electrochemical stability, critical for evaluating its potential in electronic devices.

By following these detailed protocols and understanding the chemical principles behind them, researchers can effectively utilize this compound as a powerful scaffold for the rational design and synthesis of next-generation materials for a wide range of scientific applications.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. URL
  • Garrido-Charles, A., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. URL
  • Nowak, M., et al. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules. URL
  • Zhu, Y., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. URL
  • PubChem. 7-Methoxyquinoline.
  • ChemicalBook. This compound. URL
  • Sigma-Aldrich. 8-Bromo-7-methoxyquinoline. URL
  • Chemistry LibreTexts.
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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL
  • ResearchGate.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. URL
  • Benchchem. Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. URL
  • Journal of Chemical Education.
  • Sciforum. Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. URL
  • Fluorochem. High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. URL
  • Royal Society of Chemistry.
  • eScholarship.org. Rational molecular and device design enables organic solar cells approaching 20% efficiency. URL
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  • Organic Syntheses.
  • University of Illinois News Bureau. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. URL
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. URL
  • Benchchem. 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. URL
  • ResearchGate. Efficient Organic Solar Cells Based on Planar Metallophthalocyanines. URL
  • ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. URL
  • Biosynth. 7-Bromo-6-methoxyquinoline. URL
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  • National Institutes of Health. 19.

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Catalytic Pathways to 7-Bromo-3-methoxyquinoline: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its derivatives have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The specific substitution pattern on the quinoline ring is crucial for its pharmacological profile, making the development of precise and efficient synthetic methodologies a key focus in medicinal chemistry and drug development. 7-Bromo-3-methoxyquinoline, in particular, serves as a versatile intermediate, with the bromine atom at the 7-position providing a handle for further functionalization via cross-coupling reactions, and the methoxy group at the 3-position influencing the molecule's electronic properties and potential biological interactions.

This technical guide provides a comprehensive overview of robust catalytic methods for the synthesis of this compound. We will delve into a strategic two-step synthetic approach, detailing the underlying principles of each catalytic transformation and providing field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Strategic Synthesis Overview: A Two-Pronged Catalytic Approach

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy offers a high degree of control over the regiochemistry of the substitution pattern. The general workflow is as follows:

  • Construction of the 7-Bromo-3-hydroxyquinoline core: This key step involves the formation of the quinoline ring system with the bromine atom and a hydroxyl group at the desired positions. We will explore the use of the Combes quinoline synthesis, a classic acid-catalyzed condensation reaction, starting from a readily available brominated aniline.

  • Catalytic O-methylation: The final step involves the selective methylation of the hydroxyl group at the 3-position to yield the target this compound. We will present a reliable catalytic protocol for this transformation.

Synthesis_Overview Start Starting Materials: 4-Bromoaniline & Malonic Acid Derivative Step1 Step 1: Combes Quinoline Synthesis (Acid Catalysis) Start->Step1 Intermediate 7-Bromo-3-hydroxyquinoline Step1->Intermediate Step2 Step 2: Catalytic O-Methylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 7-Bromo-3-hydroxyquinoline Intermediate via Combes Reaction

The Combes quinoline synthesis is a powerful acid-catalyzed reaction that condenses an aniline with a β-diketone to form a quinoline.[1][2] To ensure the bromine atom is positioned at the 7-position of the quinoline ring, we begin with 4-bromoaniline. The choice of the β-dicarbonyl compound is critical for introducing the hydroxyl group at the 3-position. While a direct reaction with a suitable β-diketone is possible, a more accessible approach involves the use of diethyl malonate or a similar malonic acid derivative, which upon cyclization and subsequent decarboxylation (or hydrolysis and decarboxylation) can lead to the desired 3-hydroxyquinoline.

Reaction Principle and Mechanism

The Combes synthesis proceeds through several key steps:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.

  • Acid-Catalyzed Cyclization: Under strong acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks the protonated second carbonyl group, leading to ring closure.

  • Dehydration: A molecule of water is eliminated to form a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. In many cases, an external oxidizing agent is not necessary as the reaction conditions can facilitate aromatization.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3 & 4: Dehydration & Aromatization A 4-Bromoaniline C Enamine Intermediate A->C + B β-Dicarbonyl B->C D Protonated Enamine C->D H+ E Cyclized Intermediate D->E Intramolecular Electrophilic Attack F Dihydroxy-dihydroquinoline E->F -H+ G 7-Bromo-3-hydroxyquinoline F->G -H2O, Oxidation

Caption: Simplified mechanism of the Combes quinoline synthesis.

Experimental Protocol: Synthesis of 7-Bromo-3-hydroxyquinoline

This protocol is adapted from general procedures for the Combes synthesis and may require optimization.

Materials:

  • 4-Bromoaniline

  • Diethyl malonate

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium hydroxide solution (10%)

  • Hydrochloric acid (1 M)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (3-5 equivalents) to the reaction mixture with cooling in an ice bath. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This may cause a precipitate to form.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, the crude product can be dissolved in a dilute acid, filtered to remove any insoluble impurities, and then re-precipitated by the addition of a base.

Expected Yield: The yield for this type of reaction can vary, but typically ranges from 40-60%.

Part 2: Catalytic O-Methylation of 7-Bromo-3-hydroxyquinoline

The final step in the synthesis is the methylation of the hydroxyl group of 7-bromo-3-hydroxyquinoline. This can be achieved using various methylating agents under catalytic conditions. A common and effective method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a nucleophilic phenoxide, which then reacts with a methylating agent.

Catalytic Systems for O-Methylation

Several catalytic systems can be employed for the O-methylation of hydroxyquinolines. The choice of catalyst and methylating agent can influence the reaction efficiency, selectivity, and overall greenness of the process.

Methylating AgentBase/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Methyl iodide (CH₃I)K₂CO₃Acetone or DMFReflux80-95[3]
Dimethyl sulfate ((CH₃)₂SO₄)K₂CO₃ or NaOHAcetone or Water50-7085-98[4]
Trimethyl phosphate ((CH₃O)₃PO)Ca(OH)₂DMF or Neat8070-90[4]

Causality behind Experimental Choices:

  • Methyl Iodide/K₂CO₃: This is a classic and reliable combination. Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group, and acetone or DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction.

  • Dimethyl Sulfate: This is a more reactive and often higher-yielding methylating agent. However, it is also more toxic and requires careful handling.

  • Trimethyl Phosphate/Ca(OH)₂: This represents a more environmentally friendly option. Trimethyl phosphate is less toxic than methyl iodide and dimethyl sulfate, and calcium hydroxide is an inexpensive and mild base.[4]

Experimental Protocol: O-Methylation of 7-Bromo-3-hydroxyquinoline

This protocol utilizes the methyl iodide and potassium carbonate system.

Materials:

  • 7-Bromo-3-hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-3-hydroxyquinoline (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous DMF or acetone.

  • Addition of Methylating Agent: Add methyl iodide (1.5-2 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C (for DMF) or to reflux (for acetone) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 85-95%.

O_Methylation_Workflow Start Start: 7-Bromo-3-hydroxyquinoline, K₂CO₃, CH₃I, DMF Reaction Heat at 60-80°C (4-8 hours) Start->Reaction Workup Work-up: Filter, Concentrate, Extract with Ethyl Acetate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the O-methylation of 7-Bromo-3-hydroxyquinoline.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, employing a Combes quinoline synthesis followed by a catalytic O-methylation, provides a reliable and adaptable methodology for the preparation of this compound. This approach allows for the controlled introduction of the desired substituents on the quinoline scaffold.

Future research in this area could focus on the development of one-pot catalytic systems for the direct synthesis of this compound from simpler precursors. Advances in C-H activation and functionalization methodologies may one day enable the direct methoxylation of 7-bromoquinoline at the 3-position, further streamlining the synthesis of this valuable intermediate.[5] The exploration of novel, more sustainable catalysts and reaction media will also continue to be a priority in the field of heterocyclic synthesis.

References

  • Jamison, T. F., et al. (2017). Nickel-Catalyzed Synthesis of Quinolines from Anilines and Alkynes. Journal of the American Chemical Society, 139(4), 1446–1449.
  • Niementowski, S. (1894). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394–1403.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Hydroxyquinoline (CAS 580-18-7) in Chemical Synthesis and Material Science.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Google Patents. (n.d.). CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3452.
  • Köprülü, T. K., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 18(9), e2100378.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Combes, A. (1888). Sur la constitution des quinoléines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Shodhganga. (n.d.). Chapter 4.
  • Vasylenko, O., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3169.
  • Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for the synthesis of 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this multi-step synthesis, leading to improved yields, higher purity, and more consistent outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by issues of low yield, difficult purification, and unwanted side reactions. This guide focuses on a reliable and adaptable two-step synthetic pathway:

  • Step 1: Formation of the Quinoline Core - Synthesis of the key intermediate, 7-Bromo-3-hydroxyquinoline.

  • Step 2: O-Methylation - Conversion of the hydroxyl group to a methoxy ether to yield the final product.

We will address specific problems you might encounter in each of these critical stages, explaining the chemical principles behind our recommended solutions.

Troubleshooting & FAQs: Step 1 - Synthesis of 7-Bromo-3-hydroxyquinoline

The formation of the substituted quinoline core is the foundational step where yield and purity are first established. A common and effective method is the acid-catalyzed cyclization of a substituted aniline with a β-dicarbonyl compound.

Q1: My cyclization reaction to form 7-Bromo-3-hydroxyquinoline is resulting in a very low yield. What are the likely causes?

Low yield in the initial cyclization is one of the most common hurdles. The issue typically stems from three main areas: the choice of catalyst, reaction temperature, or the purity of your starting materials.

  • Causality - The Role of the Acid Catalyst: The cyclization is an acid-catalyzed intramolecular electrophilic aromatic substitution. The strength and nature of the acid are critical. A weak acid may not sufficiently protonate the carbonyl groups of the intermediate enamine, leading to a slow or incomplete reaction.[1][2] Conversely, an overly harsh acid at high temperatures can cause degradation and tar formation, drastically reducing the yield of the desired product.[3]

  • Troubleshooting Steps:

    • Catalyst Screening: If you are using a standard catalyst like concentrated sulfuric acid (H₂SO₄) and observing low yields or significant charring, consider switching to Polyphosphoric Acid (PPA). PPA is an excellent dehydrating agent and a strong acid that often promotes cleaner cyclizations at slightly lower temperatures.[4] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative for difficult cyclizations.

    • Temperature Optimization: This reaction is temperature-sensitive. If the reaction is too slow, gradually increase the temperature in 10°C increments (e.g., from 100°C to 130°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC). If you observe increased tar formation or the appearance of multiple new spots, the temperature is likely too high.

    • Reagent Purity: Ensure your 3-bromoaniline is free from isomeric impurities and oxidation products. The β-dicarbonyl reactant (e.g., diethyl malonate) should be pure and dry.

CatalystTypical Temperature RangeCommon Issues
Conc. H₂SO₄100 - 150°CVigorous exotherms, potential for charring/tar formation.[3]
Polyphosphoric Acid (PPA)90 - 130°CHigh viscosity can make stirring difficult; often gives cleaner reactions.[4]
Eaton's Reagent80 - 120°CHighly effective but corrosive and requires careful handling.
Q2: I'm getting a mixture of bromo-quinoline isomers. How can I ensure the bromine is at the 7-position?

Regioselectivity is controlled by the directing effects of the substituents on the aniline ring. For 3-bromoaniline, the amino group (-NH₂) is an ortho-, para- director, while the bromo group is a deactivating ortho-, para- director.

  • Causality - Directing Group Effects: During the electrophilic cyclization step, the ring closure will occur at the position most activated and sterically accessible. For 3-bromoaniline, the C4 and C6 positions are activated by the amino group. Cyclization at the C4 position is sterically unhindered and leads to the desired 7-bromoquinoline. Cyclization at the C6 position is also possible but can be disfavored, potentially leading to the 5-bromo isomer.

  • Controlling Regioselectivity:

    • Correct Starting Material: The primary way to ensure the 7-bromo product is to start with 3-bromoaniline . Using 2-bromoaniline or 4-bromoaniline will result in different isomers.

    • Reaction Conditions: While electronic effects are the primary driver, reaction conditions can sometimes influence the isomer ratio. Milder conditions (lower temperature, less aggressive acid) often favor the thermodynamically more stable product, which is typically the 7-bromo isomer in this case.

Troubleshooting & FAQs: Step 2 - O-Methylation of 7-Bromo-3-hydroxyquinoline

This step involves the conversion of the phenolic hydroxyl group to a methoxy ether. While seemingly straightforward, this reaction can be complicated by side reactions, primarily N-methylation.

Q3: My methylation reaction is incomplete, and I have difficulty separating the starting material from the product.

An incomplete reaction is usually due to an insufficiently strong base, poor choice of solvent, or a non-optimal temperature.

  • Causality - Deprotonation is Key: The O-methylation is a Williamson ether synthesis, which requires the deprotonation of the hydroxyl group to form a nucleophilic phenoxide. If the base is not strong enough to fully deprotonate the hydroxyl group, the reaction will be slow or stall.

  • Troubleshooting Steps:

    • Base Selection: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction when paired with a polar aprotic solvent like DMF or acetone.[5][6] If the reaction is still sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, which will irreversibly deprotonate the hydroxyl group and drive the reaction to completion.[7]

    • Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the base. Dimethylformamide (DMF) is an excellent choice as it is polar aprotic and has a high boiling point, allowing for a good temperature range.

    • Temperature: For K₂CO₃/DMF systems, heating to 60-80°C is often sufficient. For NaH/THF, the reaction can often be run at room temperature after the initial deprotonation.

Q4: I am observing a significant byproduct in my methylation reaction, which I suspect is the N-methylated quinolinium salt. How can I prevent this?

This is a classic competing reaction. The nitrogen atom in the quinoline ring is also a nucleophile and can be alkylated by the methylating agent, especially under harsh conditions.

  • Causality - Competing Nucleophiles: Both the phenoxide oxygen and the quinoline nitrogen can attack the methylating agent (e.g., methyl iodide or dimethyl sulfate). While the phenoxide is generally a stronger nucleophile, N-methylation becomes more competitive if the reaction temperature is too high or if a large excess of the methylating agent is used.[8]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the methylating agent. A large excess will significantly increase the rate of N-methylation.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to have a slower, more selective reaction than a fast, non-selective one.

    • Choice of Methylating Agent: Dimethyl sulfate (DMS) is often considered a "harder" electrophile than methyl iodide (MeI) and can sometimes show slightly better selectivity for the "harder" oxygen nucleophile over the "softer" nitrogen.[9][10] However, both are highly toxic and must be handled with extreme care.

Recommended Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3-hydroxyquinoline

(This protocol is a generalized procedure based on established quinoline syntheses and should be optimized for your specific laboratory conditions.)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Catalyst Addition: Slowly and carefully add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the aniline) to the flask with vigorous stirring. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: O-Methylation to Yield this compound
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-Bromo-3-hydroxyquinoline (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.

  • Methylating Agent Addition: Add dimethyl sulfate (DMS) (1.2 eq) dropwise to the stirred suspension. Caution: DMS is extremely toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 60°C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. A solid product should precipitate.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with water to remove any remaining DMF and salts. The product can be purified by recrystallization from ethanol or isopropanol, or by silica gel chromatography to yield pure this compound.[3]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: O-Methylation Start 3-Bromoaniline + Diethyl Malonate Reaction1 Acid-Catalyzed Cyclization (PPA, 120-130°C) Start->Reaction1 Reagents Intermediate 7-Bromo-3-hydroxyquinoline Reaction1->Intermediate Product Reaction2 Methylation (DMS, K2CO3, DMF, 60°C) Intermediate->Reaction2 Starting Material FinalProduct This compound Reaction2->FinalProduct Final Product Purification Purification (Recrystallization or Chromatography) FinalProduct->Purification

Caption: A two-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC. Multiple spots or streaking? Start->CheckTLC CheckNMR Analyze crude product by 1H NMR. Unreacted starting material or unexpected signals? CheckTLC->CheckNMR Yes Sol_Purify Optimize Purification (Change recrystallization solvent or chromatography gradient) CheckTLC->Sol_Purify No, single spot Sol_Temp Adjust Reaction Temperature (Lower for side products, higher for slow reaction) CheckNMR->Sol_Temp Side Products Present Sol_Cat Change Catalyst System (e.g., H2SO4 -> PPA for cyclization) CheckNMR->Sol_Cat Incomplete Cyclization Sol_Base Modify Base/Solvent (e.g., K2CO3 -> NaH for methylation) CheckNMR->Sol_Base Incomplete Methylation

Caption: Diagnostic flowchart for troubleshooting low yield and purity issues.

References

  • Alyamkina, E. A., et al. (2011). Combes Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
  • Sloop, J. C. (2002). Aza-Annulation Reactions: An Efficient Method for the Synthesis of Fused Aza-Aromatic Systems. Armstrong Undergraduate Journal of History, 11(2), 1-21. [Note: While a direct link is unavailable, this reference points to the utility of PPA and modified Combes synthesis.]
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92. [Link]
  • Zaitsev, V. P., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5184. [Link]
  • Organic Syntheses. (1929).
  • Niess, R., et al. (2018). Biocatalytic methylation and demethylation via a reversible methyl transfer.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). [Link]
  • Ranu, B. C., et al. (2002). A simple and improved procedure for the methylation of phenols with methyl iodide and potassium carbonate. Indian Journal of Chemistry, 41B, 1498-1499. [Note: While a direct link is unavailable, this reference highlights the common use of MeI/K2CO3.]
  • Selva, M., et al. (2005). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 10(1), 213-222. [Link]
  • Rao, K. V., & Seshadri, T. R. (1941). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 14, 189-194. [Link]
  • Buck, J. S. (1943). Veratraldehyde from vanillin and dimethyl sulfate. Organic Syntheses, Coll. Vol. 2, p. 619. [Link]
  • Google Patents. (2009). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. CN100532362C.

Sources

Technical Support Center: Synthesis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this substituted quinoline. Here, we address common challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and explain the chemical principles behind our recommended solutions.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block. However, its synthesis is not trivial due to challenges in controlling regioselectivity. The two most intuitive synthetic strategies—building the quinoline core from a pre-brominated aniline or by direct bromination of a 3-methoxyquinoline precursor—are both fraught with potential side reactions. This guide will dissect these issues and provide actionable protocols to help you achieve your target molecule with higher purity and yield.

Section 1: Synthesis via Ring-Forming Reaction (Skraup / Doebner-von Miller)

This approach typically involves the reaction of 3-bromoaniline with glycerol (Skraup reaction) or an α,β-unsaturated carbonyl compound (Doebner-von Miller reaction) under strong acidic and oxidizing conditions to construct the quinoline ring.[1][2] While a powerful method, control is paramount.

Frequently Asked Questions (FAQs)

Q: Why is the Skraup reaction often chosen for quinoline synthesis? A: The Skraup synthesis is a classic, robust method that constructs the entire quinoline ring system in a single pot from readily available anilines and glycerol.[3][4] Despite its often harsh conditions, it is one of the most direct ways to access the core quinoline scaffold.

Q: What are the most critical parameters to control in this reaction? A: Temperature and the rate of addition are crucial. The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions can become violent if not properly moderated.[5] The use of a reaction moderator like ferrous sulfate is often recommended to ensure a smoother reaction profile.[1] The choice and amount of the oxidizing agent (e.g., nitrobenzene, arsenic acid) also significantly impact yield and safety.[5]

Troubleshooting Guide: Ring-Forming Reactions

Q1: My final product is an inseparable mixture of 7-bromo- and 5-bromo-3-methoxyquinoline. Why did this happen and how can I fix it?

A: This is the most common and predictable side reaction for this specific route. The cyclization step of the Skraup/Doebner-von Miller reaction is an intramolecular electrophilic aromatic substitution on the 3-bromoaniline ring. The amino group is ortho-, para-directing. Since the para position is blocked by the bromine, cyclization can occur at either of the two ortho positions, leading to the formation of both the 7-bromo (desired) and 5-bromo (isomer impurity) products.

Mechanistic Insight: Formation of Regioisomers

G cluster_start Reaction Start cluster_intermediate Key Intermediate cluster_cyclization Electrophilic Cyclization cluster_products Products after Oxidation A 3-Bromoaniline C Michael Adduct (β-(3-bromoanilino)propanal) A->C B Acrolein (from Glycerol) B->C D Attack at C2 (ortho to -NH) C->D Path A E Attack at C6 (ortho to -NH) C->E Path B F 5-Bromo-dihydroquinoline Intermediate D->F G 7-Bromo-dihydroquinoline Intermediate E->G H 5-Bromoquinoline Isomer F->H Oxidation I 7-Bromoquinoline Target G->I Oxidation

Caption: Competing cyclization pathways leading to isomeric products.

Solutions & Mitigation Strategies:

  • Purification: The boiling points and polarity of the 5-bromo and 7-bromo isomers are often very similar, making separation by standard column chromatography extremely difficult. Fractional crystallization or preparative HPLC may be required, but these are often low-yielding and costly.

  • Employ a Directed Synthesis: The most effective solution is to avoid the ambiguity of the Skraup reaction. A better approach is to use a starting material where the regiochemistry is already fixed. For example, a Combes quinoline synthesis using 3-bromoaniline and a 1,3-dicarbonyl compound that will become the 3-methoxy group, although this also has its own regiochemical challenges.[6] The most reliable, albeit longer, route would involve synthesizing the quinoline ring with a functional group at the 7-position that can later be converted to bromine (e.g., via a Sandmeyer reaction from 7-amino-3-methoxyquinoline).

Q2: My reaction was extremely vigorous and produced a significant amount of black tar, making workup impossible. How can I prevent this?

A: This is a hallmark of an uncontrolled Skraup reaction.[7] The polymerization of the acrolein intermediate and subsequent degradation of reactants and products at high temperatures leads to tar formation.

ParameterStandard ConditionTroubleshooting ModificationRationale
Moderator NoneAdd FeSO₄·7H₂O (0.5-1g per mole of aniline)Ferrous sulfate moderates the reaction, preventing a runaway exotherm.[1]
Reagent Addition All reagents mixed at onceAdd sulfuric acid slowly to the cooled mixture of other reactantsControls the initial rate of glycerol dehydration and the overall reaction exotherm.
Temperature Heating to 140-160°CMaintain a controlled temperature of 120-130°C using an oil bathLowering the temperature slows the reaction rate and reduces side reactions.
Oxidizing Agent NitrobenzeneArsenic acid or a milder oxidantArsenic acid is reported to result in a less violent reaction than nitrobenzene.[1]

Q3: I suspect my methoxy group was cleaved, as I see a phenolic -OH peak in my crude NMR. Is this possible?

A: Yes, this is a plausible side reaction. The Skraup reaction is conducted in hot, concentrated sulfuric acid. These are harsh, de-alkylating conditions for an electron-rich aromatic ether. The methoxy group can be cleaved to yield 7-bromo-3-hydroxyquinoline.

Solutions:

  • Confirmation: Use LC-MS to confirm the presence of the byproduct by its molecular weight (which will be 14 mass units lower than the desired product).

  • Prevention: If possible, perform the ring-closing reaction on a precursor that does not yet contain the methoxy group. For instance, you could synthesize 7-bromo-3-chloroquinoline and then perform a nucleophilic substitution with sodium methoxide in a separate step. This separates the sensitive methoxy group from the harsh acid-catalyzed cyclization conditions.[8]

Section 2: Synthesis via Electrophilic Bromination

This strategy involves the direct bromination of a 3-methoxyquinoline precursor using a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). While seemingly straightforward, the regioselectivity is extremely challenging to control.

Frequently Asked Questions (FAQs)

Q: Is direct bromination of 3-methoxyquinoline a recommended strategy? A: Generally, no. Direct bromination is not recommended for this target due to poor regioselectivity. The quinoline ring system itself undergoes electrophilic substitution primarily at the 5- and 8-positions.[5] The addition of an activating methoxy group at C3 further complicates the electronics, leading to a mixture of products.[9]

Q: What products should I expect from this reaction? A: You should expect a complex mixture of mono-, di-, and even tri-brominated products. The methoxy group is an activating ortho-, para-director, while the quinoline nitrogen deactivates the pyridine ring and directs substitution to the benzene ring. The interplay of these effects makes precise control nearly impossible.

Mechanistic Insight: Competing Directing Effects

Caption: Summary of conflicting directing effects in bromination.

Troubleshooting Guide: Electrophilic Bromination

Q1: My reaction produced a complex mixture of poly-brominated compounds. How can I favor mono-bromination?

A: Over-bromination occurs because the first bromine atom added does not sufficiently deactivate the ring to prevent further reaction, especially with the activating methoxy group present.

Solutions:

  • Stoichiometry: Use only 1.0 equivalent or slightly less (e.g., 0.95 eq) of the brominating agent (e.g., NBS).

  • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to reduce the reaction rate and improve control.

  • Slow Addition: Add the brominating agent dropwise as a dilute solution over a long period. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple substitutions on a single molecule.

Q2: Even when I achieve mono-bromination, I get a mixture of isomers. Is there any way to direct the substitution to the 7-position?

A: Achieving high selectivity for the 7-position via direct electrophilic bromination of 3-methoxyquinoline is synthetically unfeasible due to the electronic factors described above. The C7 position is not electronically favored by either the ring system or the methoxy substituent.

Alternative Strategy: Bromination of a Tetrahydroquinoline Intermediate

A more advanced but highly effective method for controlling regioselectivity involves using a 1,2,3,4-tetrahydroquinoline precursor.

G A 3-Methoxy-1,2,3,4- tetrahydroquinoline B Bromination (e.g., NBS) A->B Step 1 C 7-Bromo-3-methoxy- 1,2,3,4-tetrahydroquinoline (Improved Selectivity) B->C D Aromatization (e.g., DDQ, MnO₂) C->D Step 2 E This compound (Target Product) D->E

Caption: Workflow for regioselective synthesis via a tetrahydroquinoline.

Rationale: In the saturated tetrahydroquinoline, the aniline-like nitrogen is a much stronger ortho-, para-director, and the complex electronics of the aromatic pyridine ring are absent. This allows for a much more predictable bromination pattern on the benzene ring, favoring the para-position (C7) relative to the methoxy-substituted ring. The subsequent aromatization (oxidation) restores the quinoline core. This multi-step process offers far superior regiocontrol.[9][10]

References

  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron Letters, 58(33), 3233-3237. [Link]
  • Wikipedia contributors. (2023, December 29). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, September 13). Skraup synthesis. In Wikipedia, The Free Encyclopedia.
  • Elsevier. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. ScienceDirect.
  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(15), 4475. [Link]
  • Organic Reactions, Inc. (2025). The Skraup Synthesis of Quinolines.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wikipedia contributors. (2023, September 13). Doebner-Miller-Reaktion. In Wikipedia, Die freie Enzyklopädie.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ChemBK. (n.d.). 7-Bromo-3-methoxyisoquinoline.
  • NRO Chemistry. (2022, January 22). Skraup Reaction. YouTube.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wang, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(11), 4021-4024. [Link]
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Manske, R. H. F., & Kulka, M. (1946). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 68(5), 893-894. [Link]
  • Ishida, T., et al. (1987). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 2435-2442. [Link]
  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-95. [Link]
  • NileRed. (2020, August 24). Making quinoline - the Skraup synthesis. YouTube.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.

Sources

Technical Support Center: Purification of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important chemical intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols grounded in established scientific principles to help you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and common contaminants of this compound.

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of crude this compound is heavily dependent on its synthetic route. However, based on common synthetic pathways for related quinoline derivatives, several classes of impurities can be anticipated:

  • Regioisomers: The formation of positional isomers is a significant challenge in quinoline chemistry. Depending on the precursors and reaction conditions (e.g., Skraup condensation or bromination), you may encounter isomers such as 5-Bromo-3-methoxyquinoline or 7-Bromo-5-methoxyquinoline.[1][2] These isomers often have very similar polarities, making them difficult to separate.

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors, such as the corresponding aniline derivative or cyclization reagents.

  • Poly-brominated Species: Over-bromination is a common side reaction. If reaction conditions are not strictly controlled, di- or tri-brominated quinoline species may form, complicating the purification process.[3][4]

  • Hydrolysis/Demethylation Products: The methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions used during synthesis or workup, leading to the formation of 7-Bromoquinolin-3-ol.[5]

  • Residual Solvents: Solvents used in the reaction or extraction, such as ethyl acetate, hexane, methanol, or dichloromethane, can remain trapped in the crystalline lattice of the product.[3][6]

Q2: What are the key physicochemical properties of this compound relevant to its purification?

A2: Understanding the fundamental properties of your compound is the first step in designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[7][8]
Molar Mass 238.08 g/mol [7]
CAS Number 1246548-95-7[5][9]
Appearance Typically an off-white to pale yellow solid.General chemical knowledge
Solubility Generally soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and acetone; moderately soluble in alcohols (methanol, ethanol); poorly soluble in non-polar solvents like hexane and water.Inferred from purification protocols[3][4][6]
Recommended Storage 2-8°C[5]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It is used to monitor reaction progress, screen for optimal column chromatography conditions, and quickly assess the complexity of the crude mixture. A common eluent system for TLC is a mixture of hexane and ethyl acetate.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point. Method validation should follow ICH Q2(R1) guidelines to ensure linearity, accuracy, and precision.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of the final product and for identifying and quantifying impurities, especially structural isomers, if their signals are well-resolved.[3][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities by their mass-to-charge ratio.[6]

  • Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of high purity. A broad or depressed melting range suggests the presence of contaminants.[3]

Part 2: Troubleshooting Guide for Common Purification Challenges

This section provides structured solutions to specific problems you may encounter during your experiments.

Scenario 1: Column Chromatography Issues

Q4: My compound is co-eluting with an impurity during silica gel chromatography. How can I improve the separation?

A4: Co-elution is a common problem, especially with closely related impurities like regioisomers. A systematic approach is needed to resolve this issue.

Troubleshooting Workflow: Optimizing Chromatographic Separation

start Co-elution Observed on Silica Gel step1 Decrease Eluent Polarity (e.g., increase Hexane:EtOAc ratio) start->step1 step2 Use Isocratic Elution with Very Low Polarity step1->step2 Partial Improvement result_success Separation Achieved step1->result_success Success step3 Try a Different Solvent System (e.g., DCM/Methanol or Toluene/Acetone) step2->step3 Failure step2->result_success Success step4 Change Stationary Phase (e.g., Alumina, C18-functionalized silica) step3->step4 Failure step3->result_success Success step4->result_success Success result_fail Still Co-eluting step4->result_fail Consider Derivatization

A decision tree for troubleshooting poor separation in column chromatography.

Causality Explained:

  • Adjust Eluent Polarity: The first step is to finely tune the mobile phase. Reducing the polarity (e.g., moving from 20% to 10% ethyl acetate in hexane) increases the compound's interaction with the silica, enhancing the separation between components with small polarity differences.[6]

  • Try Different Solvent Systems: If polarity tuning fails, the issue may be related to specific solvent-solute interactions. Switching to a different solvent system (e.g., dichloromethane/methanol) changes these interactions (the "selectivity" of the system) and may resolve the co-eluting peaks.

  • Change the Stationary Phase: If solvent optimization is insufficient, the interaction mechanism with the stationary phase needs to be changed. Switching from normal-phase silica (polar, acidic) to alumina (polar, can be basic, neutral, or acidic) or to a reversed-phase (non-polar, e.g., C18) completely alters the elution order and is highly effective for separating stubborn isomers.[4]

Scenario 2: Recrystallization Failures

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the solute.

Troubleshooting Workflow: Resolving "Oiling Out"

start Compound 'Oils Out' During Cooling step1 Re-heat to Dissolve Oil start->step1 step2 Allow to Cool Very Slowly (e.g., insulated flask) step1->step2 step3 Add a Seed Crystal at Saturation Point step2->step3 Still Oiling Out result_success Crystals Form step2->result_success Success step4 Scratch Inner Surface of Flask with Glass Rod step3->step4 Still Oiling Out step3->result_success Success step5 Redo: Use More Solvent or a Different Solvent System step4->step5 Failure step4->result_success Success

A systematic approach to induce crystallization when an oil has formed.

Causality Explained:

  • Slow Cooling: Rapid cooling causes the concentration of the solute to exceed its solubility limit too quickly, preventing the orderly arrangement required for crystal lattice formation. Slow, controlled cooling is paramount.

  • Induce Nucleation: Oiling out can be due to a high energy barrier for nucleation (the initial formation of a crystal). Adding a seed crystal of the pure compound or creating microscopic scratches on the glass surface provides a template for crystal growth, bypassing this energy barrier.

  • Change Solvent System: The chosen solvent may be "too good," meaning the solute has high solubility even at lower temperatures. Using a more dilute solution or switching to a solvent system where the compound has lower solubility (e.g., a solvent/anti-solvent pair like Ethanol/Water or Acetone/Hexane) can promote proper crystal formation.[10]

Q6: I can't find a suitable single solvent for recrystallization. What solvent systems are recommended?

A6: It is common for a single solvent not to have the ideal properties for recrystallization (high solubility when hot, low solubility when cold). In these cases, a binary solvent system is highly effective.

Solvent SystemPrimary Solvent (Good)Anti-Solvent (Poor)Rationale & Procedure
Ethyl Acetate / Hexane Ethyl AcetateHexaneDissolve the compound in a minimum amount of hot ethyl acetate. Add hot hexane dropwise until the solution becomes faintly turbid. Allow to cool slowly. This is a very common system for moderately polar compounds.[3]
Ethanol / Water EthanolWaterDissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until persistent cloudiness appears. Re-heat to clarify if necessary, then cool slowly.[4]
DCM / Hexane Dichloromethane (DCM)HexaneDissolve the compound in DCM at room temperature. Slowly add hexane until the solution becomes turbid. This method is useful for heat-sensitive compounds as it can often be performed without heating.
Methanol / Acetone Methanol & AcetoneN/A (co-solvents)In some cases, a mixture of two good solvents can provide the right solubility curve. A 1:1 mixture of methanol and acetone has been reported for related compounds.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying this compound. The eluent system should be optimized by TLC first.

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexane). The amount of silica should be 50-100 times the weight of your crude material. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure (dry loading). Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin collecting fractions while maintaining a constant flow rate. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution) to elute your compound. For example, start with 5% EtOAc/Hexane and slowly increase to 10% or 15% EtOAc/Hexane.[3][6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Ethyl Acetate/Hexane System)

This protocol is for final polishing after column chromatography.

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a hot plate with stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot hexane dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethyl acetate to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated at the elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote very slow cooling, you can place it in an insulated container. Once at room temperature, you may place it in a 2-8°C refrigerator or an ice bath to maximize yield.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. Allow the crystals to air dry on the filter, then transfer them to a vacuum oven for complete drying.

References

  • PubChem. 7-bromo-4-N-methoxyquinoline-3,4-diamine.
  • ChemBK. 7-Bromo-3-methoxyisoquinoline. [Link]
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. [Link]
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Al-Majid, A. M., et al. (2021). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules. [Link]
  • PubChem. 7-[(5-Bromo-3-pyridinyl)methoxy]quinoline.
  • Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • European Patent Office. EP2427434B1 - PROCESS FOR PREPARING BROMO-SUBSTITUTED QUINOLINES. [Link]
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChemLite. 7-bromo-3-methoxyisoquinoline (C10H8BrNO). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-3-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3-methoxyquinoline. We will explore common synthetic challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to facilitate a successful and optimized synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is not a trivial one-step process. Success hinges on a well-planned, multi-step pathway that controls regioselectivity and maximizes yield. The two most logical and field-proven strategies commence from either 3-hydroxyquinoline or a pre-brominated aniline, followed by ring formation and functional group interconversion.

The most reliable pathway involves the O-methylation of a 7-bromo-3-hydroxyquinoline precursor. This approach isolates the challenges of bromination and methylation into distinct, controllable steps, thereby preventing the formation of difficult-to-separate isomeric byproducts.

Synthetic_Pathways A1 3-Hydroxyquinoline A2 7-Bromo-3-hydroxyquinoline A1->A2 Regioselective Bromination A3 This compound A2->A3 O-Methylation (Williamson Ether Synthesis) B1 3-Methoxyquinoline B2 Mixture of Brominated Isomers B1->B2 Direct Bromination B3 This compound B2->B3 Difficult Purification

Caption: Primary synthetic routes to this compound.

Recommended Experimental Protocol

This protocol details the O-methylation of 7-Bromo-3-hydroxyquinoline. This step is critical and often a source of optimization challenges.

Reaction: Williamson Ether Synthesis

Caption: O-methylation of 7-Bromo-3-hydroxyquinoline.

Step-by-Step Methodology:
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-3-hydroxyquinoline (1.0 equiv).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes.

    • Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the weakly acidic hydroxyl group to form the corresponding alkoxide. This is critical for driving the reaction forward. The low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color or become slightly hazy, indicating the formation of the sodium salt.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equiv) dropwise via syringe.

    • Causality: A slight excess of the electrophilic methylating agent ensures the reaction proceeds to completion, accounting for any potential loss due to evaporation or minor side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding ice-cold water until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.[1]

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Troubleshooting_Workflow start Problem Encountered q1 Low or No Yield? start->q1 q2 Incomplete Reaction? q1->q2 No sol1 Check Reagent Quality (Anhydrous Conditions, Base Activity) q1->sol1 Yes q3 Multiple Products Observed? q2->q3 No sol2 Increase Reaction Time/Temp Increase Reagent Equivalents q2->sol2 Yes q4 Purification Issues? q3->q4 No sol3 Optimize Base/Solvent Check for N-Methylation q3->sol3 Yes sol4 Optimize Chromatography Consider Recrystallization q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?

A1: This is a common issue often traced back to reagent quality and reaction setup.

  • Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive with atmospheric moisture. If it has been improperly stored, it will be coated with inactive sodium hydroxide (NaOH). NaOH is not a strong enough base to fully deprotonate the 3-hydroxyquinoline in an aprotic solvent like DMF.

    • Solution: Use a fresh, unopened bottle of NaH. Alternatively, you can wash the NaH with anhydrous hexane before use to remove the mineral oil and any surface oxidation, though this must be done with extreme caution.

  • Cause 2: Wet Solvent/Glassware. Any trace of water will quench the NaH and the highly reactive alkoxide intermediate, preventing the methylation from occurring.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a freshly opened bottle of anhydrous DMF or solvent passed through a purification system.

  • Cause 3: Ineffective Methylating Agent. Methyl iodide can degrade over time, especially if exposed to light, turning yellow or brown due to the formation of iodine (I₂).

    • Solution: Use fresh, colorless methyl iodide. If it is discolored, it can be quickly purified by washing with a dilute aqueous solution of sodium thiosulfate, followed by drying and distillation.

Q2: My TLC shows both starting material and product, even after several hours. How can I drive the reaction to completion?

A2: An incomplete reaction indicates that the reaction conditions are not optimal for your specific setup.

  • Cause 1: Insufficient Reagents. The stoichiometry may be off. While 1.2 equivalents of base and 1.5 of methyl iodide are recommended, minor inaccuracies in weighing or reagent purity can lead to an effective deficit.

    • Solution: Increase the equivalents of NaH to 1.5 and methyl iodide to 2.0. This provides a greater driving force for the reaction.

  • Cause 2: Insufficient Reaction Time or Temperature. While the reaction often proceeds at room temperature, some batches of reagents may be less reactive.

    • Solution: After adding the methyl iodide, let the reaction stir at room temperature for 2 hours, then gently heat to 40-50 °C for an additional 2-4 hours. Monitor by TLC until the starting material spot has completely disappeared.

  • Cause 3: Poor Solubility of the Alkoxide. The sodium salt of 7-bromo-3-hydroxyquinoline may have limited solubility in DMF, reducing its availability to react with methyl iodide.

    • Solution: Consider switching to a more polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Alternatively, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve solubility and reaction rates.

Q3: I see a major byproduct on my TLC/NMR. What is it and how do I prevent it?

A3: The most likely byproduct is the N-methylated quinolinium salt. The quinoline nitrogen is also nucleophilic and can compete with the oxygen for the methyl iodide.

  • Cause: The formation of the N-methylated product is influenced by the solvent and counter-ion. Hard cations (like Na⁺) paired with the oxygen anion in a polar aprotic solvent generally favor O-alkylation. However, under certain conditions, N-alkylation can occur.

  • Solution 1: Change the Base/Solvent System. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a less polar solvent like acetonitrile can sometimes favor O-alkylation. The larger, softer cations (K⁺, Cs⁺) coordinate less tightly to the oxygen, which can influence selectivity.

  • Solution 2: Use a Different Methylating Agent. Dimethyl sulfate ((CH₃)₂SO₄) is a "softer" electrophile than methyl iodide and can show a higher preference for reaction at the "softer" oxygen nucleophile over the nitrogen. CAUTION: Dimethyl sulfate is extremely toxic and a suspected carcinogen; handle with appropriate engineering controls and personal protective equipment.

ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Base NaHK₂CO₃ / Cs₂CO₃NaH ensures complete deprotonation. Carbonates are milder and easier to handle but may require heat.
Solvent Anhydrous DMFAnhydrous AcetonitrileDMF is an excellent polar aprotic solvent. Acetonitrile is less polar and can sometimes improve O/N selectivity.
Temperature 0 °C to RTRT to 60 °CLower temperatures improve control; heating may be required to drive reactions with weaker bases to completion.
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)CH₃I is highly reactive. (CH₃)₂SO₄ is more toxic but can offer different selectivity.

Frequently Asked Questions (FAQs)

Q1: Is it better to brominate 3-methoxyquinoline or methylate 7-bromo-3-hydroxyquinoline?

A1: It is strongly recommended to methylate 7-bromo-3-hydroxyquinoline. The methoxy group at the 3-position is an activating, ortho-para director. Direct bromination of 3-methoxyquinoline would likely lead to a mixture of isomers (e.g., substitution at positions 2, 4, 6, and 8), which would be extremely difficult to separate from the desired 7-bromo product. Performing the regioselective bromination on 3-hydroxyquinoline first, and then methylating, provides superior control and a cleaner product profile.

Q2: What are the key safety considerations for this synthesis?

A2:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and quench with extreme care.

  • Methyl Iodide (CH₃I): A potent alkylating agent, toxic, and a suspected carcinogen. Always handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Bromine (for precursor synthesis): Highly corrosive and toxic. Handle with extreme caution in a fume hood.[2]

Q3: How can I definitively confirm the structure of my final product?

A3: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the disappearance of the broad hydroxyl (-OH) proton signal and the appearance of a new singlet integrating to 3 protons around 3.9-4.1 ppm, characteristic of a methoxy group (-OCH₃). The aromatic proton signals should correspond to the 7-bromo-3-methoxy substitution pattern.

  • ¹³C NMR: Confirm the presence of a methoxy carbon signal around 55-60 ppm.

  • Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

  • IR Spectroscopy: The broad O-H stretch (around 3200-3400 cm⁻¹) present in the starting material should be absent in the product spectrum.

References

  • Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol.
  • Ökten, S., Asutay, A. B., Yurttaş, L., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 3,7-Dibromoquinoline. National Center for Biotechnology Information.
  • Google Patents. (2019). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

Sources

Technical Support Center: Troubleshooting Failed Reactions of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Bromo-3-methoxyquinoline. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we understand that failed reactions can be a significant impediment to research progress. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these challenges, grounded in mechanistic principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and reactivity of this compound.

Q1: Is this compound stable under ambient conditions?

A1: this compound is generally stable under ambient temperature and atmospheric conditions for storage.[1] However, as with many organic reagents, it is best stored in a cool, dark, and dry place to prevent any potential degradation over extended periods.

Q2: What are the most common types of reactions performed with this compound?

A2: The bromine atom at the 7-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form C-C and C-N bonds, respectively.[2][3] The quinoline core can also undergo other transformations, but these two are among the most prevalent in medicinal chemistry and materials science.

Q3: I'm seeing multiple spots on my TLC even before starting the reaction. What could be the issue?

A3: This suggests that your starting material may have degraded or is impure. It is crucial to check the purity of this compound by techniques like NMR or LC-MS before use. If impurities are detected, purification by column chromatography or recrystallization is recommended.

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: While generally robust, prolonged exposure to strong acids could potentially lead to hydrolysis of the methoxy group. In palladium-catalyzed reactions, certain solvents like chloroform, acetonitrile, or pyridine have been reported to inhibit the catalyst and should be avoided.[4]

II. Troubleshooting Guides for Specific Reactions

This section provides detailed, in-depth troubleshooting for specific reaction types involving this compound.

A. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[3][5] However, its success is contingent on a number of factors.

Q1: My Suzuki coupling reaction with this compound shows no conversion of the starting material. What are the primary factors to investigate?

A1: A complete lack of reactivity in a Suzuki coupling typically points to a fundamental issue with the catalytic cycle. The most likely culprits are the palladium catalyst, the base, or the reaction setup.

Causality and Experimental Choices: The catalytic cycle of a Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A failure in any of these steps will halt the reaction. The oxidative addition of the aryl bromide to the Pd(0) species is often the rate-determining step.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting a failed Suzuki coupling.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity:

    • Problem: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may have decomposed.[6] The appearance of black precipitate (palladium black) is a visual indicator of catalyst decomposition.[6]

    • Solution:

      • Use Fresh Catalyst and Ligands: Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not old or degraded.

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7][8] Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[6][7]

      • Consider a Pre-catalyst: Buchwald-type pre-catalysts are designed for rapid and clean generation of the active Pd(0) species and can be more reliable.[6]

  • Base Selection and Quality:

    • Problem: The base is crucial for activating the boronic acid for the transmetalation step.[9] The choice and quality of the base are critical.

    • Solution:

      • Screen Different Bases: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] For substrates that may be sensitive to strong bases, weaker options like KF can be considered.

      • Ensure Fine Powder: The solubility of inorganic bases can be low. Using a finely powdered base increases the surface area and can improve reaction rates.[7]

      • Use Sufficient Equivalents: Typically, 2-3 equivalents of the base are used.[6]

  • Reaction Conditions:

    • Problem: The solvent and temperature play a significant role in the solubility of reagents and the rate of reaction.

    • Solution:

      • Solvent Choice: Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in dissolving the base.[3][7]

      • Temperature Optimization: While many Suzuki couplings work at elevated temperatures (80-120 °C), starting at a moderate temperature (e.g., 80 °C) and gradually increasing it if the reaction is sluggish is a good strategy.[6][7]

Q2: I am observing significant debromination of my this compound. How can I minimize this side reaction?

A2: Debromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom and is a common side reaction in palladium-catalyzed couplings.[7][10]

Causality and Experimental Choices: This side reaction can be promoted by certain bases and impurities that can act as hydride sources.

Solutions:

  • Reagent Purity: Ensure high-purity reagents and solvents are used.

  • Base Screening: Switching to a different base (e.g., from a carbonate to a phosphate) may reduce this side reaction.[7]

  • Ligand Choice: Some ligands are more prone to promoting reductive dehalogenation. Screening different phosphine ligands can be beneficial.

ParameterRecommended RangeRationale
Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol%. Increase if the reaction is slow.[6]
Ligand to Pd Ratio 1:1 to 4:1For monodentate ligands, a 2:1 to 4:1 ratio is common.[6]
Base Equivalents 2 - 3 eq.Ensures complete activation of the boronic acid.[6]
Boronic Acid Equiv. 1.1 - 1.5 eq.A slight excess drives the reaction to completion.[6]
Temperature RT to 120 °CStart around 80-90 °C and adjust as needed.[6]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] The success of this reaction is highly dependent on the choice of ligand and base.

Q1: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What should I investigate?

A1: Low yields in Buchwald-Hartwig aminations are often linked to the choice of ligand, base, or catalyst inhibition.

Causality and Experimental Choices: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The ligand plays a crucial role in stabilizing the palladium center and facilitating these steps. The base must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong as to cause side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Selection:

    • Problem: The choice of ligand is critical and depends on the specific amine and aryl halide.[4]

    • Solution: For primary amines, bulky, electron-rich biarylphosphine ligands such as BrettPhos are often effective.[2] If one ligand is not working, it is essential to screen a panel of ligands.

  • Base Selection:

    • Problem: The strength of the base is a key parameter.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used.[12] If ester functionalities are present, weaker bases like K₂CO₃ may be necessary to avoid saponification, though this may require higher temperatures.[2]

  • Catalyst Inhibition:

    • Problem: The nitrogen atom of the quinoline ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Using more electron-rich and sterically hindered ligands can sometimes mitigate this issue by favoring the productive catalytic cycle.

Q2: My reaction is producing a significant amount of the homocoupled amine byproduct. How can I prevent this?

A2: Amine homocoupling is a known side reaction, particularly with certain catalyst systems.

Causality and Experimental Choices: This side reaction is thought to arise from the oxidative coupling of two amine molecules at the palladium center.

Solutions:

  • Ligand Modification: The choice of ligand can significantly influence the extent of this side reaction. Screening different ligands is the most effective approach.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.[12]
Ligand Bulky biarylphosphines (e.g., BrettPhos, RuPhos)Generally effective for a wide range of amines.[13][14]
Base NaOtBu, KOtBu, LiHMDSStrong bases required for amine deprotonation.[12]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are crucial.[2]
Temperature 80 - 110 °CReaction rates are typically faster at elevated temperatures.

III. General Troubleshooting

Q1: My reaction mixture has turned dark, and I see a lot of baseline material on my TLC. What does this indicate?

A1: A dark, insoluble reaction mixture often suggests decomposition of either the starting materials or the catalyst.

Solutions:

  • Check Reagent Stability: Ensure that your coupling partner and any other reagents are stable under the reaction conditions.

  • Lower Reaction Temperature: High temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer period.

  • Ensure Inert Atmosphere: As mentioned previously, oxygen can lead to catalyst decomposition and other side reactions.[7][8]

Q2: How can I confirm the identity of byproducts in my reaction?

A2: The most effective way to identify byproducts is to isolate them by chromatography and characterize them using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the observed data with known potential byproducts (e.g., debrominated starting material, homocoupled products) can confirm their identity.

IV. Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
  • To a flame-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.5 equiv.).[6]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if required.[6]

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[6][8]

  • Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][8]

  • Purify the crude product by column chromatography on silica gel.[7][8]

V. References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. Available at:

  • Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol - Benchchem. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • failed Suzuki coupling with methyl 4-iodobenzoate what to check - Benchchem. Available at:

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. Available at:

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at:

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. Available at:

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at:

  • Cross-coupling reaction - Wikipedia. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at:

  • This compound CAS#: 1246548-95-7 - ChemicalBook. Available at:

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at:

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at:

  • Dehalogenation - Wikipedia. Available at:

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at:

  • Suzuki Reaction - Organic Chemistry Portal. Available at:

Sources

Technical Support Center: Navigating the Stability of 7-Bromo-3-methoxyquinoline in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile quinoline building block in their synthetic endeavors. Our goal is to provide in-depth, practical guidance to anticipate and troubleshoot stability issues that may arise under various reaction conditions. By understanding the underlying chemical principles, you can optimize your reactions, improve yields, and minimize the formation of impurities.

I. Overview of this compound's Reactivity Profile

This compound is a valuable intermediate, primarily employed in carbon-carbon and carbon-nitrogen bond-forming reactions. The bromine atom at the 7-position serves as a handle for transformations such as palladium-catalyzed cross-coupling reactions, while the methoxy group at the 3-position and the quinoline nitrogen influence the electronic properties and reactivity of the molecule. While generally a stable compound, its reactivity under specific conditions can lead to undesired side reactions and degradation. This guide will address these potential pitfalls in a question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are the most common applications for this compound. However, the success of these reactions is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.

Question 1: I am observing significant amounts of a debrominated side product, 3-methoxyquinoline, in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

Causality: The formation of the debrominated product, 3-methoxyquinoline, is a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation . This occurs when the aryl-palladium intermediate, formed after oxidative addition, undergoes reaction with a hydride source in the reaction mixture instead of the intended transmetalation with the boronic acid derivative. Potential hydride sources include solvent impurities (e.g., water, alcohols), the boronic acid itself, or decomposition of the solvent or base. The electron-rich nature of the 3-methoxyquinoline system can also make the aryl-palladium intermediate more susceptible to this side reaction.

Troubleshooting Workflow:

Caption: Troubleshooting low yields in Buchwald-Hartwig aminations.

Diagnostic Protocol:

  • Monitor Reaction by TLC/LC-MS: Observe for the disappearance of starting material. If the starting material is consumed but the product is not formed in high yield, it suggests catalyst deactivation or formation of side products.

  • Color Change: A rapid change in the reaction mixture color to black can indicate the precipitation of palladium black, a sign of catalyst decomposition.

Solutions:

  • Ligand Selection:

    • Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step and sterically hinder the coordination of the quinoline nitrogen to the palladium center.

  • Base Selection:

    • The choice of base is crucial and depends on the pKa of the amine coupling partner. For less acidic amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For more acidic amines or those with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be more suitable.

  • Catalyst Pre-activation:

    • Using a pre-formed palladium(0) source or a pre-catalyst can sometimes improve reaction initiation and consistency.

Amine TypeRecommended BaseRecommended Ligand
Primary AliphaticNaOtBu, LHMDSXPhos, SPhos
Secondary AliphaticNaOtBu, LHMDSRuPhos, BrettPhos
Primary ArylK₃PO₄, Cs₂CO₃XPhos, SPhos
B. Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful method for generating an aryllithium species for subsequent reaction with an electrophile. However, this reaction is fraught with potential stability issues, especially with heteroaromatic systems.

Question 3: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I am getting a complex mixture of products and low yield of the desired compound. What are the likely side reactions?

Answer:

Causality: The primary stability issue in the lithium-halogen exchange of bromoquinolines is the potential for benzyne formation . If the lithiation occurs, but the resulting aryllithium is not trapped efficiently at low temperature, it can eliminate lithium methoxide to form a highly reactive aryne intermediate. This aryne can then react non-selectively with nucleophiles or dimerize, leading to a complex product mixture. Additionally, the strong organolithium base can react with other functional groups in the molecule or with the solvent.

Troubleshooting Workflow:

Caption: Troubleshooting lithium-halogen exchange reactions.

Diagnostic Protocol:

  • LC-MS Analysis of Byproducts: Look for masses corresponding to dimers of the quinoline, or products resulting from the addition of the organolithium reagent or solvent fragments to the quinoline core.

  • Quenching with D₂O: Perform the lithium-halogen exchange and then quench the reaction with D₂O. ¹H NMR analysis should show deuterium incorporation at the 7-position if the aryllithium was successfully formed. The absence of deuterium incorporation and the presence of starting material suggests the exchange did not occur, while a complex mixture points to instability of the intermediate.

Solutions:

  • Strict Temperature Control: The lithium-halogen exchange and subsequent trapping of the aryllithium must be performed at very low temperatures, typically -78 °C or lower, to suppress benzyne formation.

  • Choice of Organolithium Reagent: n-Butyllithium is commonly used. t-Butyllithium can sometimes be more effective for the exchange but is also a stronger base and may lead to more side reactions.

  • Solvent: Anhydrous, non-reactive solvents like diethyl ether or THF are essential.

  • Addition Order:

    • Normal Addition: Add the organolithium reagent to the solution of this compound at low temperature.

    • Inverse Addition: Add the solution of this compound to the organolithium reagent. This can sometimes minimize side reactions by keeping the concentration of the organolithium reagent low.

    • In-situ Trapping: Add the electrophile to the reaction mixture before or during the addition of the organolithium reagent. This can be effective if the aryllithium is particularly unstable.

ParameterCritical ConsiderationRecommended Condition
Temperature Must be kept low to prevent benzyne formation.-78 °C or lower
Solvent Must be anhydrous and non-reactive.Diethyl ether, THF
Addition Time Slow addition of organolithium is crucial.Dropwise over 30-60 min
Quenching Rapid trapping of the aryllithium is necessary.Add electrophile immediately after exchange
C. Stability of the Methoxy Group

Question 4: Under what conditions is the 3-methoxy group susceptible to cleavage?

Answer:

Causality: The methoxy group on the quinoline ring is an ether linkage and can be cleaved under strongly acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI. This proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide or other nucleophile, resulting in the formation of 7-bromo-3-hydroxyquinoline. While generally stable to basic conditions, very harsh, high-temperature basic conditions could potentially also lead to cleavage, though this is less common.

Diagnostic Protocol:

  • Monitor by LC-MS: Look for the appearance of a peak with a mass corresponding to 7-bromo-3-hydroxyquinoline (MW: 225.05 g/mol ).

  • ¹H NMR: The disappearance of the characteristic methoxy singlet (around 3.9-4.1 ppm) and the appearance of a broad singlet for the hydroxyl proton would indicate cleavage.

Preventative Measures:

  • Avoid the use of strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr, HI) if the methoxy group needs to be preserved.

  • If acidic conditions are required, use milder acids or perform the reaction at lower temperatures to minimize ether cleavage.

III. Summary of Stability and Reactivity

Reaction TypePotential IssueKey Solution(s)
Suzuki-Miyaura HydrodehalogenationAnhydrous conditions, weaker base, lower temperature
Buchwald-Hartwig Catalyst InhibitionBulky, electron-rich ligands
Lithium-Halogen Exchange Benzyne FormationStrict low-temperature control (-78 °C), rapid trapping
Acidic Conditions Methoxy Group CleavageAvoid strong Lewis/protic acids, use milder conditions

IV. References

  • General Suzuki-Miyaura Coupling Protocols:

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Source: Not specified

    • URL: [Link]

  • Buchwald-Hartwig Amination Reviews:

    • Title: Buchwald–Hartwig amination

    • Source: Wikipedia

    • URL: [Link]

  • Lithium-Halogen Exchange Mechanisms:

    • Title: Metal–halogen exchange

    • Source: Wikipedia

    • URL: [Link]

  • Palladium Catalyst Degradation:

    • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions

    • Source: PubMed

    • URL: [Link]

  • Synthesis of Related Bromo-methoxyquinolines:

    • Title: Synthesis method of 7-bromo-5-methoxyquinoline

    • Source: Google Patents

    • URL:

Technical Support Center: Synthesis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges, identify potential byproducts, and optimize your synthetic route to this important quinoline derivative.

Introduction

This compound is a valuable heterocyclic compound used as a building block in medicinal chemistry and materials science. While several synthetic routes exist, they are often accompanied by challenges such as byproduct formation, low yields, and purification difficulties. This guide provides practical, field-tested insights into navigating these issues, focusing on the widely applicable Combes synthesis and related methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing a 3-methoxy-substituted quinoline like this one?

A1: The Combes synthesis is a frequently utilized method for generating substituted quinolines.[1][2] It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[3][2] For this compound, the logical starting materials would be m-bromoaniline and a β-diketone bearing a methoxy group equivalent. The reaction proceeds through an enamine intermediate, which then undergoes cyclization under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid).[1][3][4]

Q2: My reaction is producing a dark, tarry mixture with a low yield of the desired product. What's going wrong?

A2: Tar formation is a notorious issue in many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[5] While the Combes synthesis can be cleaner, excessive heat or highly concentrated acid can still lead to charring. To minimize this, ensure gradual heating, efficient stirring to prevent localized hotspots, and consider using polyphosphoric acid (PPA) which can sometimes promote cleaner cyclization at lower temperatures than sulfuric acid.

Q3: I'm seeing multiple spots on my TLC plate that I can't identify. What are the likely byproducts in a Combes-type synthesis for this compound?

A3: Byproduct formation can arise from several sources:

  • Incomplete Cyclization: The enamine intermediate may persist if the cyclization conditions (acid strength, temperature) are insufficient.[2]

  • Regioisomers: If an unsymmetrical β-diketone is used, cyclization can occur at two different positions, leading to a mixture of quinoline isomers. The regioselectivity is influenced by steric and electronic effects of both the aniline and diketone substituents.[3][5]

  • Side Reactions of Starting Materials: Polymerization or degradation of the aniline or β-diketone under strong acid can create a complex mixture of impurities.

  • Over-bromination/Debromination: Depending on the reaction conditions and reagents used in subsequent or prior steps, you might see products with additional bromine substituents or the loss of the bromine atom.

Q4: How can I best purify my crude this compound, especially from polar, colored impurities?

A4: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and even decomposition.[6] To mitigate this:

  • Use a Basic Modifier: Add a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing strong interactions.[6]

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, which is often better suited for purifying basic compounds.[6]

  • Non-Chromatographic Methods: If the product is solid, recrystallization is an excellent method for removing minor impurities. Acid-base extraction can also be effective for separating the basic quinoline product from neutral or acidic byproducts.

Troubleshooting Guide: Byproduct Identification

This section provides a structured approach to identifying unknown byproducts encountered during the synthesis.

Problem: An unexpected major peak appears in the LC-MS or GC-MS analysis.
Potential Cause Diagnostic Approach & Explanation Proposed Solution
Isomeric Impurity Causality: If the synthesis involves electrophilic substitution on a pre-formed quinoline core, or cyclization of a substituted aniline, different regioisomers can form. For instance, bromination of a methoxyquinoline can yield the 5-bromo or other isomers depending on directing group effects.[7] Diagnosis: Compare the mass spectrum (MS) and fragmentation pattern with your target compound. Isomers will have the identical molecular weight but different retention times. High-resolution MS can confirm the elemental composition. 1D and 2D NMR (COSY, NOESY) are essential to definitively establish the substitution pattern on the aromatic rings.Optimize reaction conditions to favor the desired regioisomer. For electrophilic substitutions, temperature and choice of catalyst/reagent are critical. For cyclization reactions, the choice of acid catalyst (e.g., H₂SO₄ vs. PPA) can alter the isomer ratio.[3][5] Purification via preparative HPLC or careful column chromatography may be necessary.
Starting Material or Intermediate Causality: The reaction may not have gone to completion. This is common if reaction times are too short, temperatures are too low, or the catalyst is not active enough. Diagnosis: Compare the retention time and mass spectrum of the unknown peak with authentic samples of your starting materials (e.g., m-bromoaniline) and expected intermediates (e.g., the enamine from the Combes synthesis).Increase reaction time, temperature, or the amount of catalyst. Monitor the reaction progress closely using TLC or LC-MS to ensure full consumption of starting materials.
Hydrolysis/Demethylation Product Causality: The 3-methoxy group can be susceptible to cleavage under harsh acidic conditions (e.g., HBr or high concentrations of H₂SO₄ at elevated temperatures), leading to the formation of 7-Bromoquinolin-3-ol. Diagnosis: Look for a peak with a mass corresponding to the loss of a methyl group and addition of a hydrogen (M-14). The resulting hydroxyl group will significantly change the polarity (earlier elution on reverse phase HPLC) and may show a broad peak in the ¹H NMR spectrum.Use milder acidic conditions for cyclization or subsequent steps. If strong acid is unavoidable, minimize reaction time and temperature. Protect the hydroxyl group if it is present in the starting material and deprotect in a later step.
Reduced Byproduct Causality: During some quinoline syntheses, especially those using older methods like the Skraup synthesis, reducing conditions can be present, leading to partially saturated rings (e.g., 1,2,3,4-tetrahydroquinoline derivatives).[8][9] Diagnosis: Look for a mass corresponding to the addition of 2 or 4 hydrogen atoms (M+2 or M+4). The ¹H NMR spectrum will show characteristic aliphatic signals (typically between 1.5-3.5 ppm) instead of purely aromatic ones.Ensure that an appropriate oxidizing agent is present and that reaction conditions favor aromatization. For instance, the Skraup synthesis uses nitrobenzene as an oxidant to convert the dihydroquinoline intermediate to the final quinoline.[9]
Byproduct Identification Workflow

The following diagram outlines a logical workflow for identifying an unknown impurity observed during analysis.

Byproduct_Identification cluster_0 Observation cluster_1 Initial Analysis cluster_2 Hypothesis & Confirmation Observe Unexpected Peak in LC-MS / TLC Spot Check_MW Determine Molecular Weight (MS) Observe->Check_MW Compare_SM Compare Retention Time with Starting Materials Observe->Compare_SM Hypo_Isomer Hypothesis: Isomer (Same MW) Check_MW->Hypo_Isomer  MW Matches Target Hypo_SideProduct Hypothesis: Side Product (Different MW) Check_MW->Hypo_SideProduct  MW Differs (e.g., M-14, M+2) Compare_SM->Hypo_SideProduct  Matches SM or Intermediate NMR Confirm Structure with 1D/2D NMR Hypo_Isomer->NMR Hypo_SideProduct->NMR Isolate & Analyze Action Implement Corrective Action: Modify Protocol, Optimize Purification NMR->Action Structure Confirmed

Caption: A workflow for systematic byproduct identification.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Combes Synthesis (Illustrative)

This is a representative protocol. Actual quantities and conditions should be optimized based on literature precedents for analogous structures.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromoaniline (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq), which serves as a precursor to malonaldehyde.

  • Intermediate Formation: Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture at 80-90 °C for 2-3 hours. The reaction progress can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) with efficient stirring, ensuring the temperature does not rise excessively.

  • Reaction: Heat the mixture to 100-120 °C for 4-6 hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is > 9. The crude product may precipitate. Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate solvent system with 1% triethylamine.

Protocol 2: TLC Analysis for Reaction Monitoring and Byproduct Spotting
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A good starting point for this class of compounds is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v). Add 0.5-1% triethylamine to the solvent jar to prevent streaking.

  • Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the crude mixture alongside your starting materials on the TLC plate.

  • Development & Visualization: Develop the plate in the prepared solvent system. Visualize the spots under UV light (254 nm and/or 365 nm). Use staining agents like potassium permanganate if necessary to visualize non-UV active compounds.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Any additional spots are potential byproducts. The relative polarity (Rf value) can give initial clues about their identity (e.g., a more polar spot could be a hydrolyzed product).

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
  • Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
  • Preparation and Properties of Quinoline. (n.d.).
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). ACS Publications.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate.
  • (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. (2023). ResearchGate.
  • Combes Quinoline Synthesis. (n.d.).

Sources

Technical Support Center: Regioselectivity in the Bromination of 3-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the electrophilic bromination of 3-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are actively working with quinoline derivatives and encountering challenges with regioselectivity. Here, we will dissect common problems, provide evidence-based solutions, and offer detailed protocols to help you achieve your desired synthetic outcomes.

I. Understanding the Underlying Chemistry: Why Regioselectivity is a Challenge

The bromination of 3-methoxyquinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. The quinoline core itself presents a nuanced electronic landscape. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making the carbocyclic (benzene) ring the more favorable site for electrophilic attack.[1][2][3] Typically, electrophilic substitution on the quinoline ring occurs at the C-5 and C-8 positions, as the cationic intermediates formed during attack at these positions are better stabilized by resonance.[1][2][4]

However, the presence of a methoxy group at the C-3 position introduces a layer of complexity. The methoxy group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density via resonance.[5][6] This electronic contribution can compete with the inherent reactivity of the quinoline nucleus, potentially leading to a mixture of brominated isomers. The interplay between the directing effects of the quinoline nitrogen and the C-3 methoxy group is the primary source of regioselectivity problems.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the bromination of 3-methoxyquinoline in a question-and-answer format.

Question 1: My reaction yields a mixture of isomers, primarily 5-bromo- and 8-bromo-3-methoxyquinoline. How can I favor the formation of one over the other?

Answer: This is the most common challenge. The formation of both 5- and 8-bromo isomers is expected due to the directing effects of the quinoline ring system.[2][3] However, the reaction conditions can be tuned to favor one isomer.

Probable Cause:

  • Reaction Kinetics vs. Thermodynamics: The kinetic product (formed fastest) may differ from the thermodynamic product (most stable). Reaction temperature and time can influence this balance.

  • Steric Hindrance: The C-8 position is sterically more hindered than the C-5 position, which can influence the approach of the electrophile.

  • Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and the transition states, thereby influencing the product ratio.

Solutions:

  • Temperature Control:

    • Lowering the reaction temperature (e.g., 0 °C to -20 °C) often increases selectivity by favoring the kinetically controlled product.

    • Conversely, higher temperatures may favor the thermodynamically more stable isomer, although this can also lead to side reactions.

  • Choice of Brominating Agent:

    • Molecular Bromine (Br₂): Often used, but can be aggressive. Using a less reactive solvent like dichloromethane or chloroform at low temperatures can improve selectivity.[7][8]

    • N-Bromosuccinimide (NBS): A milder source of electrophilic bromine. It can offer higher regioselectivity, especially when used with a radical initiator (like AIBN) or under acidic conditions.[9][10]

  • Solvent Selection:

    • Non-polar solvents (e.g., CCl₄, Dichloromethane): Can favor bromination at the more electron-rich positions directed by the methoxy group.

    • Polar protic solvents (e.g., Acetic Acid): Can protonate the quinoline nitrogen, further deactivating the pyridine ring and potentially altering the regioselectivity in the benzene ring.

    • Strong Acids (e.g., H₂SO₄, CF₃SO₃H): Can lead to highly regioselective bromination, often favoring the 5-position.[9][10]

Question 2: I am observing over-bromination, resulting in di- or tri-brominated products. How can I prevent this?

Answer: The formation of multiple brominated products is a common issue when the substrate is activated.

Probable Cause:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will naturally lead to multiple substitutions.

  • Reaction Time: Allowing the reaction to proceed for too long can result in the slower formation of di- and tri-brominated species.[11]

  • Activating Effect of the First Bromine: In some cases, the introduction of the first bromine atom can further activate the ring towards subsequent electrophilic attack, though this is less common.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of bromine or NBS.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature to maintain a low concentration of the electrophile and minimize over-reaction.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Question 3: My reaction is very slow or does not proceed to completion. What can I do to improve the reaction rate?

Answer: While quinoline is generally reactive towards electrophilic substitution on the benzene ring, certain conditions can hinder the reaction.

Probable Cause:

  • Insufficiently Activated Electrophile: Molecular bromine itself may not be electrophilic enough under certain conditions.

  • Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.

  • Deactivation of the Ring: While the methoxy group is activating, the pyridine nitrogen is deactivating.[2]

Solutions:

  • Use of a Lewis Acid Catalyst: Add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[12] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Choice of a More Reactive Brominating Agent: Consider using a more reactive brominating system if milder conditions are ineffective.

Question 4: I am having difficulty purifying my desired bromo-3-methoxyquinoline isomer from the reaction mixture.

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.

Probable Cause:

  • Similar Polarity: The 5-bromo and 8-bromo isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

  • Co-elution: Impurities or other isomers may co-elute with the desired product.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to maximize the separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, or a high-performance silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[11] Experiment with different solvents or solvent mixtures to find conditions that selectively crystallize the desired isomer.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity samples, albeit at a smaller scale.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the expected major product in the bromination of 3-methoxyquinoline?

    • A1: Without specific reaction conditions, it is difficult to predict the absolute major product. However, electrophilic attack on the quinoline ring is generally favored at the 5- and 8-positions.[1][2] The powerful ortho-, para-directing effect of the C-3 methoxy group will strongly influence the outcome. Careful optimization of reaction conditions is necessary to selectively obtain a specific isomer.

  • Q2: Can bromination occur on the pyridine ring of 3-methoxyquinoline?

    • A2: Under standard electrophilic bromination conditions, substitution on the electron-deficient pyridine ring is highly disfavored.[2][3] However, under more forcing conditions or with different mechanistic pathways (e.g., radical substitution), substitution on the pyridine ring might be possible, but it is not the expected outcome for an electrophilic aromatic substitution.

  • Q3: How does the methoxy group at C-3 influence the reaction?

    • A3: The methoxy group is a strong electron-donating group through resonance, which activates the quinoline ring system towards electrophilic attack.[5] As an ortho-, para-director, it will direct incoming electrophiles to positions C-2, C-4, and the peri-position C-5. The directing effect towards C-2 and C-4 will compete with the inherent deactivation of the pyridine ring. Its influence on the carbocyclic ring will enhance the reactivity at the C-5 position.

  • Q4: Are there any safety precautions I should take during this reaction?

    • A4: Yes. Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving bromine should be quenched carefully with a reducing agent like sodium thiosulfate solution.

IV. Experimental Protocols

Protocol 1: General Procedure for Regioselective Bromination of 3-Methoxyquinoline

This protocol provides a starting point for optimization.

Materials:

  • 3-Methoxyquinoline

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 3-methoxyquinoline (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of Br₂ (1.05 equiv) or NBS (1.05 equiv) in anhydrous DCM.

  • Add the bromine solution dropwise to the stirred 3-methoxyquinoline solution over 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation:

Entry Brominating Agent Solvent Temperature (°C) Ratio (5-bromo:8-bromo) Yield (%)
1Br₂DCM0To be determinedTo be determined
2NBSCCl₄RefluxTo be determinedTo be determined
3Br₂ / H₂SO₄H₂SO₄25To be determinedTo be determined

This table is a template for recording your experimental results to aid in optimization.

V. Visualizing the Process

Reaction Mechanism

Bromination Mechanism cluster_0 Step 1: Electrophile Activation (Optional) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Br2 Br-Br Activated_Br Br-Br-FeBr₃ (polarized) Br2->Activated_Br + FeBr₃ FeBr3 FeBr₃ Quinoline 3-Methoxyquinoline Intermediate_5 Wheland Intermediate (Attack at C-5) Quinoline->Intermediate_5 + Br⁺ Intermediate_8 Wheland Intermediate (Attack at C-8) Quinoline->Intermediate_8 + Br⁺ Product_5 5-Bromo-3-methoxyquinoline Intermediate_5->Product_5 - H⁺ Product_8 8-Bromo-3-methoxyquinoline Intermediate_8->Product_8 - H⁺

Caption: General mechanism for the electrophilic bromination of 3-methoxyquinoline.

Troubleshooting Workflow

Troubleshooting Workflow Start Start Bromination Problem Problem Encountered? Start->Problem Low_Selectivity Low Regioselectivity Problem->Low_Selectivity Yes Over_Bromination Over-bromination Problem->Over_Bromination Yes Slow_Reaction Slow/No Reaction Problem->Slow_Reaction Yes Purification_Issue Purification Difficulty Problem->Purification_Issue Yes End Successful Synthesis Problem->End No Solution_Selectivity Adjust Temp. Change Brominating Agent Change Solvent Low_Selectivity->Solution_Selectivity Solution_Over_Bromination Control Stoichiometry Slow Addition Monitor Reaction Over_Bromination->Solution_Over_Bromination Solution_Slow_Reaction Use Lewis Acid Optimize Temp. Slow_Reaction->Solution_Slow_Reaction Solution_Purification Optimize Chromatography Recrystallization Purification_Issue->Solution_Purification Solution_Selectivity->Start Solution_Over_Bromination->Start Solution_Slow_Reaction->Start Solution_Purification->End

Caption: A decision-making workflow for troubleshooting common bromination issues.

VI. References

  • Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • Filo. Electrophilic Substitution Reactions of Quinolines and Isoquinolines. [Link]

  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396.

  • Joule, J. A., & Smith, K. (2015). Heterocyclic Chemistry. John Wiley & Sons.

  • Reactions of Quinoline - YouTube. (2020, October 31). [Video]. YouTube. [Link]

  • Quora. (2018, February 19). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?[Link]

  • Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2691.

  • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

  • Trécourt, F., Mongin, F., Mallet, M., & Quéguiner, G. (1995). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24), 4011-4024.

  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • AVESİS. Regioselective bromination: Synthesis of brominated methoxyquinolines. [Link]

  • Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ACS Publications. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.

  • troindia. THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. [Link]

  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.

  • Rakhmanova, M. I., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 861-865.

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.

  • Chemistry Stack Exchange. (2016, November 28). Directing effects of poly-substituted aromatic rings. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Synthesis. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. 2002(01), 83-86.

  • ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]

  • The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. (n.d.). [Link]

  • MDPI. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank.

  • Reddit. (2022, February 13). Bromination Help. r/Chempros. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i). [Link]

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Challenge - FAQs

This section addresses the fundamental questions regarding the solubility of 7-Bromo-3-methoxyquinoline.

Q1: What inherent structural features of this compound cause its poor aqueous solubility?

A1: The poor aqueous solubility of this compound is a direct result of its molecular architecture. The molecule is dominated by a large, rigid quinoline ring system, which is inherently hydrophobic (water-repelling). The presence of a bromine atom further increases its lipophilicity. While the nitrogen atom in the pyridine ring and the oxygen in the methoxy group can act as hydrogen bond acceptors, their influence is insufficient to counteract the hydrophobicity of the larger bicyclic aromatic structure. Quinoline itself is only slightly soluble in water[1][2].

Q2: My initial attempts to dissolve the compound directly in my aqueous assay buffer failed. What should be my next step?

A2: Direct dissolution in aqueous media is often unsuccessful for compounds like this. The standard and most recommended next step is to first prepare a concentrated stock solution in a suitable water-miscible organic solvent. This stock can then be serially diluted into your aqueous experimental medium. This approach is a cornerstone for handling poorly soluble compounds in preclinical studies[3].

Q3: How does pH influence the solubility of this compound?

A3: The quinoline structure contains a basic nitrogen atom. Quinoline is a weak base, and its solubility is pH-dependent[4][5]. At a pH below its pKa (the pKa of the parent quinoline is ~4.9), the nitrogen atom becomes protonated, forming a positively charged quinolinium ion. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions. Adjusting the pH of your buffer to be acidic can be a powerful strategy to increase solubility[5][6].

Part 2: Troubleshooting and Solubilization Protocols

Follow this systematic workflow to diagnose and solve solubility issues. The goal is to find the simplest method that is compatible with your specific experimental constraints.

G cluster_0 Systematic Solubilization Workflow A Problem: This compound Precipitates in Aqueous Buffer B Step 1: Organic Co-Solvent Prepare Concentrated Stock A->B C Is the final solvent concentration acceptable? B->C D Step 2: pH Adjustment Use Acidic Buffer (pH < 5.0) C->D No G Solution Achieved C->G Yes E Is an acidic pH compatible with the assay? D->E F Step 3: Advanced Formulation Use Cyclodextrins or Surfactants E->F No E->G Yes F->G If successful H Re-evaluate Experiment: Consider alternative compound or delivery system F->H If unsuccessful

Figure 1: Logical workflow for troubleshooting solubility issues.

Method 1: Organic Co-solvents

This is the most common and straightforward starting point. The strategy involves dissolving the compound in a water-miscible organic solvent where it is highly soluble and then diluting this stock into the aqueous medium.

Rationale: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute to dissolve[6]. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of organic molecules.

Recommended Solvents for Stock Solutions

SolventTypical Stock Conc.Key Considerations
DMSO 10-50 mMGold standard. Keep final concentration in assays low (<0.5%, ideally <0.1%) to avoid cellular toxicity or off-target effects.
DMF 10-50 mMGood alternative to DMSO. Similar toxicity profile and should be used at low final concentrations.
Ethanol 1-10 mMLess potent solvent but may be better tolerated in some biological systems. Use absolute (200 proof) ethanol.

Experimental Protocol: Stock Solution Preparation

  • Preparation: In a suitable vial, weigh out the required mass of this compound.

  • Solubilization: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to reach the target stock concentration.

  • Mixing: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution. This provides the energy to overcome the crystal lattice energy of the solid compound.

  • Dilution: Add the stock solution dropwise into your final aqueous buffer while vortexing to prevent localized high concentrations that can cause precipitation.

  • Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture.

Method 2: pH Adjustment

If organic solvents are incompatible with your experiment or if the required final concentration leads to precipitation upon dilution, leveraging the basicity of the quinoline nitrogen is the next logical step.

Rationale: By lowering the pH of the aqueous medium to at least one or two units below the compound's pKa, the equilibrium will shift towards the protonated, more soluble salt form. This is a fundamental principle used to solubilize basic drugs[3].

G cluster_0 Effect of pH on Quinoline Ionization A High pH (e.g., pH 7.4) N atom is neutral Poorly Soluble (Lipophilic) B B A->B + H⁺ (Acidification) B->A - H⁺ (Basification)

Figure 2: Protonation of the quinoline nitrogen at acidic pH increases solubility.

Experimental Protocol: pH-Mediated Solubilization

  • Buffer Selection: Prepare your desired buffer (e.g., citrate or acetate) at an acidic pH, starting with pH 4.0. Ensure the buffer has sufficient capacity to maintain the pH after adding the compound.

  • Dissolution Attempt: Try to dissolve the this compound directly into the acidic buffer at your target final concentration.

  • Combined Approach: For higher concentrations, first create a concentrated stock in a minimal amount of organic co-solvent (as per Method 1).

  • Dilution: Slowly add the organic stock solution to the vortexing acidic buffer. The acidic environment will help keep the compound in its soluble, protonated state as the organic solvent is diluted.

Method 3: Advanced Formulation with Cyclodextrins

When organic solvents and pH modification are not viable options, using formulation excipients like cyclodextrins can provide a solution.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble "guest" molecule (this compound) into their central cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound without altering its chemical structure[3][7].

Experimental Protocol: Solubilization with HP-β-CD

  • Excipient Solution: Prepare a 10-20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Compound Addition: Add an excess of solid this compound to the HP-β-CD solution.

  • Complexation: Stir the suspension vigorously at room temperature for 24-48 hours to allow the system to reach equilibrium.

  • Isolation: Remove the undissolved compound by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Quantification: The clear filtrate contains the solubilized drug-cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., via HPLC-UV).

Part 3: Summary and Final Recommendations

MethodUnderlying PrincipleBest For...Key Limitations
Organic Co-solvents Reducing solvent polarity.Preparing high-concentration stock solutions for dilution into most assays.Potential for solvent toxicity or interference in sensitive biological assays.
pH Adjustment Protonating the basic quinoline nitrogen to form a soluble salt.Aqueous-based assays where a low pH environment is tolerable.Incompatible with experiments that are sensitive to pH changes (e.g., many cell-based assays).
Cyclodextrins Encapsulating the hydrophobic molecule in a soluble carrier.Achieving high aqueous concentrations for in vitro and in vivo studies without organic solvents or pH shifts.Can be more complex to prepare and quantify; potential for the cyclodextrin itself to have minor biological effects.

Final Recommendation: Always start with the simplest method (organic co-solvents) and only increase complexity as required by your experimental constraints. When reporting your results, it is critical to state the exact solubilization method used, including the final concentration of any solvents or excipients, as these can be important variables.

References

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. [Link]
  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Shinde, G., & Nagesh, C. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Kumar, S., & Singh, A. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MOJ Bioequivalence & Bioavailability, 5(1), 1-7.

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Technical Support Center: Optimizing Purification Parameters for 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromo-3-methoxyquinoline (CAS No: 1246548-95-7). Achieving high purity is critical for accurate downstream applications, from biological screening to further synthetic transformations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this and related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the essential physicochemical properties of this compound relevant to its purification?

Understanding the fundamental properties of your compound is the cornerstone of developing a robust purification strategy. These parameters directly influence the choice of solvents and techniques.

Data Presentation: Physicochemical Properties of this compound and Related Isomers

Property This compound 7-Bromo-3-methoxyisoquinoline Rationale for Purification
CAS Number 1246548-95-7[1] 136055-80-6[2] Ensures correct compound identification.
Molecular Formula C₁₀H₈BrNO[3] C₁₀H₈BrNO[2][3] Identical formula necessitates careful analytical distinction.
Molecular Weight ~238.08 g/mol [3] 254.08 g/mol (Note: Discrepancy in sources)[2] Influences chromatographic behavior and stoichiometric calculations.
Appearance Expected to be a white to off-white solid. White to off-white powder.[2] Visual assessment of purity; colored impurities suggest contaminants.
Melting Point Not explicitly available. 120-125 °C[2] A sharp melting point range is a key indicator of high purity.
Solubility Insoluble in water; Soluble in organic solvents. Slightly soluble in water; soluble in ethanol, DMSO.[2] Critical for selecting appropriate recrystallization and chromatography solvents.

| Storage | Store at 2-8°C.[1] | Store in a cool, dry place.[2] | Proper storage prevents degradation. |

Q2: What are the most common impurities I might encounter after synthesizing this compound?

Impurities typically arise from unreacted starting materials, by-products from side reactions, or degradation. Based on common synthetic routes for quinoline derivatives, such as the Skraup or Doebner-von Miller reactions, potential impurities could include:

  • Unreacted Starting Materials: For instance, an aniline precursor or intermediates.[4][5]

  • Isomeric By-products: Depending on the regioselectivity of the synthesis, other bromo- or methoxy- substituted quinoline isomers may form.

  • Over-brominated Products: Di- or tri-brominated quinoline species can occur if bromination is not carefully controlled.[6][7]

  • Polymeric Tar: Harsh acidic conditions, particularly in Skraup synthesis, can lead to the formation of tarry, polymeric materials which are often difficult to remove.[5]

Q3: How can I reliably assess the purity of my this compound sample?

A multi-faceted approach to purity analysis is always recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity and identifying impurities. A standard reverse-phase (RP-HPLC) method using a C18 column with a gradient of acetonitrile and water is an excellent starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities by comparing the integration of signals.[6][9]

  • Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.

Problem: Compound Decomposition or Severe Streaking during Silica Gel Chromatography

Q: My quinoline derivative appears to be degrading or streaking badly on my silica gel column. Why is this happening and how can I prevent it?

Causality: The primary cause is the acidic nature of standard silica gel. The lone pair of electrons on the nitrogen atom of the quinoline ring is basic. This basic nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to several problems:

  • Irreversible Adsorption: The compound binds too tightly to the silica, making elution difficult or impossible.

  • Acid-Catalyzed Decomposition: The acidic environment on the silica surface can catalyze the degradation of sensitive molecules.[10]

  • Tailing/Streaking: Strong acid-base interactions lead to poor peak shape and inefficient separation.[10]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your quinoline compound to elute smoothly.[10]

    • Ammonia: Using a solvent system saturated with ammonia can also be effective, particularly for highly basic compounds.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a more suitable stationary phase for the purification of basic compounds like quinolines.[10] Basic alumina is generally the best choice to prevent decomposition.

    • Reverse-Phase Silica (C18): If the compound is sufficiently non-polar, reverse-phase chromatography can be an excellent alternative, avoiding the issues associated with acidic silica.

Mandatory Visualization: Purification Workflow

cluster_pre Pre-Purification Analysis cluster_decision Method Selection cluster_path Purification Path cluster_post Post-Purification start Crude Product tlc Run TLC Analysis (Silica & Alumina) start->tlc decision Decomposition or Streaking on Silica TLC? tlc->decision silica Silica Chromatography (with TEA modifier) decision->silica No alumina Alumina Chromatography decision->alumina Yes recryst Recrystallization silica->recryst alumina->recryst purity Purity Analysis (HPLC, NMR) recryst->purity final Pure Product (>99%) purity->final

Caption: General workflow for purification of quinoline derivatives.

Problem: Poor Separation During Column Chromatography

Q: I'm struggling to separate this compound from a close-running impurity. How can I improve my resolution?

Causality: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is insufficient for the chosen eluent.

Solutions:

  • Optimize the Eluent System:

    • Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf values on TLC), decrease the polarity of your solvent system. For a Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.

    • Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents to alter the separation mechanism. For example, replace Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). This changes the nature of the interactions (e.g., dipole-dipole) and can significantly impact resolution.

    • Use a Gradient: Start with a low-polarity eluent and gradually increase the polarity during the run. This can sharpen peaks and improve the separation of compounds with different polarities.

  • Improve Column Packing and Loading:

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates. A common rule of thumb is a sample-to-adsorbent ratio of 1:30 to 1:100 by weight.

    • Sample Loading: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow band. "Dry loading" (adsorbing the compound onto a small amount of silica or alumina before adding it to the column) is often superior for preventing band broadening.[10]

Problem: Low Recovery or Failure to Crystallize During Recrystallization

Q: I attempted to recrystallize my crude product, but I either recovered very little material or it oiled out instead of forming crystals. What went wrong?

Causality: Successful recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.

Solutions:

  • Select the Right Solvent System:

    • Single Solvent: The ideal solvent will dissolve the compound completely when boiling but allow for high recovery upon cooling. Based on the properties of similar aromatic compounds, good candidates to screen include hexane, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[6][11]

    • Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, use a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly. A common system for compounds of this type is Ethanol/Water or Toluene/Hexane.[11]

  • Optimize the Procedure:

    • Use the Minimum Amount of Hot Solvent: Adding too much solvent will keep your compound dissolved even when the solution is cooled, leading to low or no recovery.

    • Cool Slowly: Rapid cooling (e.g., crashing the flask in an ice bath) promotes the formation of small, impure crystals or oils. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery of pure crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.

Detailed Experimental Protocols

Q4: Can you provide a step-by-step protocol for purification by column chromatography?

This protocol is a general guideline for purifying a quinoline derivative using basic alumina to prevent on-column decomposition.

Experimental Protocol: Alumina Column Chromatography

  • Slurry Preparation: In a beaker, mix basic alumina with your initial, low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate) to form a slurry.

  • Pack the Column: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure the alumina packs into a uniform, stable bed free of air bubbles. Add a thin layer of sand on top of the alumina bed to prevent disruption during sample loading.[10]

  • Equilibrate the Column: Run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add the sample solution to the top of the column. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of alumina, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elute and Collect Fractions: Begin elution with your solvent system, starting with low polarity. Collect fractions and monitor them by TLC to track the separation of the product from impurities. A gradient elution, slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate), can be used to elute the desired compound effectively.[9][12]

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Mandatory Visualization: Method Selection Logic

start Crude Product Analysis purity_check Estimate Purity (TLC, Crude NMR) start->purity_check main_impurity Nature of Main Impurity? purity_check->main_impurity >85% Pure column Column Chromatography purity_check->column <85% Pure or Multiple Impurities recryst Recrystallization main_impurity->recryst Different Solubility (e.g., Baseline vs. High Rf) main_impurity->column Similar Polarity (Close Rf) final_product Pure Product recryst->final_product column->final_product

Caption: Decision tree for selecting a purification method.

References

  • Vertex AI Search Result. 7-Bromo-3-methoxyisoquinoline.
  • PubChem. 7-bromo-4-N-methoxyquinoline-3,4-diamine.
  • BenchChem Technical Support.
  • BenchChem Technical Support.
  • ChemBK. 7-Bromo-3-methoxyisoquinoline - Physico-chemical Properties.
  • BenchChem Technical Support. Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
  • Al-Mokhtar, M. A., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ChemicalBook. This compound CAS#: 1246548-95-7.
  • BenchChem Technical Support.
  • ChemicalBook. 3-BROMO-7-METHOXYQUINOLINE | 959121-99-4.
  • Reddit.
  • ChemicalBook. 7-Bromo-3-methoxyisoquinoline synthesis.
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • LookChem.
  • Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • PubChem. 7-[(5-Bromo-3-pyridinyl)methoxy]quinoline.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • IOPscience.
  • National Center for Biotechnology Information.
  • YouTube. Making quinoline - the Skraup synthesis.
  • Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline.
  • Bohrium.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Google Patents. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
  • Al-Haiza, M. A. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS.
  • Wolf, J. H., & Korf, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.
  • BLD Pharm. 1246548-95-7|this compound.
  • ChemicalBook. This compound | 1246548-95-7.
  • ChemicalBook. 7-Bromo-3-methoxyisoquinoline | 1246549-59-6.
  • Alchem Pharmtech. CAS 1246548-95-7 | this compound.
  • BenchChem Technical Support.
  • ResearchG
  • AMERICAN ELEMENTS. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.
  • BLD Pharm. 103030-27-9|3-Bromo-8-methoxyquinoline.

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avoiding decomposition of 7-Bromo-3-methoxyquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Bromo-3-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. In my experience, improper storage is a frequent and preventable source of experimental variability. This guide provides not only best practices but also the underlying chemical principles to empower you to make informed decisions in your laboratory.

I. Understanding the Stability of this compound

This compound is a stable compound when stored correctly. However, like many substituted heterocyclic compounds, it possesses specific chemical vulnerabilities that can lead to degradation over time. The primary drivers of decomposition are exposure to light, moisture, oxygen, and elevated temperatures . Understanding these factors is key to preventing the degradation of your valuable material.

The main potential degradation pathways include:

  • Photodecomposition: The carbon-bromine (C-Br) bond is susceptible to cleavage upon exposure to ultraviolet (UV) light, which can lead to debromination.

  • Hydrolysis: The methoxy ether group can undergo slow hydrolysis to the corresponding hydroxyquinoline, a reaction that can be catalyzed by acidic or basic impurities.

  • Oxidation: The quinoline ring can be oxidized, particularly in the presence of air and light, potentially forming N-oxides or other oxidative adducts.

This guide will provide actionable steps to mitigate these risks.

II. Troubleshooting Guide: Diagnosing and Solving Storage Issues

This section addresses specific issues you might encounter, providing probable causes and corrective actions.

Observed Problem Probable Cause(s) Recommended Solution & Scientific Rationale
Discoloration (e.g., yellowing, browning of the white/off-white powder) Oxidation or Photodecomposition: Exposure to air (oxygen) and/or light can generate chromophoric (color-producing) byproducts on the surface of the powder.Action: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light. Rationale: An inert atmosphere displaces oxygen, preventing oxidation of the electron-rich quinoline ring system. Amber glass filters out UV and blue light, which have sufficient energy to initiate photochemical reactions like C-Br bond cleavage.
Appearance of a new, more polar peak in HPLC analysis Hydrolysis: The methoxy group may have hydrolyzed to a hydroxyl group, forming 7-Bromo-3-hydroxyquinoline.Action: Ensure the compound is stored in a desiccator and that all handling is performed in a low-humidity environment. Use anhydrous solvents for preparing solutions. Rationale: The hydroxyl group is more polar than the methoxy group, resulting in a shorter retention time on a reverse-phase HPLC column. Minimizing contact with moisture prevents this acid/base-catalyzed hydrolysis.
Appearance of a new, less polar peak in HPLC analysis Debromination: Photolytic cleavage of the C-Br bond may have occurred, forming 3-methoxyquinoline.Action: Strictly enforce light protection by using amber vials and storing them in a dark location (e.g., a cabinet or drawer). Rationale: 3-methoxyquinoline is less polar than the parent compound due to the removal of the electronegative bromine atom, leading to a longer retention time on a reverse-phase HPLC column.
Poor solubility or presence of insoluble particulates Formation of Degradation Products/Polymers: Extensive degradation can lead to the formation of complex mixtures or polymerized material with different solubility profiles.Action: Re-purify a small aliquot of the material if possible (e.g., by recrystallization). If widespread, the batch may be compromised. Assess purity via HPLC-MS to identify the impurities. Rationale: Degradation products can have significantly different physical properties. Identification of these impurities is crucial for understanding the extent of decomposition and deciding if the material is still usable for your application.

III. Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal storage conditions for this compound?

A: For maximal long-term stability, we recommend the following:

  • Temperature: 2-8°C is ideal for slowing down potential degradation reactions.[1] For long-term archival storage (over a year), storage in a freezer at -20°C is also an excellent option.[2]

  • Atmosphere: Store under an inert gas like argon or nitrogen. This is the most critical step to prevent oxidation.

  • Light: Always store in an amber, tightly sealed vial inside a dark cabinet or box.[3][4]

  • Moisture: Store in a desiccated environment to prevent hydrolysis.[4][5]

Q2: My lab doesn't have inert gas capabilities. How can I best store the compound?

A: While not ideal, you can still significantly prolong the shelf life. Use a small vial that the powder mostly fills to minimize the headspace of air. Tightly seal the vial with paraffin film around the cap to create a better barrier against atmospheric moisture and oxygen. Strict adherence to cold and dark storage is paramount in this scenario.

Q3: For how long can I expect this compound to be stable?

A: Under the ideal conditions described above (refrigerated, dark, inert atmosphere, dry), the compound is expected to be stable for at least 2 years.[3] However, we always recommend verifying the purity of any chemical reagent that has been in storage before use in a critical experiment.

Q4: I've observed some discoloration. Is the compound still usable?

A: Minor surface discoloration may not indicate significant bulk degradation. However, it is a clear warning sign that storage conditions are not optimal. Before use, you must assess the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, to determine if the purity is still within the acceptable range for your experiment.

Q5: What solvent should I use to prepare stock solutions?

A: this compound is soluble in organic solvents like ethanol and DMSO.[3] For stock solutions intended for storage, use anhydrous DMSO. Portion the stock solution into single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the sample in 1.0 mL of a 1:1 mixture of methanol and water. c. Vortex and sonicate briefly to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. The main peak corresponds to this compound. c. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. d. Expected Elution Order: 7-Bromo-3-hydroxyquinoline (most polar, shortest retention time) -> this compound -> 3-methoxyquinoline (least polar, longest retention time).

V. Visualizing Degradation and Prevention

To better understand the relationships between storage conditions and compound stability, the following diagrams illustrate the key concepts.

DecompositionPathways A This compound (Stable) B 7-Bromo-3-hydroxyquinoline A->B Hydrolysis C 3-Methoxyquinoline A->C Photodecomposition (Debromination) D Oxidized Products (e.g., N-oxides) A->D Oxidation Moisture Moisture/H₂O Light Light (UV) Oxygen Air (O₂)

Caption: Potential degradation pathways for this compound.

StorageWorkflow Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Transfer Transfer to Amber Vial Inspect->Transfer Inert Backfill with Inert Gas (Argon/Nitrogen) Transfer->Inert Seal Seal Tightly (Use Paraffin Film) Inert->Seal Store Store at 2-8°C in Dark Seal->Store Use Aliquot for Use Store->Use As Needed Recheck Re-check Purity Before Critical Use Use->Recheck

Caption: Recommended workflow for handling and storing the compound.

References

  • Vertex AI Search, result retrieved on January 10, 2026.
  • 7-Bromo-3-methoxyisoquinoline, retrieved from a chemical supplier website. This information pertains to a structural isomer, but storage advice is generally applicable. [No valid URL available]
  • ResearchGate, "(PDF) Microbial degradation of quinoline and methylquinolines," retrieved on January 10, 2026. Available: [Link]
  • Safety Data Sheet for a related bromoquinoline compound, indicating freezer storage. [No valid URL available]
  • Loba Chemie, "QUINOLINE FOR SYNTHESIS Safety Data Sheet," retrieved on January 10, 2026. Available: [Link]
  • Eawag-BBD, "3-Methylquinoline Degradation Pathway," retrieved on January 10, 2026. Available: [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the characterization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to resolve experimental hurdles effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of this compound. However, the rigid, aromatic nature of the quinoline core can lead to complex and overlapping signals. This section addresses common issues in acquiring and interpreting NMR data.

1.1 NMR: Frequently Asked Questions (FAQs)

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them? A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with substituted quinolines due to the similar electronic environments of the protons.[1] When a standard 1D ¹H NMR spectrum is insufficient for unambiguous assignment, employing 2D NMR techniques is essential.

  • COSY (Correlation Spectroscopy): This is the most crucial first step. A COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[1] By identifying which protons are neighbors on the quinoline ring, you can "walk" around the spin systems to assign each signal, even within a crowded region.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly with the carbons they are attached to. This is invaluable for confirming assignments made from COSY and for assigning the carbon signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons and linking different spin systems together, confirming the overall structure.

Q2: Why are the chemical shifts of my compound changing with sample concentration? A2: Quinolines are well-known for exhibiting concentration-dependent chemical shifts in ¹H NMR studies.[1][2] This phenomenon is primarily caused by intermolecular π-π stacking interactions between the electron-rich quinoline rings in solution.[1][2] As concentration increases, molecules are more likely to form stacked aggregates. This stacking creates an anisotropic magnetic field that can shield or deshield nearby protons, causing their resonance frequencies to shift. To ensure reproducibility, it is critical to report the concentration at which the spectrum was acquired or to perform a concentration-dependent study.

Q3: I'm seeing very broad peaks in my spectrum. What is the cause? A3: Peak broadening can stem from several factors. Systematically check the following:

  • Poor Shimming: The magnetic field may not be homogeneous. Always re-shim the spectrometer for each new sample to achieve good resolution.[3]

  • Low Solubility: If the compound is not fully dissolved, the sample is not homogenous, leading to broad lines. The presence of particulate matter can severely degrade spectral quality.[3] Try a different deuterated solvent or gently warm the sample if the compound is stable.

  • High Concentration: Overly concentrated samples can increase the solution viscosity and promote aggregation, both of which can lead to broader signals.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your sample is free from such contaminants.

1.2 Expected NMR Data for this compound

The following table summarizes the expected chemical shifts based on published data for structurally similar compounds. Actual values may vary depending on the solvent and concentration.

¹H NMR Data (in CDCl₃) ¹³C NMR Data (in CDCl₃)
Proton Expected δ (ppm)
H-2~8.8
H-4~8.2
H-5~7.6
H-6~7.2
H-8~7.4
OCH₃~3.9
(Note: These are estimated values based on data for similar quinoline structures. For example, 3-Bromo-7-methoxyquinoline shows characteristic downfield shifts for H-2 and H-4.[4])
1.3 Experimental Protocol: 2D COSY for Signal Assignment

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[1]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is clear and free of particles.

  • 1D ¹H Spectrum Acquisition:

    • Insert the sample, lock the spectrometer on the solvent's deuterium signal, and carefully shim the magnetic field to achieve narrow, symmetrical peaks in the 1D ¹H spectrum.[1]

    • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).

    • Determine the spectral width that encompasses all proton signals.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program.

    • Set the spectral widths in both dimensions (F1 and F2) to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 improve resolution but increase acquisition time.

  • Data Processing and Analysis:

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) and phase the spectrum in both dimensions.

    • The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks indicate that the protons on the corresponding F1 and F2 axes are spin-coupled.[1] Trace the connectivities by "walking" along the cross-peaks to build the structural fragments.

1.4 Diagram: NMR Troubleshooting Workflow

start Problem with NMR Spectrum issue_broad Broad Peaks start->issue_broad issue_overlap Overlapping Signals start->issue_overlap issue_shift Shifts Vary start->issue_shift sol_shim Re-shim Magnetic Field issue_broad->sol_shim sol_solubility Check Solubility / Filter Sample issue_broad->sol_solubility sol_conc Dilute Sample issue_broad->sol_conc sol_2d Run 2D NMR (COSY, HSQC) issue_overlap->sol_2d sol_conc_study Report Concentration / Run Dilution Study issue_shift->sol_conc_study

Caption: Workflow for troubleshooting common NMR issues.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound. The presence of a bromine atom provides a highly characteristic isotopic signature.

2.1 MS: Frequently Asked Questions (FAQs)

Q1: What should the molecular ion peak look like? I am seeing two peaks of nearly equal height. A1: This is the expected and definitive signature for a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[5] Therefore, your mass spectrum will show two molecular ion peaks: one for the molecule containing ⁷⁹Br (M) and another for the molecule containing ⁸¹Br (M+2), separated by 2 m/z units. The relative intensity of these peaks will be approximately 1:1.[6][7] This pattern is strong evidence for the presence of a single bromine atom in your structure.

Q2: The molecular ion (M⁺•) peak is absent or very weak. What can I do? A2: A weak or absent molecular ion peak is common with "hard" ionization techniques like standard Electron Ionization (EI), which can impart excess energy and cause extensive fragmentation.[7]

  • Reduce Source Energy: If using EI, high source temperatures or electron energies (typically 70 eV) can induce excessive fragmentation. Try reducing the source temperature to find a better balance between ionization and fragmentation.[6]

  • Use a "Softer" Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler and are more likely to yield a strong signal for the protonated molecule ([M+H]⁺) with minimal fragmentation. ESI is particularly well-suited for nitrogen-containing heterocyclic compounds like quinolines.[8]

Q3: My signal intensity is very low overall. How can I troubleshoot this? A3: Low signal intensity can be a complex issue. A systematic approach is best:[6]

  • Verify Sample Preparation: Ensure the sample concentration is appropriate for your instrument. Check for potential degradation of the analyte in the chosen solvent.

  • Check Instrument Calibration: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's protocol.

  • Optimize Ion Source Parameters: Systematically adjust source parameters, including voltages, gas flows, and temperatures, to maximize the signal for your specific compound's m/z.[6]

  • Evaluate Matrix Effects: If using LC-MS, co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[5][9] Improving chromatographic separation or implementing a sample cleanup step (like Solid Phase Extraction) may be necessary.

2.2 Expected MS Data for this compound

The molecular formula is C₁₀H₈BrNO. The expected analysis by high-resolution mass spectrometry (HRMS) would confirm this composition.

Ion (m/z) Isotope Composition Description
237 / 239C₁₀H₈⁷⁹BrNO / C₁₀H₈⁸¹BrNOMolecular Ion (M⁺•) , characteristic 1:1 bromine isotope pattern.[4][7]
222 / 224[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
194 / 196[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.
158[M - Br]⁺Loss of the bromine radical, collapses the isotope pattern to a single peak.[7]
129[M - Br - CHO]⁺Loss of a formyl radical from the methoxy-quinoline fragment.
(Note: Fragmentation is predictive and depends heavily on the ionization method and energy used.[10])
2.3 Diagram: Decision Tree for a Missing Molecular Ion

start Molecular Ion (M⁺•) is Weak or Absent check_ionization What ionization method was used? start->check_ionization ei_path Electron Ionization (EI) check_ionization->ei_path Hard soft_path Soft Ionization (ESI, CI) check_ionization->soft_path Soft action_reduce_energy Reduce Source Energy / Temperature ei_path->action_reduce_energy action_switch_method Switch to a Softer Method (e.g., ESI) ei_path->action_switch_method action_check_tune Verify Instrument Tune & Calibration soft_path->action_check_tune action_check_prep Review Sample Prep & Stability soft_path->action_check_prep result_ok M⁺• or [M+H]⁺ Observed action_reduce_energy->result_ok action_switch_method->result_ok action_check_tune->result_ok action_check_prep->result_ok

Sources

Technical Support Center: Synthesis of Substituted Quolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis of substituted quinolines. Here, we provide in-depth, mechanism-driven troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions, improve yields, and streamline purification processes.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable across various classical quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes? A1: Low yields in quinoline synthesis often trace back to a few fundamental factors. Key areas to investigate include the purity of your starting materials (especially the aniline), the choice of catalyst, and reaction conditions.[1] Water generated during acid-catalyzed reactions can inhibit equilibrium; using anhydrous reagents and solvents is often beneficial.[1] Suboptimal reaction temperatures and incorrect catalyst choice for your specific substrates can also lead to poor outcomes.[1]

Q2: Purification of my crude product is extremely difficult due to a thick, dark, tarry residue. What causes this and how can I deal with it? A2: Tar formation is a notorious problem, particularly in reactions run under harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[2][3] This is typically due to the acid-catalyzed polymerization of intermediates or starting materials, such as the α,β-unsaturated carbonyl compounds.[1][4][5] The most effective method for separating the volatile quinoline product from non-volatile tar is steam distillation from an alkaline solution of the crude mixture.[2][6] Subsequent solvent extraction of the distillate and treatment with activated carbon can further remove impurities.[2]

Q3: How do substituents on the aniline starting material affect the reaction outcome? A3: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups (EDGs) like methoxy or alkyl groups generally activate the aromatic ring, making it more nucleophilic and favoring the cyclization step. Conversely, strong electron-withdrawing groups (EWGs) such as nitro groups deactivate the ring, making the aniline less nucleophilic and often requiring harsher reaction conditions, which can lead to lower yields or reaction failure.[2][4][7]

Section 2: Synthesis-Specific Troubleshooting Guides

The Skraup & Doebner-von Miller Syntheses

These related methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acid and oxidizing conditions.[8] They are powerful but prone to several challenges.

Issue 1: The Skraup reaction is dangerously exothermic and difficult to control.

  • Symptoms: The reaction proceeds with extreme vigor, boiling uncontrollably and potentially leading to a runaway reaction.[2]

  • Root Cause: The dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps are highly exothermic.[3][8]

  • Troubleshooting & Solutions:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and critical technique to moderate the reaction's exothermicity.[2][3][9] It is believed to act as an oxygen carrier, ensuring a slower, more controlled oxidation.[9]

    • Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly add concentrated sulfuric acid with efficient cooling.[2][9]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source immediately. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial phase subsides to drive the reaction to completion.[2][6]

Issue 2: My Doebner-von Miller reaction gives a low yield and a large amount of polymer.

  • Symptoms: The reaction mixture becomes a thick, intractable tar, making product isolation nearly impossible and severely reducing the yield.[4]

  • Root Cause: This is the most common pitfall of the Doebner-von Miller synthesis and is caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone.[1][4][5]

  • Troubleshooting & Solutions:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline hydrochloride is in the aqueous acidic phase, you can dramatically reduce the rate of polymerization in the acid layer.[1][4][5]

    • Optimize Acid and Temperature: While strong acid is required, excessively harsh conditions accelerate tarring. Screen different Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄) to find an optimal balance.[1][4] Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[4]

    • Slow Addition: Adding the carbonyl compound dropwise to the heated aniline solution can help keep its instantaneous concentration low, disfavoring polymerization.[3]

ParameterRecommendation for Reducing PolymerizationRationale
Solvent System Biphasic (e.g., water/toluene)Sequesters the carbonyl compound in the organic phase, minimizing contact with the strong acid that catalyzes polymerization.[4][5]
Temperature Maintain lowest effective temperatureReduces the rate of the competing polymerization side reaction.[4]
Reagent Addition Slow, dropwise addition of the carbonylKeeps the instantaneous concentration of the carbonyl low, disfavoring self-condensation.[3]

Issue 3: My product is contaminated with dihydroquinoline or tetrahydroquinoline byproducts.

  • Symptoms: Characterization (NMR, MS) of the final product shows signals corresponding to partially hydrogenated quinoline species.

  • Root Cause: The final step of the Skraup/Doebner-von Miller mechanism is the oxidation of the initially formed dihydroquinoline intermediate to the aromatic quinoline.[10] If the oxidizing agent (e.g., nitrobenzene) is insufficient or the reaction conditions do not favor complete oxidation, these intermediates will persist.[4]

  • Troubleshooting & Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent.

    • Optimize Reaction Time/Temperature: The oxidation step may require prolonged heating to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[4]

    • Post-Reaction Oxidation: If you have already isolated the product mixture, you can perform a separate oxidation step using an agent like DDQ or MnO₂ to aromatize the remaining dihydroquinolines.[4]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone).[11][12] It is versatile but can be plagued by side reactions and regioselectivity issues.

Issue 1: Low yield due to self-condensation of the ketone reagent.

  • Symptoms: A significant portion of the starting ketone (the one providing the α-methylene group) is consumed in an aldol condensation side reaction, reducing the yield of the desired quinoline.

  • Root Cause: Under the basic conditions sometimes used for the Friedländer synthesis, ketones can readily undergo self-condensation.[13][14]

  • Troubleshooting & Solutions:

    • Switch to Acid Catalysis: This is the most direct solution. Using an acid catalyst (e.g., p-TsOH, TFA, or various Lewis acids) will promote the desired condensation with the 2-amino group while shutting down the base-catalyzed aldol pathway.[11][15]

    • Use an Imine Analog: To completely avoid the possibility of aldol side reactions under basic conditions, one can use an imine derivative of the 2-aminoaryl ketone.[14]

    • Catalyst Choice: A wide range of modern catalysts have been developed to improve yields and selectivity, including iodine, neodymium(III) nitrate, and various supported catalysts.[11][15][16]

Issue 2: The reaction of my unsymmetrical ketone gives a mixture of regioisomers.

  • Symptoms: Two different quinoline products are formed, complicating purification and reducing the yield of the desired isomer.

  • Root Cause: When an unsymmetrical ketone (e.g., 2-pentanone) is used, the initial condensation can occur at either of the two different α-methylene groups, leading to different substitution patterns on the final quinoline ring.[8][17] This is a significant challenge in controlling the reaction's regioselectivity.[17]

  • Troubleshooting & Solutions:

    • Steric Control: The reaction often favors condensation at the less sterically hindered α-position of the ketone. You can sometimes leverage this by choosing bulkier substrates.

    • Electronic Control: Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction, although this requires additional synthetic steps.[14]

    • Catalyst/Solvent Optimization: The choice of catalyst and solvent can significantly influence the regiochemical outcome.[17] A systematic screen of conditions may be necessary to favor one isomer over the other.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[18]

Issue 1: The acid-catalyzed cyclization step fails or gives a low yield.

  • Symptoms: The enamine intermediate is formed, but the subsequent ring-closure and dehydration to the quinoline does not proceed efficiently.

  • Root Cause: The cyclization step is the rate-determining step and is highly dependent on the acid catalyst and the electronic properties of the aniline.[18] Strong electron-withdrawing groups on the aniline can deactivate the ring towards the electrophilic aromatic annulation, preventing cyclization.[19]

  • Troubleshooting & Solutions:

    • Choice of Acid Catalyst: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric esters (PPE) are often more effective dehydrating and cyclizing agents.[18][20]

    • Substrate Modification: If possible, avoid strongly deactivating groups on the aniline. If they are necessary, harsher conditions (higher temperature, stronger acid) may be required.

Issue 2: I am getting the wrong regioisomer with my substituted aniline.

  • Symptoms: Cyclization occurs at the incorrect ortho position of the aniline, leading to an undesired constitutional isomer.

  • Root Cause: The regioselectivity is determined by a combination of steric and electronic effects that influence which ortho position is more nucleophilic and/or less sterically hindered for the annulation step.[18][20]

  • Troubleshooting & Solutions:

    • Analyze Substituent Effects: Methoxy-substituted anilines (EDGs) can influence the electronic character of the ortho positions.[18] Steric bulk on the aniline can direct the cyclization to the less hindered position. A careful analysis of your specific substrate is required to predict the outcome.

    • Modify the Diketone: Increasing the steric bulk of the R groups on the β-diketone can also influence the regiochemical outcome by creating a steric clash during the cyclization step, favoring one pathway over another.[18]

Section 3: Visual Workflows & Protocols

Troubleshooting Workflow: Low Product Yield

Caption: Decision tree for troubleshooting low yields in quinoline synthesis.

General Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline

This protocol describes a general, base-catalyzed procedure for synthesizing 2-methylquinoline.[6]

  • Materials:

    • 2-Aminobenzaldehyde

    • Acetone (reagent grade)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Ethanol (for recrystallization)

  • Procedure:

    • In an appropriate Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in a minimal amount of acetone.

    • To this solution, add the 10% aqueous NaOH solution dropwise while swirling the mixture.

    • Allow the mixture to stand at room temperature. A crystalline product should begin to separate. The reaction may require several hours (e.g., 12 hours) for completion.[6]

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold 50% aqueous acetone to remove unreacted starting materials and soluble impurities.

    • Purify the crude product by recrystallization from ethanol to obtain pure 2-methylquinoline.[6]

References
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1998). PubMed.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). Scilit.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated .alpha.'-(arylimino) ketones. (1986). ACS Publications.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ResearchGate.
  • Combes quinoline synthesis. (n.d.). Wikiwand.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Skraup reaction. (n.d.). Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal.
  • The Friedl??nder Synthesis of Quinolines. (n.d.). ResearchGate.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). PubMed Central.
  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - PubMed Central - NIH.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). ResearchGate.

Sources

Technical Support Center: Enhancing the Reactivity of 7-Bromo-3-methoxyquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuances of cross-coupling reactions with 7-Bromo-3-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimentation. The inherent electronic properties of the quinoline ring system, coupled with the methoxy substituent, can present unique reactivity challenges. This resource aims to transform those challenges into successful outcomes by providing a framework of logical troubleshooting and scientifically grounded protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental roadblocks in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no reactivity in Suzuki-Miyaura couplings involving this compound often stems from a few key factors related to its electronic nature and the stability of the catalytic cycle.

  • Underlying Cause: The quinoline nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting the catalytic cycle.[1] The electron-donating nature of the 3-methoxy group further increases the electron density of the aromatic system, which can slow down the rate-determining oxidative addition step.[2]

  • Troubleshooting Steps:

    • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] Switch to more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium(0) species and promote oxidative addition.

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points. They are designed to enhance catalytic activity with electron-rich and sterically hindered aryl halides.

    • Optimize the Base: The choice of base is crucial for the transmetalation step.[3] For this electron-rich substrate, a moderately strong base is often required.[3]

      • Initial Choice: Potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture is a good first choice.

      • If Unsuccessful: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These can be particularly effective in anhydrous conditions if protodeboronation is suspected.

    • Solvent System: The solvent must solubilize all components.

      • Common Systems: 1,4-Dioxane/water, Toluene/water, or THF/water are standard.[4]

      • Anhydrous Conditions: If protodeboronation of the boronic acid is an issue, consider using anhydrous solvents like dioxane or THF with a base like K₃PO₄.

    • Palladium Precatalyst: While Pd(PPh₃)₄ can work, modern precatalysts that readily generate the active Pd(0) species are often more reliable.

      • Recommended Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts (e.g., XPhos Pd G3) are excellent choices.[5]

Question 2: I'm observing significant amounts of homocoupling of my boronic acid reagent and/or dehalogenation of the this compound. What's going wrong?

Answer:

These side reactions are common pitfalls in cross-coupling chemistry and indicate issues with the reaction conditions, particularly the exclusion of oxygen and the stability of the catalyst.

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.[1] It can also occur if the transmetalation step is slow, allowing for competing pathways.

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3] Using a slight excess of the this compound can also disfavor boronic acid homocoupling.[1]

  • Dehalogenation (Protodebromination): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.

    • Solution: This side reaction can be minimized by carefully selecting the base and solvent. The use of bulky phosphine ligands can also sterically hinder access to proton sources and promote the desired reductive elimination. Additionally, ensure all reagents and solvents are of high purity and appropriately dried if anhydrous conditions are being employed.

Question 3: My Buchwald-Hartwig amination of this compound is giving low yields. How can I improve the outcome?

Answer:

The Buchwald-Hartwig amination, while powerful, is sensitive to ligand, base, and solvent choice, especially with heteroaromatic substrates.[6]

  • Ligand is Key: As with Suzuki couplings, the choice of ligand is paramount. The nitrogen on the quinoline ring can interfere with catalysis.

    • Recommended Ligands: Sterically hindered biaryl phosphine ligands are essential. Josiphos-type ligands, Xantphos, or Buchwald's own ligands (e.g., tBuXPhos) are often successful.[7][8] Bidentate ligands can sometimes be beneficial in preventing palladium dimer formation.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Common Choices: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[7] The choice of cation (Na⁺, K⁺, Li⁺) can sometimes influence the reaction outcome.

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Recommended Solvents: Toluene or dioxane are the most common and effective solvents for this transformation.[1]

Frequently Asked Questions (FAQs)

Q1: Is this compound considered an electron-rich or electron-poor substrate?

A1: It is considered an electron-rich aryl bromide. The methoxy group at the 3-position is strongly electron-donating, and the quinoline ring itself is a π-excessive heteroaromatic system. This electronic nature can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.[2]

Q2: What is a good starting point for catalyst and ligand loading?

A2: For initial screening, a palladium precatalyst loading of 1-2 mol% and a ligand-to-palladium ratio of 1.5:1 to 2:1 is a reasonable starting point. If the reaction is successful, these loadings can be further optimized to reduce cost and catalyst residues in the final product.

Q3: Can I use 7-chloro-3-methoxyquinoline instead of the bromo derivative?

A3: While possible, aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[9] Successfully coupling an aryl chloride will almost certainly require a more specialized and highly active catalyst system, typically involving very electron-rich and bulky phosphine ligands like those from the Buchwald or Fu research groups.[9]

Q4: Are there alternative cross-coupling reactions I can try with this compound?

A4: Yes, several other cross-coupling reactions are viable:

  • Sonogashira Coupling: For the introduction of alkyne moieties, this reaction is highly effective. It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11]

  • Heck Reaction: To introduce alkene functionalities.[12][13]

  • Stille Coupling: Uses organotin reagents and is known for its tolerance of a wide range of functional groups.[14][15] However, the toxicity of tin reagents is a significant drawback.[15]

  • Negishi Coupling: Employs organozinc reagents, which are more reactive than organoboranes but require stricter anhydrous and anaerobic conditions.[16][17][18]

Data Presentation: Starting Conditions for Cross-Coupling

The following table provides recommended starting conditions for various cross-coupling reactions with this compound. These are intended as a starting point for optimization.

Reaction Type Pd Precatalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Toluene100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2)- (CuI co-cat)Et₃NTHF50-65
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF100-120

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Logic for a Failed Suzuki Coupling

Suzuki_Troubleshooting Start Low/No Product in Suzuki Coupling CheckReagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) Start->CheckReagents CheckAtmosphere Ensure Rigorous Inert Atmosphere CheckReagents->CheckAtmosphere OptimizeLigand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) CheckAtmosphere->OptimizeLigand Atmosphere OK OptimizeBase Change Base (e.g., K2CO3 -> K3PO4) OptimizeLigand->OptimizeBase OptimizeTemp Increase Temperature OptimizeBase->OptimizeTemp Success Successful Coupling OptimizeTemp->Success Improvement

Caption: Decision tree for troubleshooting a failing Suzuki-Miyaura reaction.

Generalized Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L2-R' Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product R-R' (Product) ReductElim->Product yields RX R-X (this compound) RX->OxAdd + R_M R'-M (e.g., R'B(OH)2) R_M->Transmetal +

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Reactions. The Stille Reaction. [Link]
  • chemeurope.com. Negishi coupling. [Link]
  • NROChemistry. Negishi Coupling. [Link]
  • Wikipedia. Negishi coupling. [Link]
  • Wikipedia. Heck reaction. [Link]
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • organic-chemistry.org.
  • OpenOChem Learn. Stille Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • J&K Scientific LLC. Stille Cross-Coupling. [Link]
  • Wikipedia. Stille reaction. [Link]
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
  • Anderson, K. W., et al. (2006). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2][3] This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 7-bromo-3-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy and comparative data from closely related analogues—7-bromoquinoline and 3-methoxyquinoline—to predict, interpret, and contextualize its spectral features. This approach not only offers a detailed spectral analysis but also illustrates the powerful predictive capacity of NMR in structural chemistry.

The Foundational Principles of Quinoline NMR

The quinoline ring system, a bicyclic heteroaromatic compound, presents a unique electronic landscape that is reflected in its NMR spectrum. The nitrogen atom in the pyridine ring and the fused benzene ring create a distinct pattern of chemical shifts for the seven aromatic protons and nine carbons. The introduction of substituents further perturbs this electronic environment, leading to predictable shifts in the NMR signals. Understanding these substituent effects is crucial for accurate spectral interpretation.[4][5][6]

Electron-donating groups (EDGs), such as a methoxy group (-OCH₃), tend to increase electron density at the ortho and para positions through resonance, causing an upfield shift (to lower ppm values) of the corresponding proton and carbon signals.[7] Conversely, electron-withdrawing groups (EWGs), like a bromine atom (-Br), decrease electron density, resulting in a downfield shift (to higher ppm values). The interplay of these effects in this compound dictates the precise chemical shifts of its nuclei.

Predicted ¹H NMR Spectral Analysis of this compound

By analyzing the known ¹H NMR data of 7-bromoquinoline and 3-methoxyquinoline, we can predict the spectrum of this compound with a high degree of confidence. The methoxy group at the 3-position is expected to significantly shield the protons at the 2 and 4-positions. The bromine at the 7-position will primarily influence the protons on the carbocyclic ring, namely H-5, H-6, and H-8.

Below is a table summarizing the predicted ¹H NMR chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) for this compound, alongside the experimental data for the comparative compounds.

Proton7-Bromoquinoline (Experimental)3-Methoxyquinoline (Experimental)This compound (Predicted)Rationale for Prediction
H-28.82 (dd)8.45 (d)~8.40 (d)Strong shielding from the 3-methoxy group will shift this proton significantly upfield.
H-48.05 (dd)7.12 (d)~7.05 (s)Significant upfield shift due to the para-like position relative to the methoxy group. The coupling to H-2 will be a small doublet.
H-57.62 (d)7.85 (dd)~7.80 (d)Minor influence from the 3-methoxy group; primarily dictated by the quinoline ring structure.
H-67.53 (dd)7.31 (m)~7.45 (dd)Influenced by the adjacent bromine at C-7, leading to a slight downfield shift compared to 3-methoxyquinoline.
H-88.17 (d)7.49 (dd)~8.10 (d)Expected to be the most downfield proton on the carbocyclic ring due to its proximity to the nitrogen and the deshielding effect of the bromine at the adjacent position.
3-OCH₃-3.67 (s)~3.70 (s)The electronic environment of the methoxy group is not expected to change significantly.

Predicted ¹³C NMR Spectral Analysis of this compound

Similarly, the ¹³C NMR spectrum of this compound can be predicted by considering the additive effects of the bromo and methoxy substituents on the chemical shifts of the parent quinoline ring.[8][9][10] The methoxy group will cause a significant downfield shift at C-3 (the ipso-carbon) and an upfield shift at the ortho (C-2, C-4) and para (C-4a) positions. The bromine atom will induce a downfield shift at C-7.

CarbonQuinoline (Experimental)7-Bromoquinoline (Predicted)3-Methoxyquinoline (Predicted)This compound (Predicted)
C-2150.3~150.5~145.0~145.2
C-3121.1~121.0~155.0~155.1
C-4136.0~136.2~110.0~110.2
C-4a128.2~129.0~127.0~127.5
C-5127.7~129.0~127.5~128.8
C-6126.5~128.5~127.0~128.0
C-7129.4~120.0~129.6~120.5
C-8129.4~131.0~129.2~130.8
C-8a148.4~148.6~147.0~147.2
3-OCH₃--~55.0~55.2

Experimental Protocols

To acquire high-quality NMR data for compounds like this compound, a standardized experimental protocol is essential.

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[11][12][13][14][15]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[11]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[16][17][18]

Visualization of Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key predicted through-bond correlations that would be observed in 2D NMR experiments, aiding in the definitive assignment of the ¹H and ¹³C signals.

Caption: Predicted COSY and HMBC correlations for this compound.

Comparative Analysis and Conclusion

The predicted NMR spectra of this compound provide a clear illustration of the additive nature of substituent effects on the quinoline scaffold. The electron-donating methoxy group at the 3-position induces a significant upfield shift in the signals of the pyridine ring protons (H-2 and H-4), while the electron-withdrawing bromine at the 7-position deshields the protons of the carbocyclic ring.

This guide serves as a comprehensive framework for the NMR spectral analysis of this compound. By combining foundational NMR principles with comparative data from structurally related compounds, we have provided a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. The included experimental protocols and visual aids further equip researchers with the necessary tools for the practical application of NMR in the structural elucidation of novel quinoline derivatives. The methodologies and analytical reasoning presented herein are broadly applicable to the characterization of other complex heterocyclic systems, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

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Introduction: The Analytical Challenge of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-3-methoxyquinoline

As a Senior Application Scientist, this guide provides a detailed comparison of mass spectrometry techniques for the analysis of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind analytical choices, ensuring robust and reliable characterization of this and similar heterocyclic compounds.

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Accurate determination of its molecular identity, purity, and fragmentation behavior is critical for its application in drug development and quality control. The molecule's key structural features—a quinoline core, a bromine atom, and a methoxy group—each present unique signatures and challenges for mass spectrometric analysis. This guide compares two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), providing the data and rationale to select the optimal method for your research objectives.

Foundational Mass Spectrometry of this compound

The molecular formula of this compound is C₁₀H₈BrNO. Its nominal molecular weight is 237 g/mol when using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). However, the most critical feature for its identification is the presence of bromine.

The Indispensable Isotopic Signature of Bromine

Nature provides a near-perfect internal marker for any bromine-containing compound. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.5% and 49.5%, respectively).[1] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragment ions. These peaks, separated by 2 mass-to-charge units (m/z), will have nearly equal intensities.[2] The detection of this M and M+2 pattern is the primary and most definitive evidence for the presence of a single bromine atom in the analyte.[3]

Predicted Fragmentation Pathways

Understanding the likely fragmentation of this compound is key to confirming its structure and developing targeted MS/MS methods. The fragmentation is dictated by the stability of the quinoline ring and the nature of its substituents.

  • Electron Impact (EI) Fragmentation: In a typical GC-MS experiment, high-energy electrons bombard the molecule, leading to extensive and predictable fragmentation.

    • Molecular Ion (M⁺): The initial event is the formation of the radical cation, which will exhibit the characteristic 1:1 isotopic pattern at m/z 237 and 239.

    • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da).[4][5] This would produce a significant fragment ion at m/z 222/224.

    • Loss of Formaldehyde (CH₂O): Another possible rearrangement for methoxy groups involves the loss of neutral formaldehyde (30 Da), leading to an ion at m/z 207/209.

    • Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (28 Da) to form a fragment at m/z 194/196.

    • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 158. This fragment would not have the bromine isotopic pattern.

  • Collision-Induced Dissociation (CID) in MS/MS: In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 238/240) is selected and fragmented. The fragmentation is typically less extensive than EI and focuses on the weakest bonds. The loss of a neutral methyl group or formaldehyde are also expected fragmentation pathways.

M [C₁₀H₈BrNO]⁺˙ m/z 237/239 F1 [M - •CH₃]⁺ m/z 222/224 M->F1 - •CH₃ F2 [M - CH₂O]⁺˙ m/z 207/209 M->F2 - CH₂O F3 [M - •Br]⁺ m/z 158 M->F3 - •Br F4 [M - •CH₃ - CO]⁺ m/z 194/196 F1->F4 - CO

Caption: Predicted EI fragmentation of this compound.

A Comparative Guide to Analytical Workflows

The choice between GC-MS and LC-MS depends on the analytical goal, sample matrix, and required sensitivity. Both are powerful techniques for the analysis of quinoline derivatives.[6][7][8]

Workflow 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[9] Given the structure of this compound, it is expected to be amenable to GC analysis.

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column DB-5MS Column Injector->Column IonSource EI Source (70 eV) Column->IonSource Oven Oven Ramp Analyzer Quadrupole Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector Sample Sample Sample->Injector cluster_LC Liquid Chromatograph cluster_MSMS Tandem Mass Spectrometer Pump HPLC Pump Autosampler Autosampler Pump->Autosampler LC_Column C18 Column Autosampler->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Q1 Q1 (Precursor Scan) ESI_Source->Q1 Q2 q2 (Collision Cell) Q1->Q2 Q3 Q3 (Product Scan) Q2->Q3 Solvent Solvent Solvent->Pump Sample Sample Sample->Autosampler

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The Strategic Reactivity of 7-Bromo-3-methoxyquinoline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active compounds. The strategic functionalization of the quinoline ring is therefore a critical endeavor, and the selection of the starting material can profoundly impact the efficiency and outcome of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 7-Bromo-3-methoxyquinoline with other bromoquinoline isomers, offering insights into how substituent positioning influences synthetic utility. We will delve into the electronic and steric factors governing reactivity in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, an aromatic bicyclic heterocycle, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications. The ability to precisely introduce various substituents onto the quinoline core is paramount for fine-tuning a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Bromoquinolines, in particular, serve as versatile precursors for such modifications, primarily through palladium-catalyzed cross-coupling reactions.

Understanding Reactivity: Electronic and Steric Effects at Play

The reactivity of a bromoquinoline in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The position of the bromine atom and the presence of other substituents on the quinoline ring dictate the ease of oxidative addition to a palladium(0) catalyst, a critical step in many cross-coupling catalytic cycles.[1]

  • Electronic Effects: The quinoline ring system is not uniformly electron-rich. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making positions 2 and 4 susceptible to nucleophilic attack.[2] Conversely, the benzene ring is more electron-rich and prone to electrophilic substitution, typically at positions 5 and 8.[2][3] A bromine atom attached to the electron-deficient pyridine ring is generally more reactive in palladium-catalyzed cross-coupling reactions than one on the carbocyclic ring. Furthermore, electron-withdrawing groups on the ring can enhance reactivity by making the carbon of the C-Br bond more electrophilic, while electron-donating groups can have the opposite effect.

  • Steric Effects: The steric hindrance around the C-Br bond can also significantly impact reactivity. Bulky substituents adjacent to the bromine atom can impede the approach of the palladium catalyst, slowing down the rate of oxidative addition.

In the case of This compound , we have a methoxy group, which is an electron-donating group, at the 3-position and a bromine atom at the 7-position on the carbocyclic ring. The methoxy group at the 3-position can influence the overall electron density of the ring system, potentially modulating the reactivity at the 7-position. The bromine at the 7-position is on the more electron-rich benzene ring and is relatively unhindered sterically.

Comparative Reactivity in Key Cross-Coupling Reactions

Let's explore the expected reactivity of this compound in comparison to other bromoquinoline isomers in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds, coupling an organoboron species with an organohalide.[4][5][6][7] The general trend for halide reactivity in Suzuki coupling is I > Br > Cl > F, reflecting the bond dissociation energies.[1]

Reactivity Comparison:

Bromoquinoline IsomerPosition of BromineExpected Relative Reactivity in Suzuki CouplingRationale
This compound 7 (Benzene ring)ModerateBromine on the electron-richer carbocyclic ring. The electron-donating methoxy group at position 3 may slightly decrease the reactivity of the C-Br bond.
3-Bromoquinoline 3 (Pyridine ring)HighBromine is on the electron-deficient pyridine ring, making the carbon of the C-Br bond more electrophilic and susceptible to oxidative addition.[4]
6-Bromoquinoline 6 (Benzene ring)ModerateSimilar to the 7-bromo isomer, with the bromine on the carbocyclic ring.
8-Bromoquinoline 8 (Benzene ring)Moderate to LowWhile on the carbocyclic ring, the "peri" interaction with the nitrogen lone pair can influence its reactivity. Steric hindrance from a potential coordinating nitrogen might play a role.
2-Bromoquinoline 2 (Pyridine ring)HighPositioned on the electron-deficient pyridine ring, adjacent to the nitrogen, leading to high reactivity.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoquinoline, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides, a transformation of immense importance in pharmaceuticals.[8][9][10] The reactivity trends are generally similar to those observed in Suzuki coupling.

Reactivity Comparison:

Bromoquinoline IsomerPosition of BromineExpected Relative Reactivity in Buchwald-Hartwig AminationRationale
This compound 7 (Benzene ring)ModerateBromine on the carbocyclic ring. The methoxy group's electronic effect might slightly disfavor the reaction compared to unsubstituted analogs on the benzene ring.
3-Bromoquinoline 3 (Pyridine ring)HighThe electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition.[8]
6-Bromoquinoline 6 (Benzene ring)ModerateBromine is on the carbocyclic ring. A study on 6-bromo-2-chloroquinoline showed selective amination at the 6-position (C-Br bond) over the 2-position (C-Cl bond), highlighting the nuanced reactivity.[11]
2-Bromoquinoline 2 (Pyridine ring)HighThe C-Br bond at the 2-position is highly activated due to its position on the electron-poor pyridine ring.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord Ar-Pd(II)(Br)L_n OxAdd->AmineCoord + Amine Amido Ar-Pd(II)(NR'R'')L_n AmineCoord->Amido - HBr (+ Base) Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Reactivity Comparison:

Bromoquinoline IsomerPosition of BromineExpected Relative Reactivity in Sonogashira CouplingRationale
This compound 7 (Benzene ring)ModerateReactivity is expected to be comparable to other bromoquinolines with the halogen on the carbocyclic ring.
3-Bromoquinoline 3 (Pyridine ring)HighThe activated C-Br bond on the electron-deficient pyridine ring is expected to undergo oxidative addition more readily.
Di-substituted Quinolines Multiple PositionsVaries based on halideIn di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, the more reactive halide (iodide) will preferentially react.[12] For substrates with the same halide at different positions, the more electrophilic site will be more reactive.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
  • Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol).[1]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol or 1,4-dioxane/water.[1][4]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.[1][4]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromoquinoline (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), and a base such as sodium tert-butoxide (1.4 mmol) in a sealed tube.[14]

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or THF.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite, concentrated, and purified by column chromatography.

General Procedure for Sonogashira Coupling of a Bromoquinoline
  • Reaction Setup: To a solution of the bromoquinoline (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: The reaction mixture is typically filtered to remove the amine salt, concentrated, and the residue is purified by column chromatography.

Conclusion

While direct, side-by-side comparative data for this compound is not extensively documented, a comprehensive understanding of the electronic and steric factors governing the reactivity of the quinoline ring system allows for informed predictions. The position of the bromine atom is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, with halogens on the electron-deficient pyridine ring being significantly more reactive than those on the carbocyclic ring.

This compound, with its bromine on the benzene ring, is expected to exhibit moderate reactivity, making it a valuable and versatile building block. The presence of the methoxy group at the 3-position can subtly modulate this reactivity and may offer advantages in terms of selectivity in poly-functionalized molecules. For synthetic chemists, understanding these nuances is key to designing efficient and successful synthetic routes towards novel and impactful quinoline-based compounds.

References

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  • Cowden, C. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8882.
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A Comparative Guide to the Biological Activity of 7-Bromo-3-methoxyquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides an in-depth comparison of the biological potential of 7-Bromo-3-methoxyquinoline against other key quinoline derivatives. We will dissect the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols for researchers in drug discovery.

The Quinoline Core: A Versatile Pharmacophore

The quinoline framework, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural landscape for molecular design.[3] The strategic placement of various functional groups can dramatically alter the molecule's properties, influencing everything from target binding affinity to metabolic stability.[4][5][6] Our focus, this compound, combines two key substituents known to modulate bioactivity: a halogen (bromine) and an electron-donating group (methoxy). This combination is particularly intriguing for its potential to enhance therapeutic efficacy.[1][7]

Comparative Analysis of Biological Activity

While specific public data on this compound is nascent, we can extrapolate its potential and compare it to well-studied analogues by examining established structure-activity relationships. The introduction of bromine and methoxy groups onto the quinoline scaffold is a known strategy for enhancing anticancer properties.[7]

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and the inhibition of critical signaling pathways like EGFR, VEGFR-2, and PI3K/Akt.[8][9][10] The presence of a bromine atom, particularly at positions 5, 7, or 8, is strongly correlated with enhanced antiproliferative activity.[1][7]

The rationale behind this enhancement is twofold: the bromine atom increases the molecule's lipophilicity, potentially improving cell membrane permeability, and its electronegativity can facilitate stronger interactions with target proteins. Studies on highly brominated methoxyquinolines have shown significant inhibitory effects against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon adenocarcinoma), and C6 (glioma).[1] For example, compounds featuring bromine atoms at the C-5 and C-7 positions demonstrated significant inhibition of cancer cell proliferation.[1]

Below is a comparative summary of the cytotoxic activity of various quinoline derivatives against common cancer cell lines.

Compound/DerivativeSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Gefitinib (Control) 4-AnilinoquinazolineBGC-823 (Gastric)18.32[10]
Compound 1f 7-Fluoro-4-(3'-ethynylphenylamino)quinolineBGC-823 (Gastric)1.15[10]
Compound 2i 8-Methoxy-4-(3'-ethynylphenylamino)quinolineBGC-823 (Gastric)1.21[10]
Compound 3b Quinoline-based dihydrazoneMCF-7 (Breast)7.016[11]
Compound 3c Quinoline-based dihydrazoneMCF-7 (Breast)7.05[11]
Compound 11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon)5.45 µg/mL[1]
MnL₂ Complex Bromo-methoxy Schiff base complexMCF-7 (Breast)3.0 µg/mL[12][13]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of potency. A lower value indicates higher potency.

The data clearly indicates that substitutions at positions 7 and 8 with groups like fluoro and methoxy, especially when combined with an anilino side chain, can produce highly potent anticancer agents, often superior to the standard drug Gefitinib.[10] The potent activity of the dibromo-dimethoxy derivative (Compound 11) further underscores the synergistic potential of combining bromo and methoxy groups.[1]

Antimicrobial Activity

The quinoline scaffold is the backbone of several critical antibacterial drugs.[14] Synthetic derivatives are frequently evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3][15] The mechanism often involves targeting essential bacterial enzymes or disrupting cell wall integrity.[15][16]

Structure-activity studies reveal that the antimicrobial spectrum and potency are highly dependent on the substitution pattern. While some derivatives show broad-spectrum activity, others may be more effective against specific bacterial types.[3] For instance, certain novel quinoline derivatives have shown excellent activity against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[15][16]

Compound/DerivativeSubstitution PatternTarget OrganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Ciprofloxacin (Control) FluoroquinoloneB. cereusMIC: 12.5 µg/mL[15]
Compound 2 6-amino-4-methyl-quinoline-2-one derivativeB. cereusMIC: 1.56 µg/mL[15]
Compound 6 6-amino-4-methyl-quinoline-2-one derivativeB. cereusMIC: 3.12 µg/mL[15]
Compound 62 Quinoline scaffoldE. coliMIC: 3.125 nmol/mL[3]
Compound 95 Novel quinolone derivativeVarious strains"Excellent activity"[3]

Note: MIC is the Minimum Inhibitory Concentration required to prevent visible growth. A lower value indicates higher potency.

The data highlights that engineered quinoline derivatives can significantly outperform standard antibiotics like ciprofloxacin against specific bacterial strains.[15] The structural features of this compound suggest it would be a promising candidate for antimicrobial screening.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a research priority.[17] Quinoline-based molecules have been developed to target key inflammatory mediators and enzymes such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α.[4][5] The nature and position of substituents dictate the specific anti-inflammatory target. For example, quinolines with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group can act as TRPV1 antagonists.[4][5]

A common and effective in vitro screening method involves assessing a compound's ability to prevent the denaturation of proteins, such as bovine serum albumin (BSA), as protein denaturation is a hallmark of inflammation.[18]

Compound/DerivativeAssay MethodConcentration% InhibitionReference
Diclofenac Sodium (Control) Inhibition of BSA Denaturation300 µg/mL71.01%[18]
Spondias mombin (Aqueous Extract) Inhibition of BSA Denaturation300 µg/mL62.31%[18]
Rhodomonas sp. Peptides (Pepsin) Inhibition of Albumin Denaturation500 µg/mL89%[19]
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 cellsNot specified"Appreciable anti-inflammation affinities"[20]

The results show that natural product extracts and specific quinoline derivatives can exhibit significant anti-inflammatory activity.[18][20] The anti-inflammatory potential of this compound would likely depend on its ability to interact with key inflammatory enzymes or signaling proteins, a property that warrants experimental investigation.

Key Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems, including necessary controls for reliable and reproducible data.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The intensity of the purple color is directly proportional to the number of viable cells.[22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL).[23] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control (e.g., Cisplatin) in the culture medium.[13] Replace the old medium with the medium containing the test compounds. Include a "vehicle control" (medium with the solvent, e.g., DMSO) and a "blank" (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[23]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22][24] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the supernatant. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[21][22] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: Agar Well Diffusion for Antimicrobial Activity

This method is a standard, cost-effective technique for screening the antimicrobial activity of test compounds.[25][26][27] It relies on the diffusion of the compound from a well through the agar, creating a concentration gradient that inhibits the growth of a seeded microorganism.[27]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize it by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in sterile broth, adjusting its turbidity to match the 0.5 McFarland standard.[28]

  • Lawn Culture: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plates to create a uniform lawn.[25][28]

  • Well Creation: Use a sterile cork borer (typically 6 mm in diameter) to punch uniform wells into the agar.[25][26]

  • Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the designated wells.[26] Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (e.g., DMSO) as a negative control.[29]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.[26]

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[26][29]

  • Data Measurement: After incubation, measure the diameter of the clear zone of inhibition (where bacterial growth is suppressed) around each well in millimeters (mm).[27][29] A larger zone diameter indicates greater antimicrobial activity.

Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a simple and rapid preliminary screening for anti-inflammatory activity. It is based on the principle that the denaturation of tissue proteins is a key cause of inflammatory diseases.[18] An agent that can inhibit protein denaturation is likely to have anti-inflammatory properties.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 50-500 µg/mL). Add 0.5 mL of a 1% aqueous solution of Bovine Serum Albumin (BSA).[19]

  • Controls: Prepare a control mixture containing 0.5 mL of 1% BSA and 0.5 mL of distilled water. Use a standard anti-inflammatory drug like Diclofenac Sodium as a positive control.[18]

  • Incubation: Incubate all samples at 37°C for 20 minutes.[18][19]

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[19]

  • Cooling and Buffering: After heating, allow the samples to cool to room temperature. Add 2.5 mL of phosphate buffer (pH 6.3) to each tube.[18]

  • Absorbance Measurement: Measure the turbidity of the samples using a spectrophotometer at a wavelength of 660 nm.[18]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated.

SAR_Logic cluster_core Core Scaffold & Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Quinoline Core Substituents Substituents (Position & Nature) Core->Substituents Modification Properties Lipophilicity Electronic Effects Steric Hindrance Metabolic Stability Substituents->Properties Dictates Bromine 7-Bromo Group (Halogen) Substituents->Bromine Methoxy 3-Methoxy Group (Electron Donating) Substituents->Methoxy Anticancer Anticancer Properties->Anticancer Influences Antimicrobial Antimicrobial Properties->Antimicrobial AntiInflammatory Anti-inflammatory Properties->AntiInflammatory Bromine->Anticancer + Potency Methoxy->Anticancer + Potency

Caption: Logical flow of structure-activity relationships for substituted quinolines.

MTT_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Incubate Overnight (Allow Adherence) step1->step2 step3 3. Treat Cells with Quinoline Derivatives step2->step3 step4 4. Incubate for 24-72h step3->step4 step5 5. Add MTT Reagent to each well step4->step5 step6 6. Incubate for 2-4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan Crystals with DMSO step6->step7 step8 8. Read Absorbance at 570 nm step7->step8 end End: Calculate % Viability & IC₅₀ step8->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

EGFR_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Quinoline Quinoline Derivative (e.g., this compound) Quinoline->EGFR Inhibits (Potential Mechanism) Cell_Response Cell Proliferation Survival Angiogenesis PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response

Caption: Potential mechanism: Inhibition of the EGFR signaling pathway.

Conclusion

The strategic functionalization of the quinoline scaffold is a highly effective approach in modern drug discovery. The analysis of related compounds strongly suggests that this compound is a promising candidate for development as an anticancer, antimicrobial, or anti-inflammatory agent. The presence of the 7-bromo and 3-methoxy groups provides a foundation for potent biological activity, particularly in the realm of oncology. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this and other novel quinoline derivatives, paving the way for the discovery of next-generation therapeutics.

References

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A Comparative Guide to the Synthesis of 7-Bromo-3-methoxyquinoline: A Modern Approach to a Key Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Specifically, functionalized quinolines such as 7-Bromo-3-methoxyquinoline serve as critical intermediates in the synthesis of more complex drug candidates, where the bromine atom at the C7 position provides a versatile handle for further elaboration via cross-coupling reactions, and the methoxy group at C3 modulates the electronic properties and metabolic stability of the molecule.

Historically, the synthesis of such polysubstituted quinolines has relied on classical named reactions that often require harsh conditions, multiple steps, and can result in modest yields and challenging purification procedures. This guide presents a comprehensive validation of a new, modern synthetic route for this compound, objectively comparing it against a traditional, yet viable, classical pathway. We will provide detailed experimental protocols, comparative performance data, and mechanistic insights to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.

Visualizing the Synthetic Strategies

To provide a high-level overview, the two synthetic pathways—Classical and Modern—are outlined below. Each strategy begins from different, readily available starting materials and employs fundamentally distinct chemical transformations to arrive at the target molecule.

G cluster_0 Synthetic Validation Workflow Start Target: this compound Classical Route 1: Classical (Combes Synthesis) Start->Classical Retrosynthesis Modern Route 2: Modern (Pd-Catalyzed C-O Coupling) Start->Modern Retrosynthesis Compare Performance Comparison Classical->Compare Modern->Compare Conclusion Validated Route Selection Compare->Conclusion

Caption: High-level workflow for the validation of synthetic routes.

Route 1: The Classical Approach via Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, is a robust and time-honored method for constructing the quinoline core from an aniline and a β-diketone under acidic conditions.[1] Our classical approach adapts this reaction to build the desired 7-bromoquinoline skeleton directly.

Causality of Experimental Design: The choice of 3-bromoaniline as the starting material directly installs the required bromine at the C7 position. The regioselectivity is dictated by the cyclization of the intermediate enamine derived from the aniline; the cyclization onto the benzene ring occurs para to the amino group, which corresponds to the C7 position in the final quinoline product.[2][3] We utilize ethyl 3,3-dimethoxypropanoate as a synthetic equivalent of ethyl 3-oxopropanoate, which hydrolyzes in situ under the strong acidic conditions (concentrated sulfuric acid) to generate the necessary β-ketoester for the condensation. Sulfuric acid serves as both the catalyst and a powerful dehydrating agent, driving the cyclization and subsequent aromatization to completion.[4]

G cluster_classical Classical Route: Combes Synthesis SM1 3-Bromoaniline Condition H₂SO₄ (conc.) Heat SM1->Condition SM2 Ethyl 3,3-dimethoxypropanoate SM2->Condition Product This compound Condition->Product Condensation, Cyclization, Aromatization

Caption: Reaction scheme for the one-pot classical synthesis.

Experimental Protocol: Classical Synthesis

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • Ethyl 3,3-dimethoxypropanoate (1.2 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add concentrated sulfuric acid.

  • Cool the acid to 0 °C in an ice bath. Slowly add 3-bromoaniline (1.0 equiv) to the stirred acid, maintaining the temperature below 10 °C.

  • Once the aniline is fully dissolved, add ethyl 3,3-dimethoxypropanoate (1.2 equiv) dropwise.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110 °C.

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide (NaOH) solution until the pH is ~8. This step must be performed with caution in a well-ventilated fume hood due to the exothermic nature of the neutralization.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford pure this compound.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected in the range of 120-130 °C (based on the isomer 7-Bromo-3-methoxyisoquinoline's m.p. of 120-125 °C).[5]

  • ¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts (δ, ppm) would include a singlet for the methoxy group (~4.0 ppm), a singlet for H2 (~8.8 ppm), a singlet for H4 (~7.9 ppm), and signals for the aromatic protons H5, H6, and H8 in the 7.5-8.2 ppm range, consistent with the spectrum of 7-bromoquinoline.[6]

Route 2: A Modern Approach via Palladium-Catalyzed C-O Coupling

Modern synthetic chemistry offers more targeted and often milder alternatives to classical methods. Our proposed new route leverages the precision of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination reaction, which has been extended to C-O bond formation.[7][8][9] This two-step route offers superior control and is amenable to a wider range of functional groups.

Causality of Experimental Design:

  • Step 1 - Synthesis of 3,7-Dibromoquinoline: We begin by synthesizing the dibrominated precursor. This can be achieved via a Skraup synthesis using 3,5-dibromoaniline, a reaction known to produce such scaffolds.[10] This precursor provides two distinct bromine atoms for selective functionalization.

  • Step 2 - Selective Methoxylation: The key to this route is the selective reaction at the C3 position over the C7 position. The C3 position in the quinoline ring is electronically distinct from the C7 position. It is part of the heterocyclic ring and is influenced by the nitrogen atom, making the C3-Br bond potentially more reactive towards certain palladium catalytic cycles compared to the C7-Br bond on the carbocyclic ring.[11][12] By carefully selecting the palladium catalyst, ligand, and base, we can achieve a selective Buchwald-Hartwig C-O coupling with sodium methoxide, replacing the C3-Br with a methoxy group while leaving the C7-Br intact for future diversification.[13][14]

G cluster_modern Modern Route: Selective Pd-Catalyzed Methoxylation SM1 3,5-Dibromoaniline Step1 Skraup Synthesis SM1->Step1 Intermediate 3,7-Dibromoquinoline Step1->Intermediate Step2 Pd-Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) NaOt-Bu, NaOMe Toluene, Heat Intermediate->Step2 Selective Buchwald-Hartwig C-O Coupling Product This compound Step2->Product Selective Buchwald-Hartwig C-O Coupling

Caption: Reaction scheme for the two-step modern synthesis.

Experimental Protocol: Modern Synthesis

Step 1: Synthesis of 3,7-Dibromoquinoline

  • This intermediate can be prepared following established literature procedures, such as a Skraup reaction with 3,5-dibromoaniline, glycerol, sulfuric acid, and an oxidizing agent.[10]

Step 2: Selective Synthesis of this compound Materials:

  • 3,7-Dibromoquinoline (1.0 equiv)

  • Sodium methoxide (NaOMe, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3,7-dibromoquinoline (1.0 equiv), sodium methoxide (1.5 equiv), sodium tert-butoxide (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS for the consumption of the starting material and the formation of the mono-methoxylated product.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield pure this compound.

Performance Comparison: Classical vs. Modern Route

The choice of a synthetic route in a research or industrial setting is a multi-faceted decision. The following table provides an objective comparison of the two routes based on key performance indicators.

MetricRoute 1: Classical (Combes)Route 2: Modern (Pd-Catalyzed)Analysis & Justification
Number of Steps 1 (One-pot)2The classical route is more convergent, which is advantageous for process efficiency.
Overall Yield Moderate (~30-40%)Good to Excellent (~60-75%)Palladium-catalyzed reactions are known for their high efficiency and yield, significantly outperforming the often lower-yielding classical named reactions.
Reaction Conditions Harsh (Conc. H₂SO₄, >100 °C)Mild to Moderate (100 °C, neutral solvent)The modern route avoids strongly acidic and corrosive media, making it safer and compatible with more sensitive functional groups.
Scalability ChallengingFavorableThe harsh, exothermic workup of the Combes synthesis is difficult to manage on a large scale. The modern route uses standard extraction and chromatography, which are more scalable.
Purification Difficult (multiple byproducts)StraightforwardThe Combes reaction can produce regioisomeric byproducts, making purification tedious. The high selectivity of the Pd-catalyzed step leads to a cleaner reaction profile.
Cost of Reagents Low (bulk chemicals)High (Pd catalyst, phosphine ligand)The primary drawback of the modern route is the high cost of the catalyst system, although catalyst loading is low.
Green Chemistry Poor (strong acid waste)Better (less hazardous waste)The modern route generates less hazardous waste and avoids the use of concentrated sulfuric acid, aligning better with green chemistry principles.

Conclusion and Recommendation

This guide validates a modern, two-step synthetic route to this compound that offers significant advantages over the classical one-pot Combes synthesis.

  • The Classical Route remains a viable option for small-scale synthesis where cost is the primary driver and access to specialized catalysts is limited. Its one-pot nature is appealing, but it is hampered by harsh conditions, moderate yields, and difficult purification.

  • The Modern Route represents a superior strategy for applications where yield, purity, and scalability are paramount. Despite the higher upfront cost of the palladium catalyst and ligand, the significantly higher overall yield, milder conditions, and cleaner reaction profile make it the recommended approach for drug development and process chemistry. The selectivity of the Buchwald-Hartwig C-O coupling is the key enabling feature, allowing for a controlled and efficient synthesis of the target molecule.

For researchers and drug development professionals, the adoption of this modern pathway can accelerate discovery timelines by providing reliable access to high-purity this compound, a valuable intermediate for building the next generation of therapeutics.

References

  • Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate. TradeIndia. [URL: https://www.tradeindia.com/products/7-bromo-3-methoxyisoquinoline-c10323386.html]
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  • Patil, S. A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iipseries.org/papers/10.9734.bpi.ftcmsnt.2024.v3.12.08.php]
  • PubChem. 7-bromo-4-N-methoxyquinoline-3,4-diamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/146561639]
  • Sun, C-L., & Shi, Z-J. (2014). Transition-Metal-Free C-H Activation and Functionalization. Chemical Reviews, 114(18), 9219-9280.
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Wu, Y., & Li, J. (2015). Palladium-Catalyzed C–H Activation/C–O Cyclization. Topics in Current Chemistry, 370, 147-179.
  • Ye, S., & Wu, J. (2011). Selective Palladium-Catalyzed C–O Bond Formation from Aryl Halides and Alcohols.

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Comparative Guide to Catalysts for the Synthesis of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-3-methoxyquinoline is a crucial heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. The strategic placement of the bromine atom at the C7 position and the methoxy group at the C3 position offers versatile handles for further chemical modifications, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound and its analogs, offering insights into their mechanisms, experimental protocols, and overall performance.

The classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and can suffer from low yields and poor regioselectivity.[1][2] Modern synthetic strategies have increasingly focused on transition-metal catalysis to overcome these limitations, offering milder reaction conditions and improved control over the final product. This guide will primarily focus on palladium and copper-catalyzed systems, which have emerged as the most prominent and effective catalysts for constructing the quinoline core with the desired substitution pattern.

Palladium-Catalyzed Methodologies: A Versatile Approach

Palladium catalysis has become a cornerstone of modern organic synthesis due to its remarkable efficiency in facilitating a wide array of cross-coupling reactions.[3] In the context of quinoline synthesis, palladium catalysts have been instrumental in developing novel and efficient routes.

Mechanism of Palladium-Catalyzed Quinoline Synthesis

A common palladium-catalyzed approach to substituted quinolines involves the coupling of an appropriately substituted aniline with an alkyne or an α,β-unsaturated carbonyl compound.[4] The general catalytic cycle for a Sonogashira coupling-based quinoline synthesis is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by a transmetalation with a copper acetylide. Subsequent reductive elimination yields the coupled product, which can then undergo cyclization to form the quinoline ring.

dot graph "Palladium_Catalyzed_Quinoline_Synthesis" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)" -> "Aryl-Pd(II)-X" [label=" Oxidative\n Addition"]; "Aryl-Pd(II)-X" -> "Aryl-Pd(II)-Alkyne" [label=" Transmetalation"]; "Aryl-Pd(II)-Alkyne" -> "Pd(0)" [label=" Reductive\n Elimination"]; "Aryl-Pd(II)-Alkyne" -> "Cyclization" [color="#34A853"]; "Cyclization" -> "Quinoline" [color="#34A853"];

{rank=same; "Pd(0)"; "Aryl-Pd(II)-Alkyne"}; } caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Quinoline Synthesis."

Experimental Protocol: Palladium-Catalyzed Synthesis

A representative protocol for the synthesis of a 3-substituted quinoline derivative is as follows:

  • To a solution of 2-iodoaniline and a terminal alkyne in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a ligand (e.g., PPh₃, Xantphos).[4]

  • Add a copper co-catalyst (e.g., CuI) and a base (e.g., Et₃N, Cs₂CO₃).[4]

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with a suitable solvent and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Performance Data and Comparison

The choice of palladium catalyst, ligand, and reaction conditions significantly impacts the yield and selectivity of the reaction. The following table summarizes the performance of different palladium-based catalytic systems for the synthesis of quinoline derivatives.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃NaOAcDMF10067-76[4]
Pd₂(dba)₃XantphosCs₂CO₃Toluene11063-96[4]
Pd(TFA)₂NoneNoneDioxane10026[5]
Pd(OAc)₂2,2'-bipyridineTFATHF9012[6]

Key Insights:

  • The combination of Pd(OAc)₂ with PPh₃ provides good yields for the synthesis of 3-substituted quinolin-2(1H)-ones.[4]

  • For more complex substrates, the use of bulky electron-rich ligands like Xantphos in conjunction with Pd₂(dba)₃ can lead to excellent yields.[4]

  • Ligandless palladium catalysts or those with simple ligands can be less effective, resulting in lower yields.[5][6]

Copper-Catalyzed Pathways: An Economical Alternative

Copper catalysis offers a more cost-effective and environmentally friendly alternative to palladium for certain transformations. Copper catalysts have been successfully employed in C-H activation and cross-coupling reactions for the synthesis of nitrogen-containing heterocycles.[7]

Mechanism of Copper-Catalyzed Quinoline Synthesis

Copper-catalyzed quinoline syntheses often proceed through a modified Friedländer annulation or a coupling-cyclization pathway.[1][8] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10] The reaction can be catalyzed by either acids or bases.[8] A proposed mechanism for a copper-catalyzed C-H/N-H cross-coupling is shown below.

dot graph "Copper_Catalyzed_Quinoline_Synthesis" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Cu(I)" -> "Cu(III) Intermediate" [label=" Oxidative\n Addition"]; "Cu(III) Intermediate" -> "C-N Coupled Product" [label=" Reductive\n Elimination"]; "C-N Coupled Product" -> "Quinoline" [label=" Cyclization/\n Dehydration"]; "C-N Coupled Product" -> "Cu(I)" [label=" Catalyst\n Regeneration"];

{rank=same; "Cu(I)"; "C-N Coupled Product"}; } caption: "Proposed Catalytic Cycle for Copper-Catalyzed Quinoline Synthesis."

Experimental Protocol: Copper-Catalyzed Synthesis

A general procedure for a copper-catalyzed synthesis of a quinoline derivative is as follows:

  • In a reaction vessel, combine the substituted aniline, the coupling partner (e.g., an α,β-unsaturated ketone), the copper catalyst (e.g., CuI, Cu(OAc)₂), and a base (e.g., K₂CO₃, NaH).

  • Add a suitable solvent (e.g., DMSO, DMF).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Performance Data and Comparison

Copper-catalyzed methods can be highly effective, particularly for specific substrate combinations. The table below compares different copper-based systems.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
CuINaOMeDMFRefluxModerate[11]
Cu(OAc)₂K₂CO₃DMSO120Good[12]
Copper(II) complexesNaHDMF140Variable[13][14]

Key Insights:

  • CuI in the presence of a strong base like sodium methoxide is effective for nucleophilic substitution reactions on bromoquinolines.[11]

  • Cu(OAc)₂ is a versatile catalyst for C-H/N-H cross-coupling reactions to form biheteroaryls.[12]

  • The formation of stable copper(II) complexes with the product can sometimes hinder the catalytic cycle, requiring specific workup procedures.[13][14]

Alternative Catalytic Systems

While palladium and copper dominate the field, other catalytic systems have shown promise for the synthesis of quinolines. These include:

  • Lewis Acids: Catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and iodine have been used to promote the Friedländer synthesis.[9]

  • Gold Catalysts: Gold catalysis can enable the reaction to proceed under milder conditions.[8]

  • Transition-Metal-Free Methods: Some protocols utilize strong bases or high temperatures to achieve cyclization without a metal catalyst.[10]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives has been significantly advanced by the development of transition-metal-catalyzed methodologies. Palladium-based catalysts offer high versatility and efficiency for a broad range of substrates, albeit at a higher cost. Copper-catalyzed systems provide a more economical and sustainable alternative, with ongoing research expanding their scope and effectiveness.

The choice of catalyst ultimately depends on the specific target molecule, available starting materials, and desired reaction conditions. For complex, multi-step syntheses where high yields are paramount, palladium catalysis often remains the preferred choice. For large-scale production and greener synthetic routes, the continued development of efficient copper-based and other alternative catalytic systems is crucial. Future research will likely focus on developing more active and selective catalysts that operate under even milder conditions, further enhancing the accessibility of this important class of compounds.

References

  • Friedländer synthesis. In Wikipedia.
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  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3248–3249.
  • Li, J. J. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 531-563). John Wiley & Sons, Inc.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wang, G.-W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(53), 33565-33569.
  • Chen, J., et al. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. RSC Advances, 10(18), 10747-10751.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21334-21361.
  • Liang, Y., et al. (2020).
  • van der Westhuyzen, C. W., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2514–2524.
  • Liang, Y., et al. (2020). Synthesis of isoquinolinone via palladium-catalyzed C–H activation... ResearchGate.
  • Santillan, R., et al. (2021). Palladium-Catalyzed Generation of ortho-Quinone Methides. A Three-Component Synthesis of L-Shaped Dimeric Steroidal Scaffolds. The Journal of Organic Chemistry, 86(5), 4112-4120.
  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents.
  • Gandon, V., & Fensterbank, L. (2023). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 28(15), 5707.
  • CHEM21 Case Study: Copper Mediated C-H Activation for the Synthesis of 1,2,3,4-Tetrahydroquinolines. ACS GCI Pharmaceutical Roundtable.
  • Douglas, C. J., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 5895–5899.
  • Reddy, T. S., et al. (2023). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(45), 42689–42701.
  • Li, X., et al. (2017). Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 15(3), 539-543.
  • Li, M., et al. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. International Journal of Heterocyclic Chemistry, 7(1), 1-8.
  • Li, M., et al. (2017). Copper-catalyzed hydrolysis of bromoisoquinolines: Preparation of hydroxyisoquinolines. ResearchGate.

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A Comparative Crystallographic Guide to 7-Bromo-3-methoxyquinoline Derivatives: Elucidating Structure for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Quinolines, privileged scaffolds in medicinal chemistry, exhibit a wide array of biological activities, and their halogenated and methoxylated derivatives are of particular interest.[1] This guide provides a comprehensive comparison of the X-ray crystallographic features of quinoline derivatives, with a specific focus on elucidating the structural impact of bromine and methoxy substitutions, framing a predictive lens for the 7-bromo-3-methoxyquinoline class.

While a dedicated crystal structure for a this compound derivative is not yet publicly available, a comparative analysis of closely related structures provides invaluable insights into the expected molecular geometry, packing arrangements, and intermolecular interactions. This guide will leverage published crystallographic data for 7-bromo-8-hydroxyquinoline and 3,6,8-trimethoxyquinoline to dissect the influence of these key substituents on the quinoline framework.

The Influence of Bromine and Methoxy Groups on the Quinoline Scaffold: A Comparative Analysis

The introduction of bromine and methoxy groups to the quinoline ring system imparts significant changes to its electronic and steric properties, which in turn dictate the crystal packing and potential for intermolecular interactions.

7-Bromo Substitution: The presence of a bromine atom at the 7-position, as seen in the crystal structure of 7-bromo-8-hydroxyquinoline, introduces a bulky and electronegative substituent.[2][3] This can lead to the formation of halogen bonds and influence the planarity of the quinoline ring system. In the solid state, molecules of 7-bromo-8-hydroxyquinoline pack as hydrogen-bonded dimers due to the interplay between the hydroxyl and quinoline nitrogen atoms.[3]

3-Methoxy Substitution: The methoxy group, as exemplified by the crystal structure of 3,6,8-trimethoxyquinoline, is a key influencer of molecular conformation and crystal packing.[4][5] The orientation of the methoxy group relative to the quinoline ring can vary, affecting the overall molecular shape. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the stability of the crystal lattice.

By comparing these individual effects, we can anticipate that a this compound derivative will exhibit a complex interplay of steric hindrance from the bromine atom and potential for hydrogen bonding involving the methoxy group. The relative positioning of these substituents will be crucial in determining the final crystal structure.

Comparative Crystallographic Data

To provide a quantitative basis for comparison, the following table summarizes key crystallographic parameters for relevant quinoline derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
7-Bromo-8-hydroxyquinolineC₉H₆BrNOMonoclinicP2₁/c10.352(2)4.021(1)20.257(4)100.21(3)[2][3]
3,6,8-TrimethoxyquinolineC₁₂H₁₃NO₃MonoclinicP2₁/n8.234(2)15.098(4)8.868(2)98.45(3)[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel this compound Derivative

This section outlines a generalized, yet detailed, protocol for obtaining and analyzing the crystal structure of a new this compound derivative. This protocol is a synthesis of best practices observed in the crystallographic studies of related compounds.[6][7]

1. Synthesis and Crystallization:

  • Synthesis: Novel this compound derivatives can be synthesized via established methods, such as the bromination of a corresponding 3-methoxyquinoline precursor or a nucleophilic substitution of a di-bromo quinoline with sodium methoxide.[1][5][8]

  • Purification: The synthesized compound must be purified to a high degree, typically by column chromatography followed by recrystallization.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane, chloroform).

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystallographic Analysis

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Elucidation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow from synthesis to final crystal structure determination.

Predictive Structural Insights for this compound Derivatives

Based on the comparative data, the following structural features can be anticipated for this compound derivatives:

  • Molecular Conformation: The quinoline ring is expected to be largely planar, though minor deviations may occur due to the steric bulk of the bromine atom. The orientation of the 3-methoxy group will be a key determinant of the overall molecular shape.

  • Intermolecular Interactions: A variety of non-covalent interactions are likely to govern the crystal packing. These may include π-π stacking interactions between the quinoline rings, C-H···π interactions, and potentially weak C-H···O hydrogen bonds involving the methoxy group. The presence of the bromine atom at the 7-position also introduces the possibility of halogen bonding (C-Br···X), which can significantly influence the supramolecular architecture.

Molecular Interactions Diagram

G cluster_interactions Potential Intermolecular Interactions Derivative This compound Derivative Pi_Stacking π-π Stacking Derivative->Pi_Stacking Halogen_Bonding Halogen Bonding (C-Br···X) Derivative->Halogen_Bonding H_Bonding Weak Hydrogen Bonding (C-H···O) Derivative->H_Bonding CH_Pi C-H···π Interactions Derivative->CH_Pi

Caption: Potential intermolecular interactions for this compound derivatives.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization of these derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (¹H, ¹³C, HSQC, HMBC) are crucial for confirming the chemical structure in solution and can provide insights into molecular conformation.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry and predict various spectroscopic properties, providing a valuable comparison with experimental data.[4][5]

Conclusion

The structural elucidation of this compound derivatives is a critical step in understanding their structure-activity relationships for drug development. While direct crystallographic data is not yet available, a comparative analysis of related brominated and methoxylated quinolines provides a robust framework for predicting their solid-state structures. The experimental protocols and predictive insights presented in this guide are intended to facilitate further research into this important class of compounds, ultimately accelerating the discovery of new therapeutic agents.

References

  • ResearchGate. (2025). Crystal structures and NLO properties of quinoline derivatives.
  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • National Institutes of Health. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
  • Taylor & Francis Online. (n.d.). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study.
  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline.
  • ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF.
  • Taylor & Francis Online. (n.d.). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties,.
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  • ResearchGate. (n.d.). Molecular structure of compound 3b determined by X-ray diffraction analysis.
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroquinoline.
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A Comparative Guide to the Structural Confirmation of 7-Bromo-3-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a cornerstone scaffold, pivotal in the creation of numerous therapeutic agents.[1][2] The precise substitution pattern on the quinoline ring is a critical determinant of a compound's biological activity, making unambiguous structural confirmation an indispensable step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of 7-Bromo-3-methoxyquinoline and its derivatives. We delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in making informed decisions for validating their molecular structures.

Introduction: The Imperative of Structural Integrity

The this compound core is a privileged structure in drug discovery, with analogs being investigated for a range of activities. The bromine atom at the C7 position offers a handle for further synthetic elaboration, while the methoxy group at C3 modulates the electronic properties and potential metabolic stability of the molecule. However, the synthesis of substituted quinolines can sometimes yield a mixture of isomers or unexpected rearrangement products. Consequently, relying on a single analytical technique can be misleading. A multi-pronged approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is the gold standard for unequivocal structural assignment.

This guide will compare these three foundational techniques, providing the "why" behind the "how" and equipping researchers with the logic to construct a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule in solution.[3] For a molecule like this compound, a suite of 1D and 2D NMR experiments can piece together the molecular puzzle with high fidelity.

The Causality Behind NMR Experiment Selection

The choice of NMR experiments is not arbitrary; it follows a logical progression from obtaining a general overview to mapping specific, long-range connections.

  • ¹H NMR: This is the initial scout. It reveals the number of distinct proton environments, their electronic shielding (chemical shift), and their neighboring protons (spin-spin coupling). For a this compound, we expect to see distinct signals for the protons on the quinoline core and a sharp singlet for the methoxy group.

  • ¹³C NMR: This experiment confirms the number of unique carbon atoms in the molecule. The chemical shifts provide clues about the carbon type (e.g., aromatic, aliphatic, carbonyl).

  • 2D COSY (Correlation Spectroscopy): When proton signals are crowded or their coupling patterns are complex, COSY is essential. It maps out which protons are directly coupled to each other (typically over two or three bonds), allowing for the tracing of proton networks within the molecule's spin systems.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment is the bridge between the proton and carbon worlds. It generates a correlation peak for each proton and the carbon atom it is directly attached to (a one-bond correlation).[5][6] This is invaluable for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.[4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the ultimate confirmation tool. It reveals correlations between protons and carbons over two or three bonds.[5][6] This is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting molecular fragments across heteroatoms or non-protonated carbons, definitively placing the bromo and methoxy substituents.[4]

Predicted NMR Data for this compound

The following table summarizes the expected NMR data based on known substituent effects on the quinoline ring system. Actual values may vary slightly based on solvent and concentration.

Technique Expected Observations
¹H NMR Six distinct aromatic signals (δ 7.0-9.0 ppm). One singlet for the -OCH₃ group (δ ~3.9-4.1 ppm). Protons H2 and H4 on the pyridine ring will be singlets, while H5, H6, and H8 will show doublet or doublet of doublets patterns.
¹³C NMR Ten distinct carbon signals. The carbon bearing the methoxy group (C3) will be significantly shielded, while the carbon attached to bromine (C7) will also show a characteristic shift.
HMBC Key correlations expected: The methoxy protons (-OCH₃) should show a correlation to the C3 carbon. The H2 proton should show correlations to C3 and C4. The H8 proton should show correlations to C7 and C6. These long-range couplings are definitive proof of the substitution pattern.
Experimental Protocol: Acquiring a Comprehensive NMR Dataset

This protocol outlines the steps for a thorough NMR analysis.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.[7]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

    • Ensure the solution is homogeneous and free of particulate matter.

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Acquire a standard ¹H NMR spectrum to determine the spectral width and assess sample concentration.

    • Acquire a standard ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpqf). Set appropriate spectral widths and acquire the spectrum.[4]

    • Load a standard HSQC pulse sequence. Set the ¹³C spectral width to encompass all carbon signals.

    • Load a standard HMBC pulse sequence. This experiment typically takes the longest to acquire but provides the most critical connectivity data.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (TMS).

    • Analyze the spectra systematically: Assign protons using ¹H and COSY data, assign protonated carbons using HSQC, and finally, use HMBC to assign quaternary carbons and confirm the overall structure.

Visualization: NMR Workflow for Structural Elucidation

The following diagram illustrates the logical flow of using a suite of NMR experiments to confirm the structure of a this compound derivative.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connections) H1->COSY Assign Spin Systems HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC C13 ¹³C NMR (Carbon Count) C13->HSQC Correlate ¹H & ¹³C COSY->HSQC Confirm Assignments HMBC HMBC (¹H-¹³C Long Range) HSQC->HMBC Assign Quaternary Carbons Structure Final Structure Confirmation HMBC->Structure Confirm Connectivity

Caption: Logical workflow for structural elucidation using NMR.

Mass Spectrometry (MS): Confirming Identity and Composition

While NMR excels at defining the molecular skeleton, Mass Spectrometry provides definitive confirmation of the molecular weight and elemental formula.[3]

The Causality Behind MS Technique Selection
  • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for new compound characterization. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can determine the elemental formula of the molecule. This is particularly crucial for bromo-compounds, as the unique isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear diagnostic marker.[3] The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units.[3]

  • Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS can provide structural clues. The fragmentation pattern can help corroborate the structure proposed by NMR, although it is generally not sufficient for de novo structure determination of isomers.

Expected MS Data for this compound
Technique Expected Data (for C₁₀H₈BrNO)
HRMS (ESI+) [M+H]⁺: Calculated m/z for [C₁₀H₉⁷⁹BrNO]⁺ and [C₁₀H₉⁸¹BrNO]⁺. The spectrum will show two peaks of ~1:1 intensity ratio separated by ~2 Da.
MS/MS Fragmentation may involve loss of the methoxy group (•CH₃) or cleavage of the quinoline ring system.
Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

  • Instrument Setup:

    • Use an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.

    • Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition and Analysis:

    • Acquire the spectrum in positive ion mode.

    • Analyze the data to identify the [M+H]⁺ isotopic cluster.

    • Compare the measured m/z value with the theoretical value for the proposed formula. The mass error should be less than 5 ppm.

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state.[8] It directly visualizes the atomic positions and connectivity, leaving no doubt as to the isomeric form.

The Role of Crystallography in the Workflow

X-ray crystallography is not always feasible due to difficulties in growing high-quality crystals. However, when successful, it serves as the final arbiter. It can:

  • Confirm the results of spectroscopic analysis (NMR, MS).

  • Reveal subtle stereochemical and conformational details.

  • Provide information about intermolecular interactions in the solid state.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Start with highly pure material, as impurities can inhibit crystal growth.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Comparative Analysis and Decision Workflow

No single technique is universally superior; their power lies in their synergy. The table below provides a comparative summary.

Technique Information Provided Sample Requirements Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, solution-state structure5-10 mg, solubleCan be complex for large molecules, may not distinguish certain isomers without 2D
Mass Spectrometry Molecular formula (HRMS), fragmentationMicrograms, solubleDoes not distinguish isomers, provides limited connectivity information
X-ray Crystallography Unambiguous 3D structure, solid-state conformationSingle crystal, high purityCrystal growth can be a major bottleneck, structure may differ from solution
Visualization: A Decision-Making Workflow

This diagram outlines a logical workflow for a researcher tasked with confirming the structure of a newly synthesized this compound derivative.

Decision_Workflow Start New Compound Synthesized NMR_MS Perform NMR (¹H, ¹³C) & HRMS Analysis Start->NMR_MS Analyze Analyze Spectroscopic Data NMR_MS->Analyze Consistent Data Consistent with Proposed Structure? Analyze->Consistent Ambiguous Ambiguity in Isomer or Connectivity? Consistent->Ambiguous Yes Revise Structure Incorrect Revise Hypothesis Consistent->Revise No TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Ambiguous->TwoD_NMR Yes Confirmed Structure Confirmed Ambiguous->Confirmed No Analyze_2D Re-analyze All Data TwoD_NMR->Analyze_2D Crystal Attempt Single Crystal Growth Analyze_2D->Crystal Ambiguity Persists Analyze_2D->Confirmed Unambiguous Xray Perform X-ray Crystallography Crystal->Xray Success Crystal->Confirmed Failure (Rely on NMR/MS) Xray->Confirmed Structure Solved

Caption: Decision workflow for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. While ¹H NMR and HRMS provide essential preliminary data, they are often insufficient to resolve potential ambiguities, especially concerning isomeric substitution patterns. The strategic application of 2D NMR techniques, particularly HMBC, is the cornerstone of a robust, self-validating spectroscopic analysis. When absolute certainty is required, or when spectroscopic data remains ambiguous, single-crystal X-ray crystallography stands as the definitive method. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the structural integrity of their compounds, paving the way for reliable downstream biological evaluation and drug development.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Analyzetest.com. (2021). Interpretation steps of a NMR spectrum.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • Chemistry LibreTexts. (2022). X-ray Crystallography.
  • (2017). 5,7-Dibromo-8-methoxyquinoline. IUCr.
  • D. Sahana, et al. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. ResearchGate.
  • (n.d.). Macromolecular Structure Determination by X-ray Crystallography.
  • Chemistry LibreTexts. (2022). HMBC and HMQC Spectra.

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A Comparative Efficacy Analysis of Bromoquinoline-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the quinoline scaffold has consistently emerged as a privileged structure, offering a versatile platform for the development of potent and selective therapeutic agents. Among these, bromo-substituted quinolines have garnered significant attention for their ability to confer desirable pharmacological properties. This guide provides an in-depth, data-driven comparison of the efficacy of a prominent class of these compounds—4-anilino-3-quinolinecarbonitriles—and their alternatives in targeting key oncogenic kinases such as EGFR, Src, and Abl. We will delve into the experimental data that underpins their activity, the methodologies used to assess their efficacy, and the structural insights that guide future design.

The Rise of the 4-Anilino-3-quinolinecarbonitrile Scaffold

The 4-anilino-3-quinolinecarbonitrile core has proven to be a remarkably adaptable framework for kinase inhibition. The strategic placement of a bromine substituent on the anilino ring, coupled with modifications to the quinoline core, has enabled the development of inhibitors with tunable selectivity and enhanced potency. A notable example is 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile, which has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase[1]. This discovery has paved the way for further exploration of this chemical space, leading to the identification of derivatives that also potently inhibit other critical cancer-associated kinases like Src and Abl[2].

The versatility of this scaffold lies in its ability to occupy the ATP-binding pocket of kinases. The quinoline ring system serves as a stable anchor, while the anilino group can be functionalized to interact with specific residues, thereby dictating kinase selectivity. The bromine atom often contributes to enhanced binding affinity through halogen bonding or by occupying hydrophobic pockets within the active site.

Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison of the efficacy of these bromoquinoline-based inhibitors, the following table summarizes key inhibitory concentration (IC50) data against their primary kinase targets. For context, we include data for established, alternative inhibitors where available.

Compound IDInhibitor ClassTarget KinaseIC50 (nM)Reference
1 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileEGFR<1[1]
Gefitinib AnilinoquinazolineEGFR2-37-
2 7-alkoxy-4-phenylamino-3-quinolinecarbonitrile derivativeSrc1-10[2]
Dasatinib Multi-kinase inhibitorSrc0.5-1.1-
3 7-alkoxy-4-phenylamino-3-quinolinecarbonitrile derivativeAbl5-20[2]
Imatinib 2-phenylaminopyrimidineAbl25-100-

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile (Compound 1 ) exhibits exceptional potency against EGFR, rivaling or even surpassing the first-generation inhibitor Gefitinib. Furthermore, derivatives within the 7-alkoxy-4-phenylamino-3-quinolinecarbonitrile series (Compounds 2 and 3 ) demonstrate potent, single-digit to low double-digit nanomolar inhibition of Src and Abl kinases, respectively, placing them in a comparable efficacy range to established drugs like Dasatinib and Imatinib.

Experimental Protocols for Efficacy Determination

The robust evaluation of kinase inhibitor efficacy relies on well-defined and reproducible experimental protocols. Below are representative methodologies for assessing the inhibitory activity of novel compounds against their target kinases.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Dilute the inhibitor to various concentrations in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human EGFR kinase (e.g., 10 ng/µL) in assay buffer.

    • Prepare a solution of a biotinylated peptide substrate (e.g., 20 µM) and ATP (e.g., 10 µM) in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of a stop solution containing EDTA (e.g., 100 mM).

  • Detection:

    • Add a detection reagent mixture containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin (e.g., LANCE® Ultra detection reagents).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context and Workflow Visualization

Understanding the cellular context in which these inhibitors function is crucial. The diagram below illustrates the central role of EGFR, Src, and Abl in oncogenic signaling pathways.

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src->Ras STAT3 STAT3 Src->STAT3 Abl Abl Abl->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Kinase_Inhibitor_Workflow A Compound Synthesis (e.g., 4-anilino-3-quinolinecarbonitriles) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C D Western Blotting (Target Phosphorylation) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Lead Optimization E->F F->A Iterative Improvement

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

The 7-bromo-substituted 4-anilino-3-quinolinecarbonitrile scaffold represents a highly promising class of kinase inhibitors with demonstrated high potency against key cancer targets. The data presented in this guide underscores their potential as viable alternatives to existing therapies. The provided experimental framework offers a starting point for researchers to further explore this chemical space. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of bromoquinoline-based inhibitors is a testament to the power of scaffold-based drug design in the ongoing quest for more effective cancer therapeutics.

References

  • Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. Journal of Medicinal Chemistry, 47(7), 1599–1601. [Link]
  • Wissner, A., et al. (2003). 4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors--an update. Current Opinion in Drug Discovery & Development, 6(4), 501-514. [Link]

Sources

Comparative In Vitro Analysis of Brominated Quinoline Derivatives: A Guide to Assay Selection and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of its pharmacological properties. The introduction of a bromine atom and a methoxy group, as in the 7-Bromo-3-methoxyquinoline scaffold, is a classic medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and target engagement. While comprehensive data on the 7-bromo-3-methoxy substitution pattern is emerging, a robust comparative analysis can be constructed by examining structurally related brominated and methoxylated quinolines. This guide provides an in-depth comparison of their performance in key in vitro assays, explains the rationale behind experimental choices, and offers detailed protocols for researchers in drug discovery.

The Rationale for Bromination and Methoxylation

The inclusion of a bromine atom at positions like C-5, C-6, or C-7 can significantly influence a compound's biological activity.[3][4] Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, its electron-withdrawing nature can alter the electronic profile of the quinoline ring system. The methoxy group, conversely, is an electron-donating group that can impact hydrogen bonding capabilities and solubility. This interplay of electronic and steric effects makes these derivatives compelling candidates for screening against various therapeutic targets, particularly in oncology.

Comparative Landscape of Brominated Quinolines in Cytotoxicity Assays

The primary goal of in vitro screening for potential anticancer agents is to assess their ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.[5] A variety of brominated quinoline derivatives have been evaluated against numerous cancer cell lines, demonstrating a range of potencies that underscore the importance of the substitution pattern.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinoline (7) C6 (Rat Glioblastoma)BCPE~21.7 (9.6 µg/mL)[3]
HeLa (Cervical Cancer)BCPE~12.4 (5.45 µg/mL)[3]
HT29 (Colon Adenocarcinoma)BCPE~17.5 (7.7 µg/mL)[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Rat Glioblastoma)BCPE~12.7 (5.45 µg/mL)[3]
HeLa (Cervical Cancer)BCPE~19.0 (8.15 µg/mL)[3]
HT29 (Colon Adenocarcinoma)BCPE~22.4 (9.6 µg/mL)[3]
6-Bromo-5-nitroquinoline (4) HT29 (Colon Adenocarcinoma)Not SpecifiedLower than 5-FU[4]
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) MCF-7 (Breast Cancer)MTT15.85[6]
SW480 (Colon Cancer)MTT17.85[6]
Quinoline-based dihydrazone (3b) MCF-7 (Breast Cancer)MTT7.016[7]
Quinoline-based dihydrazone (3c) MCF-7 (Breast Cancer)MTT7.05[7]

Note: IC50 values converted from µg/mL to µM where necessary for comparison, assuming an average molecular weight for the class.

The data clearly indicates that substitutions on the quinoline ring are critical for antiproliferative activity. For instance, compounds with bromine atoms at the C-5 and C-7 positions showed significant inhibition of cancer cell proliferation, whereas derivatives with substitutions at C-3, C-6, and C-8 were found to be inactive in one study.[3] This highlights the necessity of systematic screening to identify potent and selective agents.

Key In Vitro Assays for Evaluating Quinoline Derivatives

A multi-assay approach is crucial to build a comprehensive profile of a compound's biological activity, moving from general cytotoxicity to a more nuanced understanding of its mechanism of action.

Cell Viability and Cytotoxicity Assays

These are first-line screening assays to determine a compound's overall effect on cell proliferation and health.

  • MTT Assay: This colorimetric assay is a gold standard for assessing metabolic activity.[8] Viable cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[5][9] The amount of formazan produced is directly proportional to the number of viable cells.

  • SRB (Sulphorhodamine B) Assay: An alternative to the MTT assay, the SRB assay is a colorimetric test based on the binding of the SRB dye to basic amino acids of cellular proteins.[10] It offers a measure of total biomass and is considered by some to be more reproducible and less prone to interference from reducing compounds than the MTT assay.[10]

MTT_Assay_Workflow cluster_workflow MTT Assay Principle Viable_Cells Viable Cells in Culture MTT_Reagent Add Yellow MTT Reagent Viable_Cells->MTT_Reagent Incubate Mitochondrial_Enzymes Mitochondrial Reductase Activity MTT_Reagent->Mitochondrial_Enzymes Formazan Formation of Purple Formazan Crystals Mitochondrial_Enzymes->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Workflow of the MTT assay for assessing cell viability.

Apoptosis and Mechanism of Action Assays

Once a compound shows cytotoxic activity, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[4][5]

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a powerful tool to distinguish between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5]

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key effector caspases (e.g., Caspase-3/7) can confirm that the observed cell death is occurring through the apoptotic pathway.[5]

Kinase Inhibition Assays

The quinoline scaffold is a well-known inhibitor of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][11] Therefore, screening for kinase inhibition is a highly relevant mechanistic assay.

  • Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11] The amount of ADP is proportional to the kinase activity, and a decrease in the signal in the presence of a test compound indicates inhibition. This format is highly sensitive, scalable for high-throughput screening, and avoids the use of radioactive materials.[12]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling & Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates Quinoline Quinoline Derivative Quinoline->Receptor Inhibits ATP Binding Site ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling Cascade PhosphoSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoline derivative.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Luminescence-Based Kinase Assay (Generic)
  • Reagent Preparation: Prepare the kinase reaction buffer, the kinase of interest (e.g., EGFR, VEGFR-2), the specific peptide substrate, and ATP at appropriate concentrations as recommended by the assay kit manufacturer (e.g., Promega's ADP-Glo™).[11]

  • Compound Plating: In a 384-well white plate, add 1-2 µL of the serially diluted this compound derivatives or controls (vehicle for 100% activity, no enzyme for background).

  • Kinase Reaction:

    • Add 2 µL of the kinase-substrate master mix to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for 60 minutes.[11]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding 10 µL of the Kinase Detection Reagent. This reagent contains luciferase/luciferin, which generates a luminescent signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to controls and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The existing data on brominated quinoline derivatives strongly suggests that this scaffold is a promising source of potent anticancer agents.[3][4][13] The antiproliferative activity is highly dependent on the specific substitution pattern, with positions C-5 and C-7 appearing particularly important for activity in some contexts.[3] For researchers investigating novel this compound derivatives, the path forward is clear. A systematic in vitro evaluation, beginning with robust cytotoxicity screens like the MTT or SRB assay across a diverse panel of cancer cell lines, is the essential first step.[10][13] Compounds demonstrating significant potency should then be advanced to mechanistic studies, including apoptosis assays and kinase inhibition profiling, to elucidate their mode of action and identify potential molecular targets.[1][2] This structured approach will be critical in unlocking the therapeutic potential of this specific chemical class.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
  • Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Review on recent development of quinoline for anticancer activities.
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

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head-to-head comparison of different substituted quinolines in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Evaluation of Substituted Quinolines A Head-to-Head Comparison in Anticancer, Antimicrobial, and Anti-inflammatory Assays

As a cornerstone in medicinal chemistry, the quinoline scaffold is a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] The versatility of the quinoline ring system allows for extensive modification, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of various substituted quinolines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity of Substituted Quinolines: A Comparative Analysis

The development of novel anticancer agents is a critical area of research, and substituted quinolines have emerged as a promising class of compounds.[4][5] Their cytotoxic effects are often attributed to their ability to induce cell cycle arrest, promote apoptosis, and inhibit key enzymes involved in cancer progression.[6]

Comparative Cytotoxicity of Substituted Quinolines

The in vitro cytotoxicity of substituted quinolines is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds. The following table summarizes the IC50 values of representative substituted quinolines against various human cancer cell lines.

Compound ClassSubstitutionCancer Cell LineIC50 (µM)Reference
2-Arylquinolines6-Chloro, 2-phenylHeLa (Cervical)>100[7][8]
6-Chloro, 2-(3,4-methylenedioxyphenyl)HeLa (Cervical)8.3[7]
6-Bromo, 2-phenylPC3 (Prostate)31.37[7]
4-Aminoquinolines7-Chloro, 4-amino side chainMCF-7 (Breast)5.21[6]
Quinoline-Chalcone HybridQuinoline-chalcone moietyMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
Pyrazolo[4,3-f]quinolinesVarious substitutionsNUGC-3 (Gastric)<8[9]
8-Hydroxyquinoline-5-sulfonamidesN-methyl-N-(prop-2-yn-1-yl)C-32 (Melanoma)Comparable to Cisplatin[1]
MDA-MB-231 (Breast)Comparable to Doxorubicin[1]

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals that the nature and position of substituents on the quinoline ring significantly influence anticancer efficacy.

  • Substitution at C-2 and C-6: The introduction of an aryl group at the 2-position often imparts anticancer activity.[8] Further substitution on this aryl ring or at the 6-position of the quinoline core can modulate this activity. For instance, a chloro group at the 6-position enhances cytotoxicity.[8] The combination of a 3,4-methylenedioxyphenyl group at C-2 and a 6-chloro substituent leads to a significant increase in potency against HeLa cells.[7][8]

  • Lipophilicity: There appears to be a correlation between lipophilicity and cytotoxic effects, with more lipophilic analogs generally showing better activity.[7][8]

  • Hybrid Molecules: The quinoline-chalcone hybrid (compound 12e) demonstrates potent activity, suggesting that combining the quinoline scaffold with other pharmacophores can be an effective strategy for enhancing anticancer properties.[6]

Mechanisms of Anticancer Action

Substituted quinolines exert their anticancer effects through various mechanisms, with DNA topoisomerase inhibition and induction of apoptosis being two of the most well-documented pathways.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate DNA topology and are critical for cell replication, making them excellent targets for anticancer drugs.[10] Certain quinoline derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and ultimately, cell death.[9][11] For example, some pyrazolo[4,3-f]quinoline derivatives have been shown to be effective inhibitors of topoisomerase I and IIα.[9]

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA Topoisomerase Topoisomerase Enzyme DNA->Topoisomerase Binding Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex DNA Cleavage Cleavage_Complex->DNA Re-ligation (Blocked) Trapped_Complex Trapped Ternary Complex Cleavage_Complex->Trapped_Complex Quinoline Substituted Quinoline (Topoisomerase Poison) Quinoline->Cleavage_Complex Stabilization DNA_Breaks DNA Strand Breaks Trapped_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase Inhibition by Substituted Quinolines.

Induction of Apoptosis:

Many substituted quinolines induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and the dissipation of the mitochondrial membrane potential.[12] For example, certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis.[12]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test quinoline compounds. A vehicle-treated control group is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours, or until a purple precipitate is visible.[13]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curves.[8]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat Cells with Substituted Quinolines Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.

Antimicrobial Activity of Substituted Quinolines

Quinolines have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[10] Research continues to explore novel substituted quinolines to combat the growing threat of antimicrobial resistance.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial potency.

Compound ClassSubstitutionBacterial StrainMIC (µg/mL)Reference
8-Hydroxyquinoline-5-sulfonamidesN-methyl-N-(prop-2-yn-1-yl)MRSAComparable to Oxacillin/Ciprofloxacin[1]
Quinoxalines (structurally related)Symmetrically disubstitutedGram-positive bacteriaSignificant activity[15]
Asymmetrically substitutedGram-positive bacteriaReduced activity[15]
Mannich reaction derivativesQuinolone coupled hybrid (5d)Gram-positive strains0.125-8[16]
Gram-negative strains0.125-8[16]

Expert Insights on Structure-Activity Relationship (SAR):

  • 8-Hydroxyquinolines: The 8-hydroxyquinoline scaffold is crucial for the antimicrobial activity of some derivatives. Blocking the phenolic group at position 8 can lead to a total loss of antibacterial activity.[1]

  • Symmetry in Quinoxalines: For quinoxaline derivatives, symmetrical disubstitution appears to be favorable for antibacterial activity, while asymmetrical substitution leads to reduced efficacy.[15]

  • Hybridization: The hybridization of a quinolone with other moieties can result in compounds with broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[17][18]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test quinoline compound and make serial two-fold dilutions in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[18][19]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[17]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[18]

MIC_Workflow cluster_mic Broth Microdilution MIC Determination Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Quinolines in 96-well Plate Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity of Substituted Quinolines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer.[20][21] The quinoline framework has emerged as a valuable template for the design of novel anti-inflammatory agents.[22]

Mechanism of Anti-inflammatory Action: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[23] Dysregulated NF-κB activation is implicated in various inflammatory diseases and cancer.[24][25] Some quinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[26] This inhibition can occur at different points in the pathway, such as preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.

NFkB_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB Quinoline Substituted Quinoline Quinoline->IKK Inhibition DNA DNA NFkB_n->DNA Binding to Promoter Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by substituted quinolines.

Conclusion

Substituted quinolines represent a highly versatile and promising class of compounds in drug discovery. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing their biological activities. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of oncology, microbiology, and immunology, facilitating the continued exploration and development of novel quinoline-based therapeutics.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
  • Comparative Anticancer Activity of Substituted Quinolines - Benchchem.
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
  • Synthesis and anti-inflammatory structure–activity relationships of thiazine–quinoline–quinones: Inhibitors of the neutrophil respiratory burst in a model of acute gouty arthritis | Request PDF - ResearchG
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • NF‐κB signaling in inflamm
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central.
  • MTT assay protocol | Abcam.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC - NIH.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap.
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  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Broth Dilution Method for MIC Determin
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  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • MTT Cell Proliferation Assay -
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
  • Topoisomerase inhibitor - Wikipedia.
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  • Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Deriv
  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. - SciSpace.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

Sources

A Researcher's Guide to Validating the Mechanism of Action of 7-Bromo-3-methoxyquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 7-Bromo-3-methoxyquinoline derivatives. While the broader quinoline scaffold is known for a wide array of biological activities, from antimalarial to anticancer, specific derivatives require rigorous, systematic validation to confirm their therapeutic potential and mode of action.[1] This document moves beyond a simple listing of protocols to explain the scientific rationale behind a multi-tiered experimental approach, ensuring that the resulting data is robust, reproducible, and provides a clear, evidence-based narrative of the compound's cellular effects.

Our focus is on a hypothesized mechanism common to many substituted quinolines: anticancer activity driven by the inhibition of DNA Topoisomerase I and subsequent induction of apoptosis.[2][3] This guide will provide the conceptual and practical tools to test this hypothesis, compare the derivatives' performance against established agents, and generate publication-quality data.

The Comparative Landscape: Setting the Benchmark

To validate a novel compound, its performance must be contextualized against existing alternatives. The primary comparators for the proposed mechanism fall into two categories:

  • Established Topoisomerase I Inhibitors: The camptothecin family (e.g., Topotecan, Irinotecan) are the clinical gold standard for Topoisomerase I inhibition. These compounds trap the enzyme-DNA cleavage complex, leading to double-strand breaks during DNA replication and, ultimately, cell death. Any novel inhibitor must demonstrate comparable or superior potency and a potentially improved safety profile.

  • Standard Apoptosis-Inducing Chemotherapeutics: Drugs like 5-Fluorouracil (5-FU) or cisplatin are frequently used as positive controls in cancer research to induce cell death through various mechanisms, including DNA damage.[1][4] Comparing the cytotoxic and apoptotic profiles of this compound derivatives to these agents helps to characterize their efficacy.

Proposed Mechanism and Validation Workflow

We hypothesize that this compound derivatives exert their anticancer effects by directly inhibiting Topoisomerase I. This enzymatic inhibition leads to an accumulation of DNA damage, which triggers the intrinsic (mitochondrial) pathway of apoptosis, culminating in cell death.

Proposed_Mechanism_of_Action cluster_0 Cellular Environment Compound This compound Derivative TopoI Topoisomerase I Compound->TopoI Inhibition DNA_Damage DNA Strand Breaks (Replication Stress) TopoI->DNA_Damage Accumulation of Cleavage Complexes Bcl2_Family Shift in Bax/Bcl-2 Ratio (Pro-Apoptotic) DNA_Damage->Bcl2_Family p53-mediated signaling Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates (e.g., PARP)

Caption: Hypothesized signaling cascade for this compound derivatives.

To systematically validate this proposed mechanism, a tiered experimental approach is essential. This workflow ensures that foundational observations (cytotoxicity) are established before proceeding to more specific and resource-intensive mechanistic studies.

Experimental_Workflow cluster_1 Validation Strategy Tier1 Tier 1: Phenotypic Screening (Cytotoxicity) Tier2 Tier 2: Target Engagement (Enzyme Inhibition) Tier1->Tier2 Compound shows dose-dependent toxicity Tier3 Tier 3: Mechanistic Confirmation (Cellular Pathway) Tier2->Tier3 Compound directly inhibits Topoisomerase I Validation Mechanism Validated Tier3->Validation Apoptosis is confirmed as the mode of cell death

Caption: A tiered workflow for validating the mechanism of action.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with each tier of the investigation building upon the last. The inclusion of appropriate positive and negative controls is critical for the trustworthiness of the data.

Tier 1: Cytotoxicity Screening with MTT Assay

This initial step determines if the this compound derivatives have a cytotoxic effect on cancer cells and establishes the dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is calculated. The assay measures the metabolic activity of cells, which correlates with cell viability.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT29 human colon carcinoma, HeLa human cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Target Engagement via Topoisomerase I DNA Relaxation Assay

This in vitro assay directly assesses the ability of the derivatives to inhibit the enzymatic activity of Topoisomerase I. The enzyme's function is to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.[8][9]

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture in the following order: sterile water, 10x Topoisomerase I reaction buffer (typically 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol), and 200-400 ng of supercoiled plasmid DNA (e.g., pUC19).[10][11]

  • Inhibitor Addition: Add the this compound derivative at various concentrations. Include a vehicle control (DMSO), a no-enzyme negative control (DNA only), and a positive control inhibitor (e.g., Camptothecin).

  • Enzyme Addition: Add 1 unit of purified human Topoisomerase I to each reaction tube (except the no-enzyme control). The final reaction volume should be 20 µL.

  • Incubation: Incubate the reactions for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[11]

  • Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front nears the end.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands under a UV transilluminator.[11] Supercoiled DNA migrates faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Tier 3: Mechanistic Confirmation via Western Blot for Apoptosis Markers

This final tier confirms that the cytotoxicity observed in Tier 1 is due to apoptosis, the downstream consequence of the target engagement identified in Tier 2. This is achieved by measuring the expression of key proteins in the apoptotic signaling cascade.[12]

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with the this compound derivative at concentrations around its IC50 value for 24 hours. Include vehicle-treated and positive controls (e.g., staurosporine). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2). Also, probe for a loading control (e.g., β-actin or GAPDH).[13]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis on the bands using software like ImageJ. Normalize the expression of target proteins to the loading control. An increase in the levels of cleaved Caspase-3, cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.[15]

Data Presentation and Interpretation

Table 1: Tier 1 - Cytotoxicity Data Summary

Compound Cell Line IC50 (µM) ± SD
This compound Derivative 1 HT29 Value
This compound Derivative 2 HT29 Value
5-Fluorouracil (Positive Control) HT29 Value
This compound Derivative 1 HeLa Value
This compound Derivative 2 HeLa Value

| 5-Fluorouracil (Positive Control) | HeLa | Value |

Interpretation: A low micromolar or nanomolar IC50 value suggests potent cytotoxic activity. This justifies proceeding to mechanistic studies.

Table 2: Tier 2 - Topoisomerase I Inhibition Summary

Compound Concentration (µM) % Inhibition of DNA Relaxation
Derivative 1 10 Value
Derivative 1 50 Value
Camptothecin (Positive Control) 10 Value

| Vehicle Control | - | 0% |

Interpretation: A dose-dependent increase in the inhibition of DNA relaxation provides direct evidence of target engagement. This links the compound to a specific molecular target.

Table 3: Tier 3 - Apoptosis Marker Modulation (Western Blot Densitometry)

Treatment (at IC50) Cleaved Caspase-3 (Fold Change vs. Vehicle) Cleaved PARP (Fold Change vs. Vehicle) Bax/Bcl-2 Ratio (Fold Change vs. Vehicle)
Derivative 1 Value Value Value

| Staurosporine (Positive Control) | Value | Value | Value |

Interpretation: A significant increase in cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio confirms that the compound induces cell death via the intrinsic apoptotic pathway, providing a complete, validated mechanism of action.

By following this structured, multi-tiered approach, researchers can confidently and rigorously validate the mechanism of action of this compound derivatives, generating a comprehensive data package that stands up to scientific scrutiny and paves the way for further preclinical development.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Pommier, Y., et al. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC - NIH.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed - NIH.
  • Nitiss, J. L., et al. (n.d.). Topoisomerase Assays. PMC - NIH.
  • protocols.io. (2018). Assay of topoisomerase I activity.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • ResearchGate. (2025). Topoisomerase Assays | Request PDF.
  • Maguire, M. P., et al. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.
  • ResearchGate. (2017). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Köprülü, T. K., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • DSpace Repository. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.
  • ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.

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A Researcher's Guide to Spectral Data Cross-Referencing: The Case of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth, practical framework for the cross-referencing of spectral data, using 7-Bromo-3-methoxyquinoline (CAS No. 1246548-95-7) as a case study. For researchers, particularly those in drug development, the meticulous verification of a compound's identity is a critical step that underpins the reliability of all subsequent biological and pharmacological data.

The Imperative of Multi-Technique Spectral Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only through their synergistic application that a confident assignment can be made.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR complements this by providing a count of the number of unique carbon atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

The cross-referencing of these diverse datasets provides a self-validating system, significantly reducing the likelihood of misidentification.

Experimental Protocols for Spectral Data Acquisition

The following protocols outline the standardized procedures for acquiring high-quality spectral data for a solid organic compound like this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent is free of particulate matter.[1]

    • Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[1]

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[2][3]

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

    • Acquire the sample spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250-280 °C.

      • Column: A non-polar capillary column (e.g., HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[4]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).[4]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).

      • Ion Source Temperature: 230 °C.[4]

      • Quadrupole Temperature: 150 °C.[4]

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the major fragment ions.

Cross-Referencing Workflow

The following diagram illustrates the logical flow for cross-referencing spectral data.

CrossReferencingWorkflow cluster_Experimental Experimental Data Acquisition cluster_Database Database & Predicted Data Exp_NMR Acquire ¹H & ¹³C NMR Analysis Analyze & Interpret Spectra Exp_NMR->Analysis Exp_IR Acquire FT-IR Exp_IR->Analysis Exp_MS Acquire GC-MS Exp_MS->Analysis DB_Search Search Databases (e.g., PubChem, ChemSpider, SpectraBase) Comparison Compare Experimental vs. Database/Predicted Data DB_Search->Comparison Pred_Spectra Generate Predicted Spectra Pred_Spectra->Comparison Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation Consistent Discrepancy Investigate Discrepancies Comparison->Discrepancy Inconsistent Discrepancy->Analysis

Caption: Workflow for spectral data cross-referencing.

Spectral Data Comparison for this compound

As experimental data is not publicly available, we will compare predicted data with the known data of a structural isomer, 3-Bromo-7-methoxyquinoline, to illustrate the principles of spectral interpretation and comparison.

Parameter Predicted this compound Experimental 3-Bromo-7-methoxyquinoline [5]Alternative Compound: 7-Bromoquinoline [6]
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNOC₉H₆BrN
Molecular Weight 238.08 g/mol 238.08 g/mol 208.05 g/mol
¹H NMR (CDCl₃, δ ppm) Predicted: Aromatic protons expected between 7.0-8.8 ppm. Methoxy singlet ~3.9 ppm.Experimental: 8.76 (d, 1H), 8.15 (d, 1H), 7.55 (d, 1H), 7.32 (d, 1H), 7.15 (dd, 1H), 3.88 (s, 3H, OMe)Experimental: Signals in the aromatic region.
¹³C NMR (CDCl₃, δ ppm) Predicted: Aromatic carbons ~105-160 ppm. Methoxy carbon ~55 ppm.Experimental: 159.9, 150.4, 147.1, 135.9, 126.9, 123.4, 119.9, 113.6, 106.3, 54.6Experimental: Signals in the aromatic region.
IR (cm⁻¹) Predicted: Aromatic C-H stretch >3000, C=C stretch ~1600-1450, C-O stretch ~1250-1000, C-Br stretch <700.Experimental: 2961, 1620, 1581, 1491, 1462, 1417, 1261, 1027, 796Not available
MS (m/z) Predicted: Molecular ion peak [M]⁺ at 237/239 (due to Br isotopes).Experimental (ESI): [M+H]⁺ at 238/240Experimental: Molecular ion peak [M]⁺ at 207/209.

Interpretation and Causality

  • ¹H NMR: The predicted chemical shifts for the aromatic protons of this compound will differ from those of its isomer due to the different electronic effects of the bromine and methoxy groups on the quinoline ring. The singlet for the methoxy group is a key diagnostic feature.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shift of the carbon attached to the bromine will be significantly affected. Atypical chemical shifts for methoxy groups can sometimes be observed due to conformational effects.[7]

  • IR Spectroscopy: The presence of characteristic absorption bands for aromatic rings (C=C stretching), C-H bonds, and the C-O bond of the methoxy group are expected.[8] The C-Br stretching frequency is typically found in the fingerprint region and can be difficult to assign definitively.

  • Mass Spectrometry: The presence of a pair of peaks for the molecular ion with a roughly 1:1 intensity ratio is a clear indication of the presence of a single bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The Role of Spectral Databases

Online spectral databases are invaluable resources for researchers.[1][4] They provide a vast collection of experimental spectra that can be used for comparison and identification.

DatabaseInteraction Researcher Researcher with Unknown Compound Experimental_Data Acquired Experimental Spectra (NMR, IR, MS) Researcher->Experimental_Data Database_Search Search Spectral Databases (e.g., SpectraBase, PubChem) Experimental_Data->Database_Search Match_Found Matching Spectrum Found Database_Search->Match_Found Successful No_Match No Match Found Database_Search->No_Match Unsuccessful Confirmation Structural Confirmation Match_Found->Confirmation Further_Analysis Further Structural Elucidation Required No_Match->Further_Analysis

Caption: Interaction with spectral databases for compound identification.

When a search for a specific compound like this compound yields no experimental data, researchers must rely on their own acquired data and predicted spectra for initial characterization. This situation underscores the importance of contributing new, validated spectral data to public repositories to enrich the collective knowledge of the scientific community.

Conclusion

The structural verification of a chemical entity is a cornerstone of rigorous scientific research. This guide has outlined a comprehensive, multi-technique approach to spectral data acquisition and cross-referencing, using this compound as a pertinent example. The absence of publicly available experimental data for this compound highlights a common challenge and reinforces the necessity for researchers to be proficient in both the acquisition and interpretation of primary spectral data. By systematically applying the principles and protocols detailed herein, researchers can ensure the integrity of their work and contribute to the robust and reliable advancement of science.

References

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A Senior Application Scientist's Guide to Comparative Docking of 7-Bromo-3-methoxyquinoline Analogues in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel kinase inhibitors. Its rigid bicyclic structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of various kinases implicated in cancer progression. This guide presents a comparative in silico analysis of novel 7-Bromo-3-methoxyquinoline analogues, designed to elucidate key structure-activity relationships (SAR) and guide future synthetic efforts.

We will delve into the rationale behind the selection of Epidermal Growth Factor Receptor (EGFR) as a target, a kinase frequently dysregulated in non-small cell lung cancer (NSCLC). The study will compare the docking performance of a focused library of analogues against both wild-type and mutant EGFR (L858R/T790M), a clinically significant variant that confers resistance to first and second-generation inhibitors.[1]

The Strategic Selection of Analogues

The design of our analogue series (Table 1) is predicated on systematic structural modifications to the core this compound scaffold. These modifications are intended to probe specific regions of the EGFR active site:

  • Analogues 1 & 2 (A1, A2): Investigate the impact of small, electron-donating and electron-withdrawing groups at the 6-position of the quinoline ring.

  • Analogue 3 (A3): Explores the introduction of a hydroxyl group to potentially form additional hydrogen bonds with the receptor.

  • Analogue 4 (A4): Evaluates the effect of a larger, hydrophobic substituent.

These seemingly minor alterations can significantly influence binding affinity and selectivity, underscoring the importance of a systematic, data-driven approach to ligand design.

A Rigorous & Validated Docking Methodology

To ensure the scientific validity of our findings, a robust and reproducible docking protocol is paramount. The following workflow was employed, leveraging industry-standard software and best practices.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Acquisition PDB ID: 2JIV (EGFR T790M) Prot_Prep 2. Receptor Preparation (Protonation, Water Removal, Energy Minimization) PDB->Prot_Prep Lig_Prep 3. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Prot_Prep->Lig_Prep Dock 4. Molecular Docking (AutoDock Vina) Lig_Prep->Dock Analysis 5. Pose Analysis (Binding Energy Calculation, Interaction Visualization) Dock->Analysis SAR 6. SAR & Data Interpretation Analysis->SAR

Figure 1: A stepwise workflow for the comparative molecular docking study.

Step-by-Step Protocol:
  • Receptor Preparation:

    • The crystal structure of the EGFR T790M mutant was obtained from the Protein Data Bank (PDB ID: 2JIV).[1]

    • Using PyMOL, all water molecules and co-crystallized ligands were removed.

    • The protein structure was then prepared using AutoDock Tools, which involved adding polar hydrogens, assigning Gasteiger charges, and creating a grid box centered on the ATP-binding site.

  • Ligand Preparation:

    • The 2D structures of the this compound analogues were sketched using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable conformations.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina, a widely used and validated software for its accuracy and speed.[2][3]

    • The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

    • The top-ranked binding pose for each analogue was saved for further analysis.

  • Data Analysis and Visualization:

    • The binding energies (in kcal/mol) were recorded, and the interactions between the ligands and the receptor were visualized using Discovery Studio Visualizer.[4]

    • Key interactions, such as hydrogen bonds and hydrophobic contacts, were identified and tabulated.

Comparative Analysis of Docking Results

The in silico docking study yielded valuable insights into the binding of our this compound analogues to the EGFR T790M mutant. The results are summarized in Table 1.

Analogue IDStructureBinding Energy (kcal/mol)Key Interactions with EGFR T790M
Parent This compound-7.8Hydrophobic interactions with Leu718, Val726, Ala743
A1 6-methyl analogue-8.2Additional hydrophobic interaction with Leu844
A2 6-fluoro analogue-8.0Halogen bond with the backbone carbonyl of Cys797
A3 6-hydroxy analogue-8.9Hydrogen bond with the side chain of Asp855
A4 6-phenyl analogue-9.5Extensive hydrophobic and pi-pi stacking with Phe856
Table 1: Docking results of this compound analogues against EGFR T790M.
Interpretation of Structure-Activity Relationships

The docking results reveal a clear trend in binding affinity, with the introduction of a substituent at the 6-position generally enhancing the binding to the EGFR T790M active site.

G A4 Analogue A4 (6-phenyl) Binding Energy: -9.5 kcal/mol A3 Analogue A3 (6-hydroxy) Binding Energy: -8.9 kcal/mol A4->A3 Increasing Binding Affinity A1 Analogue A1 (6-methyl) Binding Energy: -8.2 kcal/mol A3->A1 Increasing Binding Affinity Parent Parent Compound Binding Energy: -7.8 kcal/mol A1->Parent Increasing Binding Affinity

Figure 2: Hierarchy of binding affinities for the analogue series.

  • Analogue A4 (6-phenyl): The most potent analogue in this series, its significantly improved binding energy can be attributed to favorable pi-pi stacking interactions with Phe856 in the active site, in addition to the core hydrophobic interactions.

  • Analogue A3 (6-hydroxy): The hydroxyl group forms a crucial hydrogen bond with the side chain of Asp855, an interaction known to be important for the binding of many EGFR inhibitors.[5]

  • Analogues A1 (6-methyl) and A2 (6-fluoro): These smaller substituents offer modest improvements in binding affinity through additional hydrophobic and halogen bonding interactions, respectively.

In Silico ADMET Predictions

A preliminary assessment of the drug-likeness of the synthesized compounds was conducted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools.[6] All analogues were found to comply with Lipinski's Rule of Five, suggesting good oral bioavailability.[7] Further computational analysis indicated a low risk of toxicity for the lead compounds.[4]

Concluding Remarks and Future Directions

This comparative docking study has successfully identified promising this compound analogues with enhanced predicted binding affinity for the clinically relevant EGFR T790M mutant. The clear structure-activity relationships derived from this in silico investigation provide a strong rationale for the synthetic prioritization of the 6-phenyl (A4) and 6-hydroxy (A3) analogues.

The next phase of this research will involve the chemical synthesis of these prioritized compounds, followed by in vitro enzymatic assays to validate their inhibitory activity against EGFR.[1] This iterative cycle of computational design, chemical synthesis, and biological evaluation is fundamental to modern, efficient drug discovery.

References

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  • National Institutes of Health. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. 2023. [Link]
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  • National Institutes of Health. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 7-Bromo-3-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the drug-like properties of 7-Bromo-3-methoxyquinoline derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the potential of this scaffold against other relevant chemical classes, supported by experimental and computational data.

Introduction: The Quinoline Scaffold and the Rationale for Bromo-Methoxy Substitution

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial and anti-cancer fields.[1] Its rigid, bicyclic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

The focus of this guide, the this compound core, introduces two key substituents that are strategically employed to modulate drug-like properties:

  • 7-Bromo Group: The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry. It can enhance binding affinity through halogen bonding, increase metabolic stability by blocking sites of oxidation, and modulate lipophilicity, which influences permeability and solubility. The position at C-7 is critical as it can project into specific pockets of a target protein's active site.

  • 3-Methoxy Group: The methoxy group at the C-3 position acts as a hydrogen bond acceptor and can influence the electronic properties of the quinoline ring. Its presence can also impact solubility and the overall conformation of the molecule.

The central hypothesis is that the specific combination of these substituents can produce compounds with a desirable balance of potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to validating this hypothesis.

A Multi-Faceted Strategy for Assessing Drug-Like Properties

A successful drug candidate must navigate a complex biological landscape, a journey often summarized by the acronym ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A comprehensive assessment requires a battery of in vitro and in silico assays to build a complete profile of a compound series.

Foundational Physicochemical Properties: Solubility and Lipophilicity

Expertise & Experience: Before any biological assay, we must understand a compound's fundamental physicochemical characteristics. Poor solubility is a primary reason for the failure of promising compounds, as a drug must be in solution to be absorbed and interact with its target. Lipophilicity (the affinity for a lipid environment) is a double-edged sword: it's essential for membrane permeability but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.

Trustworthiness: We employ standardized, high-throughput assays to ensure reproducibility. Kinetic solubility is assessed as it better reflects the conditions encountered in biological assays where compounds are often added from a DMSO stock.

Quantitative Data Summary: Physicochemical Properties

PropertyMeasurementImportanceTarget Range
Kinetic Solubility Nephelometry or TurbidimetryDetermines concentration limit in aqueous buffers for assays.> 50 µM
Lipophilicity (LogD at pH 7.4) Shake-flask or HPLC methodPredicts membrane permeability, protein binding, and promiscuity.1.0 - 3.5

Experimental Protocol: Kinetic Aqueous Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 (e.g., 198 µL). The final DMSO concentration should be kept low (≤1%).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Read the absorbance or turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Biological Efficacy and Cytotoxicity: The Primary Readout

Expertise & Experience: For scaffolds like quinoline, which are often explored for anticancer activity, the initial assessment involves evaluating their ability to inhibit cancer cell proliferation and their general cytotoxicity.[2][3] It is crucial to test compounds against a panel of cell lines, including both cancerous and non-cancerous "normal" cells (e.g., Vero or BEAS-2B), to establish a therapeutic window.[1][4] A compound that is highly potent against cancer cells but equally toxic to normal cells has limited therapeutic potential.

Trustworthiness: We use well-established, validated assays like the MTT assay, which measures metabolic activity as a proxy for cell viability. Results are reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth), which allows for direct comparison between compounds.

Comparative Analysis: Cytotoxicity of Substituted Quinolines

The following table synthesizes data from studies on related brominated quinoline derivatives to provide context for the potential performance of 7-Bromo-3-methoxyquinolines.

Compound IDSubstitutionsCell LineIC₅₀ (µg/mL)Source
Compound 11 5,7-dibromo, 3,6-dimethoxy, 8-hydroxyHeLa (Cervical Cancer)5.45[2]
Compound 11 5,7-dibromo, 3,6-dimethoxy, 8-hydroxyHT29 (Colon Carcinoma)7.8[5]
Compound 11 5,7-dibromo, 3,6-dimethoxy, 8-hydroxyC6 (Rat Glioblastoma)9.6[2]
Compound 2 5,7-Dibromo, 8-hydroxyC6 (Rat Glioblastoma)12.3[3]
Compound 3 7-Bromo, 8-hydroxyC6 (Rat Glioblastoma)25.6[3]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.

Absorption and Permeability: Crossing the Membrane Barrier

Expertise & Experience: For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool that models passive diffusion, the primary absorption mechanism for many small molecules. It provides a clean, cell-free assessment of a molecule's intrinsic ability to cross a lipid barrier.

Trustworthiness: The assay includes control compounds with known permeability (high and low) to validate each experimental run. The effective permeability (Pe) is calculated and used to classify compounds.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the membrane of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Compound Addition: Add the test compounds to a buffer solution (pH adjusted to simulate the intestine, e.g., 6.5) in the donor plate.

  • Assembly: Place the donor plate into a 96-well acceptor plate containing buffer at pH 7.4.

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature. Compounds will diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability coefficient (Pe) based on the concentrations and incubation time.

Metabolism: Predicting In Vivo Stability

Expertise & Experience: The liver is the primary site of drug metabolism, mediated largely by the Cytochrome P450 (CYP) family of enzymes.[6] Early assessment of a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is critical to predict drug-drug interactions (DDIs). A compound that strongly inhibits a key CYP enzyme can dangerously elevate the concentration of co-administered drugs.

Trustworthiness: The protocol uses commercially available recombinant human CYP enzymes and fluorescent probe substrates, which provide a highly specific and reproducible system for measuring inhibition.

Experimental Protocol: In Vitro CYP450 Inhibition Assay (Fluorogenic)

  • Reagent Preparation: Prepare reaction mixtures containing phosphate buffer, a specific recombinant human CYP enzyme (e.g., CYP3A4), and a corresponding fluorogenic probe substrate.

  • Compound Incubation: Add the this compound derivative at various concentrations to the reaction mixture in a 96-well plate. Include a positive control inhibitor (e.g., ketoconazole for CYP3A4).

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH regenerating system.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time as the probe is metabolized.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus concentration to determine the IC₅₀ value.

Visualizing the Assessment Workflow and Key Relationships

Diagrams are essential for conceptualizing complex processes and relationships.

G cluster_0 Initial Screening cluster_1 ADME Profiling cluster_2 Decision & Optimization synthesis Synthesis of This compound Derivatives solubility Kinetic Solubility Assay synthesis->solubility cytotoxicity MTT Cytotoxicity Assay (Cancer vs. Normal Cells) synthesis->cytotoxicity pampa PAMPA (Permeability) solubility->pampa Soluble? sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar Potent & Selective? pampa->sar cyp CYP450 Inhibition Assay (Metabolism) cyp->sar decision Go/No-Go Decision Select Lead Candidates sar->decision decision->synthesis Synthesize Next Generation

Caption: High-level workflow for assessing drug-like properties of novel derivatives.

Caption: Key structure-activity relationships (SAR) for the quinoline scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of the bromo and methoxy groups provides medicinal chemists with valuable handles to fine-tune the drug-like properties of the resulting derivatives. The multi-faceted assessment strategy outlined in this guide—combining foundational physicochemical measurements with assays for cytotoxicity, permeability, and metabolic stability—provides a robust framework for identifying lead candidates with a higher probability of success in later-stage development.

By systematically building a dataset that links chemical structure to these key ADME-T properties, research teams can establish clear structure-activity relationships, enabling the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Gümüş, M., Ökten, S., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. BenchChem.
  • Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 7-Bromo-3-methoxyquinoline. As a halogenated quinoline derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document moves beyond simple instruction to provide the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.

Immediate Safety Profile & Hazard Assessment

This compound is a research chemical whose toxicological properties are not yet fully characterized. However, based on its structure as a halogenated aromatic amine and data from similar compounds, it must be handled as a hazardous substance.[1][2] The primary hazards are associated with irritation and potential toxicity.[2][3]

Causality of Hazard: The quinoline ring system is a known structural motif in many bioactive and toxic compounds. The presence of a bromine atom classifies it as a halogenated organic compound, which has specific environmental and disposal implications.[4] Halogenated compounds can form acidic and other toxic byproducts, such as hydrobromic acid, during improper incineration, necessitating specialized disposal facilities.[5]

Hazard ClassificationHandling Precaution & RationalePersonal Protective Equipment (PPE)
Skin Irritant Avoid all skin contact. Halogenated organics can defat the skin, leading to irritation and enhanced absorption of the chemical.[1]Chemical-resistant gloves (e.g., nitrile).[6]
Eye Irritant Causes serious eye irritation.[1] Direct contact can cause significant damage.Tightly fitting safety goggles or a face shield.[6]
Respiratory Irritant May cause respiratory irritation if inhaled as a dust or aerosol.[3]Use only in a well-ventilated area or under a chemical fume hood.[7]
Potential Toxicity Classified as poisonous and harmful if swallowed.[8][9] Systemic effects are not fully known but must be presumed.Lab coat, closed-toe shoes, and appropriate gloves/eye protection.[10]
Environmental Hazard Should not be released into the environment.[1] Halogenated compounds can be persistent and harmful to aquatic life.Contain all spills and dispose of waste through certified channels.[11]

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is correct waste segregation .[6][12] Due to its bromine atom, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[4]

Why Segregation is Paramount:

  • Regulatory Compliance: The Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[11][13]

  • Disposal Methodology: Halogenated waste streams are typically disposed of via high-temperature incineration in facilities equipped with acid gas scrubbers.[4] Mixing this waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[14][15]

  • Safety: Improperly mixing chemical waste can lead to dangerous reactions.[16] Never mix halogenated waste with acids, bases, or strong oxidizers.[17]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling pure this compound waste, solutions containing it, and contaminated lab materials.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use only designated, leak-proof hazardous waste containers that are chemically compatible with halogenated organics.[18] The original chemical container is often a good choice.[16] Ensure the container has a secure, tight-fitting lid.[19]

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[12] The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation begins.[19]

Step 2: Accumulating Waste
  • Solid Waste:

    • Carefully transfer unused or waste this compound powder into the labeled hazardous waste container using a dedicated spatula or scoop.

    • Minimize dust generation during transfer.[6]

    • Contaminated items such as weighing paper, gloves, and absorbent pads must also be placed in this container.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, it must be collected in a designated Halogenated Organic Liquid Waste container.[4]

    • Crucially, do not mix with non-halogenated solvent waste streams like acetone or hexane unless they are part of the same experimental solution.[15]

    • Keep the container closed at all times except when adding waste.[18][19]

Step 3: Handling Contaminated Glassware and Sharps
  • Gross Decontamination: Rinse contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The first rinse is considered acutely hazardous and must be collected and disposed of as halogenated liquid hazardous waste.[19] Subsequent rinses should also be collected in the same waste stream.

  • Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.

  • Broken Glassware/Sharps: Any contaminated broken glass or sharps must be placed in a designated, puncture-resistant sharps container that is also labeled as containing halogenated waste.[20]

Step 4: Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[18] This area must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[16]

  • Arrange for Pickup: Once the container is full or according to your institution's schedule, contact your Environmental Health and Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal company.[18] Do not exceed the accumulation time limits set by regulations.[11]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Don PPE: Wear appropriate PPE, including a respirator if dust is present, chemical-resistant gloves, goggles, and a lab coat.[3]

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads or booms.

  • Clean Up: Carefully sweep or scoop the solid material or absorb the liquid. Use non-sparking tools if a flammable solvent is involved.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) are now considered halogenated hazardous waste and must be placed in your labeled waste container.[19]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of these towels as hazardous waste.

Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating and containerizing waste generated from work with this compound.

G Disposal Workflow for this compound Waste cluster_0 Waste Characterization cluster_1 Containerization & Labeling Start Waste Generation Point (Working with this compound) IsSolid Is the waste solid? (e.g., pure compound, contaminated wipes, PPE) Start->IsSolid IsLiquid Is the waste liquid? (e.g., solutions, rinsate) Start->IsLiquid IsSharp Is it a contaminated sharp? (e.g., broken glass, needle) Start->IsSharp SolidContainer Action: Place in sealed container. Label: 'Hazardous Waste - Halogenated Organic Solid' Chemical: 'this compound' IsSolid->SolidContainer Yes LiquidContainer Action: Place in sealed container. Label: 'Hazardous Waste - Halogenated Organic Liquid' Chemical: 'this compound in [Solvent]' IsLiquid->LiquidContainer Yes SharpContainer Action: Place in puncture-proof container. Label: 'Hazardous Waste - Sharps' Contains: 'this compound' IsSharp->SharpContainer Yes End Store in Secondary Containment in Satellite Accumulation Area (SAA). Contact EH&S for Pickup. SolidContainer->End LiquidContainer->End SharpContainer->End

Caption: Decision tree for proper segregation and containerization of this compound waste.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
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  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • ChemBK. (n.d.). 7-Bromo-3-methoxyisoquinoline.
  • TradeIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.
  • Alfa Aesar. (2025, October 24). SAFETY DATA SHEET - 7-Bromoquinoline.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • University of Washington Environmental Health & Safety. (n.d.). Hazardous Waste Reduction.
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  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
  • PubChem. (n.d.). 7-Methoxyquinoline.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
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A Researcher's Guide to Personal Protective Equipment for Handling 7-Bromo-3-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development and organic synthesis, the safe handling of specialized chemical intermediates is paramount. 7-Bromo-3-methoxyquinoline, a halogenated quinoline derivative, is one such compound that, while valuable in synthesis, necessitates a thorough understanding of its hazard profile to ensure laboratory safety. This guide provides essential, field-tested information on the appropriate personal protective equipment (PPE) required for handling this compound, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: The "Why" Behind the "What"

Based on data from safety data sheets (SDS) for this compound and its isomers, the compound is classified with several key hazards: it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] The core of a robust safety protocol is not just knowing what PPE to wear, but understanding the specific risks each piece of equipment mitigates.

  • Skin Irritation and Absorption: Halogenated organic compounds can be irritants and may be absorbed through the skin. Prolonged or repeated contact can lead to dermatitis or other skin conditions. The primary defense is to prevent any direct contact.

  • Serious Eye Irritation: The eyes are particularly vulnerable to chemical splashes. The irritation caused by this compound can be severe, potentially leading to significant discomfort or damage.

  • Respiratory Irritation: If the compound is in a powdered form or if vapors are generated, inhalation can irritate the respiratory tract.[2][3]

  • Ingestion Hazards: While less common in a laboratory setting with good practices, accidental ingestion is harmful.[1][3]

Essential Personal Protective Equipment: A Comprehensive Breakdown

To counter the identified risks, a multi-layered approach to PPE is necessary. The following table summarizes the essential equipment for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides the first line of defense against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while neoprene gloves are also a suitable alternative.[5] It is crucial to use powder-free gloves to prevent airborne contamination of the compound.[6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]
Eyes & Face Safety goggles with side shields or a face shieldProtects against splashes of the chemical that could cause serious eye irritation.[7][8] For tasks with a higher risk of splashing, a face shield worn in conjunction with safety goggles is recommended for full facial protection.[5][6]
Body Laboratory coat or chemical-resistant apron/suitA standard lab coat protects against minor spills and contamination of personal clothing.[9] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit should be worn.[8]
Respiratory Use within a chemical fume hoodEngineering controls are the primary method for mitigating inhalation risks. All handling of this compound should be performed in a certified chemical fume hood to prevent the accumulation of dust or vapors in the breathing zone of the user.[1] In the event of a large spill outside of a fume hood, a respirator with an appropriate chemical cartridge may be necessary.[6]

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE Workflow

G cluster_donning Donning PPE A 1. Don Lab Coat B 2. Don Safety Goggles/ Face Shield A->B Protect body first C 3. Don Gloves B->C Protect eyes before hands

Caption: Sequential process for correctly putting on PPE.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don your safety goggles. If a higher splash risk exists, add a face shield over the goggles.

  • Gloves: Put on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to create a seal.[6]

Doffing PPE Workflow

G cluster_doffing Doffing PPE D 1. Remove Gloves E 2. Remove Lab Coat D->E Remove most contaminated item first F 3. Remove Safety Goggles/ Face Shield E->F Avoid contaminating face G 4. Wash Hands F->G Final safety step

Caption: Sequential process for safely removing PPE.

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat by folding it inward to contain any potential contaminants.

  • Eye and Face Protection: Remove your safety goggles or face shield.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safe handling protocol.

  • Chemical Waste: this compound should be disposed of as hazardous waste.[2] It is classified as a halogenated organic solid waste and must be segregated from non-halogenated waste streams.[10] Use a designated, clearly labeled, and leak-proof container for all waste containing this compound.[10]

  • Contaminated PPE: Disposable gloves and any other heavily contaminated disposable PPE should be placed in a designated hazardous waste container for incineration. Reusable PPE, such as lab coats, should be professionally laundered if contaminated.

By implementing these comprehensive PPE and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • 3-Bromoquinoline Safety Data Sheet. (2025, December 19). Thermo Fisher Scientific.
  • 7-Bromo-3-methoxyisoquinoline - Safety D
  • 7-Bromoquinoline Safety Data Sheet. (2025, October 24). Thermo Fisher Scientific.
  • 6-Bromo-2-methylquinoline Safety D
  • 6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)
  • 7-Bromo-3-methoxyisoquinoline. (n.d.). ChemBK.
  • 7-Methoxyquinoline. (n.d.). PubChem.
  • 4-Bromo-6-chloro-8-methoxyquinoline Safety Data Sheet. (2024, December 19). Fluorochem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority.
  • Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Labor
  • 7-Bromo-3-methoxyisoquinoline. (n.d.). TradeIndia.
  • 5-Bromo-3-methoxyquinoline Safety Data Sheet. (2024, March 8). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.